molecular formula C5H6ClN3 B1523808 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride CAS No. 937046-97-4

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Cat. No.: B1523808
CAS No.: 937046-97-4
M. Wt: 143.57 g/mol
InChI Key: OQTSWPFWLRHRAN-UHFFFAOYSA-N
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Description

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-aminopyrrole-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTSWPFWLRHRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679167
Record name 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937046-97-4
Record name 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – represent a cornerstone of efficient lead generation and optimization. The pyrrole nucleus, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold, forming the core of numerous natural products and clinically approved therapeutics.[1][2][3] Its unique electronic properties and synthetic tractability have rendered it a fertile ground for the development of novel agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5]

This technical guide focuses on a particularly valuable derivative of this scaffold: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS Number: 937046-97-4). The strategic placement of a reactive amino group on the pyrrole nitrogen and an adjacent cyano functionality creates a molecule primed for diverse and intricate chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and critical applications, thereby empowering its effective integration into innovative research and development pipelines.

Core Compound Identification and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis.[6] Its hydrochloride salt form enhances stability and handling properties compared to the free base.

PropertyValueSource(s)
CAS Number 937046-97-4[6]
Molecular Formula C₅H₆ClN₃[6]
Molecular Weight 143.57 g/mol [6]
Appearance Off-white to light yellow crystalline powderSupplier Data
Purity Typically ≥97%[6]
Storage Room temperature, in a dry place[7]

Synthesis and Mechanistic Rationale

While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed literature, its synthesis can be inferred from established methods for related pyrrole-2-carbonitriles. A common and effective strategy involves the reaction of a suitable pyrrole precursor with chlorosulfonyl isocyanate (CSI), followed by treatment with a formamide and an organic base.[8][9]

A plausible synthetic pathway is outlined below. The causality behind each step is critical for understanding and potentially optimizing the reaction.

G Pyrrole Pyrrole Intermediate_A N-Chlorosulfonyl Pyrrole-2-carboxamide Pyrrole->Intermediate_A Reaction with CSI CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermediate_A Intermediate_B Pyrrole-2-carbonitrile Intermediate_A->Intermediate_B Dehydration with DMF DMF Dimethylformamide (DMF) DMF->Intermediate_B Product_FreeBase 1-Amino-1H-pyrrole- 2-carbonitrile Intermediate_B->Product_FreeBase N-Amination Aminating_Agent Aminating Agent (e.g., Hydroxylamine-O-sulfonic acid) Aminating_Agent->Product_FreeBase Final_Product 1-Amino-1H-pyrrole- 2-carbonitrile hydrochloride Product_FreeBase->Final_Product Salt Formation HCl_solution HCl in Inert Solvent HCl_solution->Final_Product

Caption: Plausible Synthetic Workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on general synthetic methods for similar compounds and should be optimized for specific laboratory conditions.

  • Cyanation of Pyrrole:

    • To a solution of pyrrole in an anhydrous solvent (e.g., acetonitrile or toluene) at 0°C, add chlorosulfonyl isocyanate dropwise.

    • Causality: CSI is a powerful electrophile that reacts with the electron-rich pyrrole ring to introduce a functional group that can be readily converted to a nitrile. The low temperature controls the exothermic reaction.

  • Formation of the Nitrile:

    • To the resulting mixture, add an excess of N,N-dimethylformamide (DMF).

    • Causality: DMF acts as a dehydrating agent, converting the intermediate carboxamide to the carbonitrile.

  • Work-up and Isolation of Pyrrole-2-carbonitrile:

    • Quench the reaction with an aqueous solution and extract the product with an organic solvent. Purify by distillation or chromatography.

  • N-Amination:

    • Treat the isolated pyrrole-2-carbonitrile with a suitable aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of a base.

    • Causality: This step introduces the amino group onto the pyrrole nitrogen.

  • Hydrochloride Salt Formation:

    • Dissolve the resulting 1-Amino-1H-pyrrole-2-carbonitrile free base in an anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of hydrogen chloride in the same or a compatible solvent.

    • The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

    • Causality: The formation of the hydrochloride salt improves the compound's stability and handling characteristics, making it more suitable for storage and use as a synthetic intermediate.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. While a comprehensive set of publicly available spectra is limited, data from commercial suppliers and analogous compounds provide a reliable basis for its spectroscopic profile.[1][3][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the amino group protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the amino group. A certificate of analysis from a commercial supplier confirms that the ¹H NMR spectrum is consistent with the structure.[3]

¹³C NMR Spectroscopy

The carbon NMR will display distinct signals for the five carbons of the pyrrole ring and the nitrile carbon. The chemical shifts of the ring carbons provide valuable information about the electronic environment within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amino group)3100-3300
C≡N stretch (nitrile)2220-2260
C=C stretch (aromatic ring)1500-1600
C-N stretch1250-1350
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will typically show the molecular ion peak for the free base (C₅H₅N₃) at m/z = 107.11.

Reactivity and Synthetic Utility

The synthetic versatility of this compound is its most compelling feature for medicinal chemists. The presence of two distinct and reactive functional groups allows for a wide range of subsequent chemical modifications.

G Start 1-Amino-1H-pyrrole- 2-carbonitrile hydrochloride Amino_Reactions Reactions at the Amino Group Start->Amino_Reactions Nitrile_Reactions Reactions at the Nitrile Group Start->Nitrile_Reactions Fused_Systems Fused Heterocyclic Systems Start->Fused_Systems Tandem Reactions Amides N-Acylation (Amides) Amino_Reactions->Amides Amines_Alkylated N-Alkylation Amino_Reactions->Amines_Alkylated Carboxylic_Acids Hydrolysis Nitrile_Reactions->Carboxylic_Acids Primary_Amines Reduction Nitrile_Reactions->Primary_Amines Triazines Cyclocondensation (e.g., with formamidine) Fused_Systems->Triazines

Caption: Reactivity Profile of this compound.

  • Reactions involving the 1-amino group: The amino group can act as a nucleophile, readily undergoing acylation to form amides or alkylation to introduce various substituents.

  • Reactions involving the 2-cyano group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.

  • Tandem and Cyclization Reactions: The proximity of the amino and cyano groups makes this molecule an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-f][1][2]triazines.[4]

Applications in Drug Discovery and Development

The utility of this compound is exemplified by its application as a key building block in the synthesis of a diverse array of bioactive molecules.

Antiviral Agents: The Case of Remdesivir

A prominent example of the synthetic utility of this scaffold is in the synthesis of intermediates for the antiviral drug Remdesivir. Pyrrolo[1,2-f][1][2]triazin-4-amine, a core component of Remdesivir, can be synthesized from this compound.[4][11] This underscores the compound's relevance in the development of treatments for emerging infectious diseases.

G Start 1-Amino-1H-pyrrole- 2-carbonitrile hydrochloride Cyclization Pyrrolo[1,2-f][1,2,4]triazin-4-amine (Remdesivir Intermediate) Start->Cyclization Cyclocondensation Formamidine Formamidine Acetate Formamidine->Cyclization Further_Steps Further Synthetic Transformations Cyclization->Further_Steps Remdesivir Remdesivir Further_Steps->Remdesivir

Caption: Synthetic Pathway to a Remdesivir Intermediate.

Kinase Inhibitors in Oncology

The pyrrole scaffold is prevalent in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[12][13] this compound provides a versatile starting point for the synthesis of libraries of pyrrole-based compounds for screening against various kinase targets implicated in cancer, such as VEGFR and EGFR.[14] The amino and nitrile groups can be elaborated to introduce functionalities that enhance potency and selectivity.

Other Therapeutic Areas

The inherent biological activity of the pyrrole nucleus extends to antibacterial, antifungal, and anti-inflammatory applications.[5][15] As a versatile building block, this compound can be employed in the synthesis of novel compounds for screening in these and other therapeutic areas.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the efficient construction of complex molecular architectures, particularly fused heterocyclic systems. Its demonstrated utility in the synthesis of intermediates for clinically relevant drugs like Remdesivir highlights its importance. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will be paramount. Future research will undoubtedly uncover new and innovative applications for this compound, further solidifying the role of the pyrrole nucleus in the development of next-generation medicines.

References

An In-depth Technical Guide to the Physical Properties of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No. 937046-97-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with expert analysis on its structural, spectroscopic, and handling characteristics. Where experimental data is not publicly available, this guide offers insights into expected values and outlines robust, standardized protocols for their empirical determination.

Introduction and Scientific Context

This compound is a heterocyclic organic compound of significant interest in contemporary chemical synthesis and medicinal chemistry. Pyrrole and its derivatives are fundamental scaffolds in a multitude of biologically active molecules and functional materials. The presence of both a reactive nitrile group and an amino group on the pyrrole ring makes this molecule a particularly versatile synthetic intermediate.[1]

Its classification as a "Protein Degrader Building Block" underscores its utility in the development of novel therapeutics, particularly in the field of targeted protein degradation.[2] Given its role as a crucial starting material, a thorough understanding of its physical properties is paramount for its effective use in synthesis, ensuring reproducibility, optimizing reaction conditions, and maintaining safety.

This guide serves as a centralized resource for these properties. The hydrochloride salt form is specifically addressed, as it is a common strategy to improve the stability and handling of amine-containing compounds.


Molecular Identity and Chemical Structure

The foundational step in characterizing any chemical substance is confirming its identity. The molecular formula and weight are crucial for stoichiometric calculations in synthesis, while the structure itself dictates the compound's reactivity and physical behavior.

Core Chemical Identifiers
PropertyValueSource(s)
Chemical Name This compound[2][3]
CAS Registry No. 937046-97-4[2][4]
Molecular Formula C₅H₆ClN₃[2][3]
Molecular Weight 143.57 g/mol [2]
Typical Purity ≥97% to ≥98%[5]
Chemical Structure Diagram

The structure below illustrates the protonated form of the molecule as the hydrochloride salt. The positive charge is localized on the exocyclic amino group, which is the most basic site. This protonation significantly influences the compound's solubility and stability compared to its free base (1-Amino-1H-pyrrole-2-carbonitrile, CAS No. 159326-66-6).

Caption: Structure of this compound.


Physical and Thermal Properties

The physical state and thermal properties of a compound are critical for handling, storage, and for predicting its behavior in various chemical processes.

PropertyValueComments & Experimental Context
Appearance White to off-white or light-yellow powderBased on typical supplier information.[5] Visual inspection upon receipt is a crucial first step to verify sample integrity.
Melting Point Data not availableNo experimentally determined melting point is reported in the public domain.[6] Amine salts can often decompose upon heating rather than exhibiting a sharp melting point. A standard melting point apparatus should be used for determination (see Section 6.1).
Boiling Point Data not availableNot applicable for a solid salt; expected to decompose at high temperatures before boiling.
Solubility Data not availableAs a hydrochloride salt, it is predicted to have moderate to good solubility in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF). Low solubility is expected in nonpolar solvents like hexanes or toluene. Empirical testing is required (see Section 6.2).
Storage Room temperature, in a dry placeRecommended by suppliers.[2][5] The compound should be stored in a tightly sealed container to protect it from moisture.

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to reveal signals for the three protons on the pyrrole ring and the protons of the ammonium group.

    • Pyrrole Protons (3H): These would appear in the aromatic region (approx. 6.0-7.5 ppm). Due to the asymmetry of the ring, three distinct signals are expected: a doublet, a triplet, and another doublet (or doublet of doublets). The electron-withdrawing nitrile group will deshield adjacent protons, shifting them downfield.

    • Ammonium Protons (-NH₃⁺, 3H): A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, this peak could appear significantly downfield (e.g., > 10 ppm).

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum should show five distinct signals for the five carbon atoms in the pyrrole ring and the nitrile group.

    • Pyrrole Carbons (4C): Four signals are expected in the aromatic region (approx. 100-140 ppm).

    • Nitrile Carbon (-C≡N, 1C): A characteristic signal for the nitrile carbon is expected around 115-125 ppm. This peak is often of lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretch: A broad and strong absorption band in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the -NH₃⁺ group.

  • C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, intense absorption band in the range of 2220-2260 cm⁻¹. The presence of this band is a strong indicator of the nitrile functional group.

  • C=C Stretch (Aromatic Ring): Medium intensity bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, one would expect to observe the mass of the free base (1-Amino-1H-pyrrole-2-carbonitrile), not the full hydrochloride salt. The expected [M+H]⁺ peak for the free base (C₅H₅N₃) would be at m/z 108.05.

Safety, Handling, and Toxicology

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from the free base and related pyrrole compounds provide a strong basis for safe handling protocols.[7]

  • Hazard Classification: The parent compound, 1-Amino-1H-pyrrole-2-carbonitrile, is classified as harmful.[7]

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Standard laboratory precautions should be strictly followed.

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (e.g., a fume hood).[7]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[7]

    • P264: Wash hands and any exposed skin thoroughly after handling.[7]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for several minutes.[8]

    • Skin: Wash off with soap and plenty of water.[8]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[8]

Standardized Experimental Protocols

To address the absence of published data, the following section provides standardized, step-by-step methodologies for characterizing the key physical properties of this compound in a research setting.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical sample is outlined below. This ensures that fundamental properties are confirmed before proceeding to more complex applications.

G cluster_0 Initial Verification cluster_1 Thermal & Physical Analysis cluster_2 Structural Confirmation cluster_3 Final Documentation A Sample Receipt & Login B Visual Inspection (Color, Form) A->B C Melting Point Determination (Protocol 6.2) B->C D Solubility Screening (Protocol 6.3) C->D E FTIR Analysis (Protocol 6.5) D->E F NMR Spectroscopy (¹H, ¹³C) (Protocol 6.4) E->F G Mass Spectrometry F->G H Data Compilation & Analysis G->H I Certificate of Analysis (CoA) Generation H->I

Caption: General workflow for chemical characterization.

Protocol: Melting Point Determination
  • Preparation: Finely crush a small amount of the powder sample.

  • Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

  • Refined Measurement: Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate range, then reduce the heating rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. Note any decomposition (color change, gas evolution).

Protocol: Solubility Screening (Qualitative)
  • Setup: Add approximately 5-10 mg of the compound to each of several labeled vials.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Water, Methanol, Dichloromethane, Toluene, DMSO).

  • Mixing: Vortex or shake each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect each vial for dissolution.

  • Classification: Classify the solubility as 'Soluble' (no visible solid), 'Partially Soluble' (some solid remains), or 'Insoluble' (no apparent dissolution).

Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good starting point for amine salts as it can help resolve exchangeable protons.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved. A brief sonication may be used if needed.

  • Analysis: The sample is now ready for acquisition of ¹H and ¹³C NMR spectra.

References

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure found in a multitude of natural products and pharmaceuticals. This guide focuses on a particularly valuable derivative: This compound (CAS No: 937046-97-4).

This molecule is distinguished by two key functional groups appended to the pyrrole core: an amino group at the N-1 position and a nitrile group at the adjacent C-2 position. This specific arrangement makes it a potent and versatile intermediate.[1] The N-amino group provides a nucleophilic handle for a variety of coupling and derivatization reactions, while the electron-withdrawing nitrile group not only activates the pyrrole ring but also serves as a synthetic precursor to other functionalities such as amines, carboxylic acids, or tetrazoles. Its classification as a "Protein Degrader Building Block" highlights its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the compound's properties, a robust synthesis strategy, characterization data, and its applications as a strategic synthetic intermediate.

Physicochemical and Structural Properties

The hydrochloride salt form of 1-Amino-1H-pyrrole-2-carbonitrile ensures greater stability and improved handling characteristics compared to the free base. A summary of its key properties is presented below.

PropertyValueSource(s)
IUPAC Name 1-amino-1H-pyrrole-2-carbonitrile;hydrochloridePubChem
CAS Number 937046-97-4[2]
Molecular Formula C₅H₆ClN₃[2]
Molecular Weight 143.57 g/mol [2]
Canonical SMILES C1=CC=C(N1N)C#N.ClPubChem
Purity (Typical) ≥97%Commercial Suppliers
Appearance Off-white to light brown solid (Predicted)N/A
Storage Room temperature, store in a dry place[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)N/A

Note: Experimental data such as melting point and specific solubility values are not widely reported in publicly available literature and are typically found on supplier-specific Certificates of Analysis.

Synthesis and Mechanism: A Literature-Derived Approach

Causality Behind Experimental Choices

The chosen synthetic strategy leverages the Thorpe-Ziegler reaction, a classic method for forming a new ring and a cyano-enamine moiety.

  • Starting Materials: N-aminoacetaldehyde dimethyl acetal is selected as the "N-amino" synthon. The acetal group serves as a stable, masked aldehyde, preventing self-polymerization and allowing for controlled reaction. Malononitrile is an ideal partner as it provides the necessary carbon atoms for the pyrrole ring and the C-2 nitrile group. Its acidic methylene protons are readily deprotonated to initiate the reaction.

  • Catalyst: A mild acid catalyst, such as p-toluenesulfonic acid (p-TsA), is crucial. It facilitates the in situ hydrolysis of the dimethyl acetal to the reactive aldehyde, which is immediately consumed in the condensation reaction, minimizing side reactions.

  • Salt Formation: The final step of converting the synthesized free base to its hydrochloride salt is standard practice. Using HCl dissolved in an anhydrous organic solvent like diethyl ether or dioxane ensures the clean precipitation of the salt, free from excess water, which simplifies isolation and drying.

Representative Synthesis Protocol

Stage 1: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile (Free Base)

  • Reaction Setup: To a solution of N-aminoacetaldehyde dimethyl acetal (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Reduce the solvent volume in vacuo. Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification (Free Base): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-Amino-1H-pyrrole-2-carbonitrile free base.

Stage 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base from Stage 1 in a minimal amount of anhydrous diethyl ether.

  • Precipitation: To this solution, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise with stirring. A precipitate will form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid precipitate by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry under high vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Free Base Synthesis cluster_stage2 Stage 2: Salt Formation SM1 N-Aminoacetaldehyde dimethyl acetal Reaction Condensation & Cyclization SM1->Reaction SM2 Malononitrile SM2->Reaction Catalyst p-TsA, EtOH, Reflux Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification FreeBase 1-Amino-1H-pyrrole-2-carbonitrile (Free Base) Purification->FreeBase Precipitation Precipitation FreeBase->Precipitation HCl 2M HCl in Et2O HCl->Precipitation Isolation Filtration & Drying Precipitation->Isolation FinalProduct 1-Amino-1H-pyrrole-2-carbonitrile HCl (Final Product) Isolation->FinalProduct

Caption: A representative two-stage workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This serves as a self-validating system for researchers synthesizing this molecule.

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals for the pyrrole ring protons, each integrating to 1H.

    • H5 Proton: Expected to be a triplet around 6.8-7.0 ppm.

    • H3 Proton: Expected to be a triplet around 6.2-6.4 ppm.

    • H4 Proton: Expected to be a triplet around 6.0-6.2 ppm.

    • -NH₂ Protons: A broad singlet, integrating to 2H, likely in the range of 5.5-6.5 ppm, whose position is concentration-dependent.

    • HCl Proton: The acidic proton from HCl may be observable as a very broad signal or may exchange with solvent protons.

  • ¹³C NMR (Carbon NMR): The spectrum should display five signals for the five carbon atoms in the pyrrole carbonitrile core.

    • C2 (C-CN): A quaternary carbon, expected around 95-105 ppm.

    • CN (Nitrile): Expected in the characteristic nitrile region, around 115-120 ppm.

    • C5: Expected around 120-125 ppm.

    • C3: Expected around 110-115 ppm.

    • C4: Expected around 105-110 ppm.

  • FT-IR (Infrared Spectroscopy):

    • N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the amino group.

    • C≡N Stretch: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹, characteristic of a nitrile group.

    • C=C Stretch: Aromatic C=C stretching bands within the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion for the free base.

    • [M+H]⁺: Expected at m/z = 108.05, corresponding to the protonated free base (C₅H₅N₃ + H⁺).

Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a strategic precursor for synthesizing more complex, biologically active molecules.[1]

  • Scaffold for Fused Heterocycles: The adjacent amino and nitrile groups are perfectly positioned to act as synthons for building fused ring systems. For example, reaction with dicarbonyl compounds can lead to the formation of pyrrolo[1,2-b][1][3]triazines, a class of compounds with potential therapeutic applications.

  • Derivatization Handle: The N-amino group can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into other key groups.[1]

    • Reduction: Can be reduced to a primary amine (-CH₂NH₂), introducing a flexible basic moiety.

    • Hydrolysis: Can be hydrolyzed to a carboxylic acid (-COOH), providing an acidic handle or a point for amide coupling.

    • Cycloaddition: Can react with azides to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

Diagram of Potential Synthetic Transformations

Reactivity_Diagram cluster_N1 N-Amino Group Reactions cluster_C2 C-Nitrile Group Reactions Start 1-Amino-1H-pyrrole-2-carbonitrile Acylation N-Acylation (R-COCl) Start->Acylation Alkylation N-Alkylation (R-X) Start->Alkylation FusedRing Cyclocondensation (e.g., with 1,2-dicarbonyls) Start->FusedRing Reduction Reduction (e.g., LiAlH4) Start->Reduction Hydrolysis Hydrolysis (H3O+) Start->Hydrolysis Cycloaddition Cycloaddition (NaN3) Start->Cycloaddition Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl Product_Fused Fused Heterocycle (e.g., Pyrrolotriazine) FusedRing->Product_Fused Product_Amine 2-(Aminomethyl) Derivative Reduction->Product_Amine Product_Acid 2-Carboxylic Acid Derivative Hydrolysis->Product_Acid Product_Tetrazole 2-(Tetrazol-5-yl) Derivative Cycloaddition->Product_Tetrazole

References

An In-depth Technical Guide to the Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document delves into the chemical logic underpinning the synthesis, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound (CAS No. 937046-97-4) is a bifunctional molecule featuring a pyrrole core, a primary amino group at the 1-position, and a nitrile group at the 2-position.[1] This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems. The pyrrole scaffold is a common motif in numerous biologically active compounds, and the presence of the N-amino and cyano functionalities allows for diverse chemical transformations, including N-alkylation, N-acylation, and cycloaddition reactions.[1] Its role as a building block for protein degrader molecules further highlights its importance in modern drug development.

This guide will focus on a plausible and chemically sound synthetic approach, drawing from established principles of heterocyclic chemistry, to provide a detailed roadmap for the laboratory preparation of this important compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule suggests a strategy centered on the formation of the N-amino-pyrrole ring from an acyclic precursor already containing the requisite carbon skeleton and nitrile functionality. The Paal-Knorr pyrrole synthesis, a classic and robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or hydrazines, serves as an excellent foundation for this approach.

Our proposed synthetic strategy involves the cyclocondensation of a suitable γ-dicarbonyl nitrile or its synthetic equivalent with hydrazine, followed by conversion to the hydrochloride salt.

G Target 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride Freebase 1-Amino-1H-pyrrole-2-carbonitrile Target->Freebase HCl addition Precursor γ-Dicarbonyl Nitrile Precursor (e.g., 2-Formylsuccinonitrile or equivalent) Freebase->Precursor Paal-Knorr Type Cyclization Hydrazine Hydrazine Freebase->Hydrazine Paal-Knorr Type Cyclization

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway: A Step-by-Step Guide

This section outlines a detailed, two-step synthetic protocol for the preparation of this compound.

Step 1: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile via Cyclocondensation

The core of the synthesis lies in the cyclocondensation reaction between a suitable 1,4-dicarbonyl equivalent bearing a nitrile group and hydrazine. A practical precursor for this transformation is a protected or masked form of a γ-dicarbonyl nitrile. For this guide, we will consider a generic pathway starting from a suitable precursor like 2-formylsuccinonitrile or a related derivative.

Reaction Principle: The reaction proceeds via the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the aromatic pyrrole ring. The use of hydrazine hydrate provides the N-amino functionality directly.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the γ-dicarbonyl nitrile precursor (1.0 eq.).

  • Solvent Addition: Add a suitable solvent such as ethanol or isopropanol to dissolve or suspend the starting material.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 - 1.5 eq.) to the reaction mixture at room temperature. The reaction may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford pure 1-Amino-1H-pyrrole-2-carbonitrile.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: The use of hydrazine hydrate is crucial as it serves as the source of the N-amino group on the pyrrole ring. An excess is often used to ensure complete reaction of the dicarbonyl precursor.

  • Solvent: Alcohols like ethanol or isopropanol are good solvents for both the reactants and are relatively easy to remove after the reaction.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps, driving the reaction to completion in a reasonable timeframe.

G cluster_0 Step 1: Cyclocondensation Precursor γ-Dicarbonyl Nitrile Intermediate Dihydrazone Intermediate Precursor->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Product_FB 1-Amino-1H-pyrrole-2-carbonitrile Intermediate->Product_FB Intramolecular Cyclization (-2H₂O)

Caption: Workflow for the synthesis of the free base.

Step 2: Formation of this compound

The final step involves the conversion of the free base into its hydrochloride salt to improve its stability and handling properties.

Reaction Principle: This is a simple acid-base reaction where the basic amino group on the pyrrole nitrogen is protonated by hydrochloric acid.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-Amino-1H-pyrrole-2-carbonitrile in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain this compound as a stable solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents to prevent the introduction of water, which could potentially hydrolyze the nitrile group or affect the crystallinity of the salt.

  • Precipitation: The hydrochloride salt is typically much less soluble in non-polar organic solvents than the free base, leading to its precipitation upon formation.

G cluster_1 Step 2: Salt Formation Product_FB_dissolved 1-Amino-1H-pyrrole-2-carbonitrile (in anhydrous solvent) Product_HCl 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride (precipitate) Product_FB_dissolved->Product_HCl + HCl HCl Anhydrous HCl

Caption: Workflow for the hydrochloride salt formation.

Mechanistic Insights

The formation of the 1-aminopyrrole ring from a γ-dicarbonyl compound and hydrazine is a well-established reaction pathway. The mechanism involves the following key steps:

  • Nucleophilic Attack: The hydrazine initially acts as a nucleophile, attacking one of the carbonyl groups of the precursor.

  • Hydrazone Formation: Subsequent dehydration leads to the formation of a monohydrazone.

  • Second Nucleophilic Attack: The second nitrogen atom of the hydrazine (or a second molecule of hydrazine) attacks the remaining carbonyl group.

  • Dihydrazone Intermediate: This results in the formation of a dihydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of one of the hydrazone moieties then attacks the imine carbon of the other, leading to a five-membered ring intermediate.

  • Aromatization: Elimination of a molecule of water from this intermediate results in the formation of the stable aromatic pyrrole ring.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity
1-Amino-1H-pyrrole-2-carbonitrileC₅H₅N₃107.11>97%
This compoundC₅H₆ClN₃143.57>97%

Table 1: Physicochemical properties of the target compound and its free base.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process involving the cyclocondensation of a γ-dicarbonyl nitrile precursor with hydrazine, followed by the formation of the hydrochloride salt. This guide provides a robust and well-reasoned synthetic strategy, grounded in established chemical principles, to aid researchers in the preparation of this valuable building block. The detailed protocols and mechanistic explanations are intended to provide a solid foundation for the successful synthesis and further application of this versatile compound in drug discovery and development.

References

The Strategic Deployment of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block at the Forefront of Medicinal Chemistry

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a specialized heterocyclic compound that has emerged as a critical building block in contemporary drug discovery.[1][2] Its unique structural features, combining a reactive nitrile group and an N-amino functionality on a pyrrole scaffold, make it a highly valuable intermediate for the synthesis of complex therapeutic agents.[1] This guide provides an in-depth technical overview of its synthesis, properties, and, most importantly, its strategic application in the development of targeted protein degraders and antiviral therapeutics.

Physicochemical Properties and Characterization

While detailed, peer-reviewed spectral data for this compound is not widely published, its fundamental properties have been established by various commercial suppliers. Researchers should verify these properties and acquire detailed analytical data upon receipt or synthesis of the compound.

PropertyValueSource
CAS Number 937046-97-4[3]
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Purity Typically ≥97%
Appearance Powder[4]
Storage Room Temperature, Dry Place[4]

Proposed Synthesis of this compound

The following represents a generalized, multi-step synthetic workflow that could be adapted for the synthesis of the title compound.

Experimental Protocol: A Representative Synthesis

Step 1: N-Amination of Pyrrole

  • To a solution of pyrrole in a suitable aprotic solvent (e.g., dichloromethane), add a suitable aminating reagent (e.g., hydroxylamine-O-sulfonic acid) at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred for a specified period to allow for the formation of 1-aminopyrrole.

  • The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Cyanation of 1-Aminopyrrole

  • The purified 1-aminopyrrole is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or toluene) under an inert atmosphere.[5][6][7]

  • The solution is cooled to a low temperature (e.g., -78 °C to 0 °C).

  • Chlorosulfonyl isocyanate (CSI) is added dropwise to the cooled solution. The reaction is highly exothermic and requires careful temperature control.

  • After the addition is complete, the reaction is stirred for a defined period at low temperature.

  • A tertiary amine base (e.g., triethylamine) is added to neutralize the reaction mixture and facilitate the elimination to form the nitrile.

  • The reaction is quenched, and the crude product is extracted.

Step 3: Salt Formation

  • The crude 1-Amino-1H-pyrrole-2-carbonitrile is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise with stirring.

  • The hydrochloride salt precipitates out of the solution.

  • The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Aprotic Solvents: The use of anhydrous aprotic solvents is crucial to prevent the hydrolysis of chlorosulfonyl isocyanate, a highly reactive reagent.

  • Low-Temperature Conditions: The cyanation reaction is performed at low temperatures to control the reactivity of CSI and minimize the formation of side products.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the degradation of reagents and intermediates that may be sensitive to air or moisture.

G cluster_synthesis Proposed Synthesis Workflow Pyrrole Pyrrole Aminopyrrole 1-Aminopyrrole Pyrrole->Aminopyrrole N-Amination (e.g., Hydroxylamine-O-sulfonic acid) Nitrile 1-Amino-1H-pyrrole-2-carbonitrile Aminopyrrole->Nitrile Cyanation (Chlorosulfonyl isocyanate) HCl_Salt 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride Nitrile->HCl_Salt Salt Formation (HCl)

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

A Key Building Block for PROTACs

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] this compound serves as a crucial building block in the synthesis of the E3 ligase-binding component of certain PROTACs. The N-amino group provides a convenient handle for the attachment of linkers, which are then connected to the target protein-binding ligand.

G cluster_protac Role in PROTAC Assembly Pyrrole_HCl 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride E3_Ligand E3 Ligase Ligand Core Pyrrole_HCl->E3_Ligand Synthesis PROTAC PROTAC Molecule E3_Ligand->PROTAC Linker Attachment Linker Linker Linker->PROTAC Warhead Target Protein Binding Ligand (Warhead) Warhead->PROTAC

Caption: Role of the title compound in the modular assembly of a PROTAC molecule.

Intermediate in the Synthesis of Antiviral Agents

1-Amino-1H-pyrrole-2-carbonitrile has been identified as a key intermediate in the synthesis of the antiviral drug Remdesivir. Specifically, it is used to construct the pyrrolo[1,2-f][1][9]triazin-4-amine core of the molecule.[9] This underscores the compound's importance in the rapid and efficient synthesis of complex heterocyclic systems with proven biological activity.

Conclusion and Future Perspectives

This compound is a pivotal chemical entity in modern medicinal chemistry. Its role as a versatile building block, particularly in the rapidly evolving field of targeted protein degradation, positions it as a compound of significant interest for researchers in both academia and the pharmaceutical industry. While a detailed, publicly available synthesis protocol and comprehensive spectral data are currently lacking, its commercial availability and established applications provide a strong foundation for its continued use and exploration in the discovery of novel therapeutics. Future research efforts may focus on the development of more efficient and scalable synthetic routes to this valuable intermediate, as well as the exploration of its utility in the synthesis of new classes of bioactive molecules.

References

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of next-generation therapeutics. Among the myriad of nitrogen-containing heterocycles, the pyrrole nucleus holds a place of distinction, forming the core of numerous natural products and clinically significant drugs. This guide focuses on a particularly valuable derivative, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No. 937046-97-4), a versatile and reactive building block with significant potential in the synthesis of complex molecular architectures. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a synthesized understanding of the causality behind experimental choices and the strategic applications of this compound, empowering researchers to unlock its full potential in their drug discovery endeavors.

Core Molecular Characteristics

This compound is a stable, crystalline solid that serves as a bifunctional scaffold, presenting both a nucleophilic amino group and an electrophilic nitrile moiety. This unique arrangement of functional groups on an aromatic pyrrole ring underpins its synthetic versatility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

PropertyValueSource(s)
CAS Number 937046-97-4[1][2]
Molecular Formula C₅H₆ClN₃[2][3]
Molecular Weight 143.57 g/mol [2]
Appearance White to off-white crystalline powderGeneral Supplier Information
Purity Typically ≥97%[2]
Storage Room temperature, in a dry place[2][4]
Structural Elucidation: A Spectroscopic Overview

While specific, high-resolution spectra for this compound are not widely published in peer-reviewed journals, data is often available from commercial suppliers.[1] The expected spectroscopic features are outlined below, providing a framework for researchers to confirm the identity and purity of their samples.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three pyrrole ring protons and the amino protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating amino group. The hydrochloride form may lead to broader signals for the amino protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyrrole ring and the nitrile group. The carbon atom attached to the nitrile group (C2) and the nitrile carbon itself will show characteristic downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key vibrational frequencies. A sharp, intense peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The N-H stretching vibrations of the amino group are expected in the region of 3100-3500 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of the free base (C₅H₅N₃) would show a molecular ion peak (M⁺) at m/z 107.11. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Manufacturing

The synthesis of pyrrole-2-carbonitriles has been a subject of interest, with various methods reported in the literature and patents. A common strategy for the introduction of a nitrile group at the 2-position of a pyrrole ring involves the use of chlorosulfonyl isocyanate (CSI).

General Synthetic Approach

A general and efficient process for the production of pyrrole-2-carbonitriles involves a multi-step, one-pot reaction.[5][6] This method is adaptable for various substituted pyrroles and offers high yields.

Experimental Protocol: General Synthesis of a Pyrrole-2-carbonitrile

Step 1: Reaction with Chlorosulfonyl Isocyanate A solution of a substituted pyrrole in an appropriate solvent (e.g., acetonitrile or toluene) is cooled to 0 °C. Chlorosulfonyl isocyanate is added dropwise while maintaining the temperature. This initial reaction forms a reactive intermediate.

Step 2: Addition of a Formamide A molar excess of an N,N-dialkylformamide, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. This step is crucial for the formation of the nitrile group.

Step 3: Basification and Product Formation A molar excess of an organic base, typically a tertiary amine like triethylamine, is added to the mixture. This induces the elimination of a sulfonyl group and the formation of the pyrrole-2-carbonitrile.

Step 4: Isolation and Purification The reaction mixture is typically worked up by separating the precipitated salts and isolating the product from the solution phase, often through extraction and distillation or crystallization.

The synthesis of this compound would likely follow a similar pathway, starting from 1-aminopyrrole. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

General Synthetic Workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the dual reactivity of its amino and nitrile functional groups. This allows for a wide range of chemical transformations, making it a valuable precursor for more complex heterocyclic systems.[7]

Reactions of the Amino Group

The 1-amino group is nucleophilic and can participate in a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

  • Alkylation: Reaction with alkyl halides to introduce substituents on the amino group.

  • Condensation: Reaction with carbonyl compounds to form Schiff bases or related structures, which can then undergo further cyclization reactions.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into several other functionalities:

  • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide.

  • Reduction: Can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

  • Cycloaddition: Can participate in cycloaddition reactions to form various heterocyclic rings.

Tandem and Domino Reactions

The proximate positioning of the amino and nitrile groups allows for the design of tandem or domino reactions, where a single set of reagents can trigger a cascade of transformations to rapidly build molecular complexity. This is a highly efficient strategy in modern organic synthesis.

Applications in Drug Discovery and Development

Pyrrole-containing compounds are prevalent in a wide array of therapeutic agents due to their ability to interact with various biological targets. This compound is a key building block in the synthesis of compounds targeting a range of diseases.[4]

Precursor for Bioactive Heterocycles

This compound is an excellent starting material for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines, pyrrolo[1,2-d][1][3][7]triazines, and other nitrogen-rich scaffolds that are of significant interest in medicinal chemistry.

Role in the Synthesis of Kinase Inhibitors

The pyrrole scaffold is a common feature in many kinase inhibitors. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are highly relevant. For instance, the synthesis of various pyrrole-based drug candidates, including those with antituberculosis and COX-2 inhibitory activity, often involves the reaction of α-hydroxyketones, oxoacetonitriles, and anilines, highlighting the importance of the aminonitrile functionality on a pyrrole core.[8]

graph DrugDiscoveryPathways { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Synthetic pathways from this compound to potential drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for ensuring laboratory safety.

Hazard Identification

Based on available safety data sheets, this compound should be handled with care. It is advisable to consult the specific SDS provided by the supplier for the most accurate and up-to-date information.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage Conditions

Store in a tightly sealed container in a cool, dry place.[4] Room temperature storage is generally acceptable.[2]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile tool for the creative synthetic chemist. Its bifunctional nature, coupled with the inherent biological relevance of the pyrrole scaffold, makes it a highly valuable building block for the construction of diverse and complex molecular libraries. As the demand for novel drug candidates with improved efficacy and selectivity continues to grow, the strategic use of such well-designed starting materials will be increasingly critical. It is our hope that this technical guide will serve as a valuable resource for researchers, enabling them to leverage the unique properties of this compound to accelerate their drug discovery and development programs.

References

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

This document provides a comprehensive technical overview and material safety guide for this compound (CAS No: 937046-97-4). It is intended for researchers, scientists, and drug development professionals who handle this compound. The structure of this guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, causal understanding of the compound's hazards and the necessary protocols to ensure laboratory safety.

Compound Identification and Scientific Context

This compound is a heterocyclic organic compound.[1] Its structure, featuring a pyrrole ring, an amino group, and a nitrile functional group, makes it a valuable building block in medicinal chemistry and synthetic organic chemistry.[2] The hydrochloride salt form is typically a powder, which enhances stability and simplifies handling compared to the free base.[3]

Identifier Value
Chemical Name This compound
CAS Number 937046-97-4[1][2]
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1][2]
Typical Purity ≥97%[2]
Synonyms 1-aminopyrrole-2-carbonitrile hydrochloride[1]

Hazard Evaluation: A Mechanistic Perspective

The primary hazards of this compound stem from its chemical structure and its formulation as a fine powder. The Globally Harmonized System (GHS) classification provides a clear summary of the risks.[4]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[4]

Expert Insight: The "harmful" classification across oral, dermal, and inhalation routes signifies systemic risk. The molecule is sufficiently lipophilic to be absorbed through the skin and mucous membranes. The nitrile group (-C≡N) is a key structural alert, as compounds of this class can sometimes metabolize to release cyanide, though this is not confirmed for this specific molecule without further toxicological data. The irritation potential is typical for amine salts and heterocyclic compounds.

Hazard Identification & Mitigation Workflow

The following diagram illustrates the logical workflow for assessing and mitigating the risks associated with this compound.

cluster_0 Risk Assessment cluster_1 Mitigation & Control A Identify Compound: 1-Amino-1H-pyrrole-2- carbonitrile HCl B Review GHS Hazards: - Acute Toxicity (All Routes) - Skin/Eye/Respiratory Irritant A->B SDS Lookup C Evaluate Exposure Potential: - Weighing/Transfer (Dust) - Solution Handling (Splash) - Reaction Workup B->C Analyze Task D Engineering Controls: Certified Chemical Fume Hood C->D E Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles - Lab Coat C->E F Safe Work Practices: - Wetting powder - Sealed containers - Hand washing C->F

Caption: Risk assessment and mitigation workflow for handling the compound.

Exposure Control and Personal Protection

Effective risk management relies on a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[4][5] This is the primary defense against inhaling the harmful powder.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[4] Standard safety glasses do not provide adequate protection from dust or splashes.

  • Hand Protection: Wear chemically resistant nitrile gloves.[4] Double-gloving is recommended during transfers of the solid. Causality: Nitrile provides broad protection against many organic chemicals and is less permeable than latex. It is critical to inspect gloves for pinholes before use and to change them immediately if contamination is suspected.

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened.[4] Launder work clothes separately from personal clothing.[4]

  • Respiratory Protection: If for any reason work must be performed outside a fume hood where dust may be generated, a NIOSH/MSHA approved respirator with a particulate filter (e.g., N95 or better) is required.[4][6]

Emergency Procedures: A Self-Validating Response Plan

Rapid and correct responses to exposures or spills are critical.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or they feel unwell, seek immediate medical attention.[7]

  • Skin Contact: Take off contaminated clothing immediately.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation develops or persists, get medical advice.[4]

  • Eye Contact: Immediately rinse the eyes cautiously with fresh, running water for several minutes.[4] Ensure complete irrigation by holding the eyelids open and away from the eye.[4] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][7]

  • Ingestion: Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting. Call a poison control center or doctor immediately for advice.[7]

Fire-Fighting Measures:

  • The compound is not considered a significant fire risk and is non-combustible.[4] However, the containers may burn in a fire, and hazardous decomposition products will be released.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[7]

  • Hazardous Combustion Products: Thermal decomposition may produce corrosive and toxic fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen chloride (HCl).[6] Firefighters must wear self-contained breathing apparatus (SCBA).[6]

Accidental Release Measures (Spills): The goal is to clean the spill without generating dust or contaminating a wider area.

start Spill Occurs A Evacuate immediate area Alert personnel start->A B Don appropriate PPE: - Respirator (if needed) - Goggles, Gloves, Lab Coat A->B C Cover spill gently with a damp paper towel to prevent dust B->C D Use dry cleanup methods: Sweep or scoop material into a sealable container C->D E Label container clearly: 'Hazardous Waste' with chemical name D->E F Decontaminate Area: Wipe spill surface with soap and water E->F end Dispose of waste via authorized channels F->end

Caption: Step-by-step protocol for cleaning a solid chemical spill.

Handling, Storage, and Disposal Protocols

Handling:

  • Avoid all personal contact, including inhalation of dust.[4]

  • Do not eat, drink, or smoke in the laboratory or when handling this product.[4]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • Keep containers securely sealed when not in use.[4]

Storage:

  • Conditions: Store in a well-ventilated, dry place.[4][8] Keep the container tightly closed.[4]

  • Security: The compound should be stored in a locked cabinet or an area with restricted access due to its acute toxicity.[4][8]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[7]

  • Expert Recommendation: While room temperature storage is cited, for long-term stability of amine-containing heterocyclic compounds, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent gradual degradation from air and moisture.[8][9]

Disposal:

  • All waste material, including contaminated consumables (gloves, paper towels) and empty containers, must be disposed of as hazardous waste.[4]

  • Do not dispose of down the drain.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal. The material may be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator.[9]

Stability and Reactivity

  • Reactivity: The compound is generally stable under recommended storage conditions.[6]

  • Chemical Stability: May be sensitive to air, light, and moisture over long periods.[8]

  • Conditions to Avoid: Avoid generating dust.[4] Keep away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases.[7]

References

Spectroscopic Blueprint of a Versatile Heterocycle: A Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Functionalized Pyrrole

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, pyrrole derivatives are prized for their diverse biological activities and utility as synthetic intermediates. 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS: 937046-97-4) emerges as a molecule of significant interest. Its structure, featuring a pyrrole ring N-aminated and functionalized with an adjacent nitrile group, presents a unique convergence of reactivity. The amino group can serve as a key nucleophile or a site for further derivatization, while the nitrile group is a versatile precursor for transformations into amines, carboxylic acids, or tetrazoles. This dual functionality makes it a valuable building block for constructing complex molecular architectures, particularly in the synthesis of fused heterocyclic systems and novel drug candidates.

This guide provides an in-depth exploration of the core spectroscopic techniques required to unequivocally identify and characterize this compound. As a hydrochloride salt, the compound is expected to be a stable, crystalline solid, amenable to standard analytical procedures. The protonation of the amino group will have a discernible influence on the spectroscopic data, a key feature this guide will explore. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting both the expected data and the rigorous protocols for their acquisition.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of this compound—an aromatic pyrrole ring, a nitrile substituent, and an aminium group—give rise to a predictable yet information-rich spectroscopic profile. The following sections will detail the expected data based on established principles of spectroscopy and analysis of structurally related compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a complete picture of the carbon-hydrogen framework.

A. Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the three protons on the pyrrole ring and the protons of the aminium group. Due to the electron-withdrawing nature of the nitrile group and the overall aromatic system, the pyrrole protons will appear in the downfield region. The hydrochloride form will likely render the N-H protons visible and potentially broadened due to exchange with residual water in the solvent.

Predicted Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H5 (proton at position 5)7.0 - 7.3Triplet (t)J ≈ 2.5 - 3.0 Hz
H4 (proton at position 4)6.5 - 6.8Triplet (t)J ≈ 2.5 - 3.0 Hz
H3 (proton at position 3)6.2 - 6.5Triplet (t)J ≈ 2.5 - 3.0 Hz
-NH₃⁺ (aminium protons)8.0 - 10.0Broad singlet (br s)N/A

Note: Predicted values are based on general chemical shift ranges for substituted pyrroles and the expected electronic effects of the substituents. The exact values can vary based on solvent and concentration.

B. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H data, showing distinct signals for each of the five carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range. The pyrrole carbons will resonate in the aromatic region.

Predicted Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 (carbon bearing nitrile)95 - 105
C5 (pyrrole carbon)120 - 125
C≡N (nitrile carbon)115 - 120
C3 (pyrrole carbon)110 - 115
C4 (pyrrole carbon)105 - 110
C. Experimental Protocol for NMR Acquisition
  • Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the compound's salt nature, ensuring good solubility. A high-field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

D. Workflow for NMR Data Analysis

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Interpretation Structural Interpretation Prep Sample Preparation (5-10 mg in DMSO-d6) Acquire_H1 ¹H NMR Acquisition (16-32 scans) Prep->Acquire_H1 Acquire_C13 ¹³C NMR Acquisition (>1024 scans) Prep->Acquire_C13 Process_FID Fourier Transform Phase & Baseline Correction Acquire_H1->Process_FID Calibrate Chemical Shift Calibration (Ref: DMSO-d6) Process_FID->Calibrate Integrate Integration (¹H) Calibrate:e->Integrate:w Assign_Shifts Assign Chemical Shifts Integrate->Assign_Shifts Analyze_J Analyze Coupling Constants (¹H) Assign_Shifts->Analyze_J Correlate Correlate ¹H and ¹³C Data Analyze_J->Correlate Final_Structure Confirm Structure Correlate->Final_Structure FTIR_Logic Start Acquire FTIR Spectrum Check_NH Broad band at 3100-3300 cm⁻¹? Start->Check_NH Check_CN Strong, sharp peak at 2220-2260 cm⁻¹? Check_NH->Check_CN Yes (Aminium N-H) Conclusion Functional Groups Confirmed Check_NH->Conclusion No -> Re-evaluate Check_Aromatic Peaks at 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹? Check_CN->Check_Aromatic Yes (Nitrile C≡N) Check_CN->Conclusion No -> Re-evaluate Check_Aromatic->Conclusion Yes (Aromatic C-H/C=C) Check_Aromatic->Conclusion No -> Re-evaluate

An In-depth Technical Guide to the Solubility of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This guide provides a comprehensive overview of the solubility characteristics of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS: 937046-97-4), a versatile heterocyclic intermediate.[1] While specific quantitative solubility data for this compound is not widely published, this document will equip you with the foundational knowledge, predictive insights, and detailed experimental protocols necessary to determine its solubility profile in your own laboratory setting.

Introduction to this compound

This compound is a member of the pyrrole carbonitriles, a class of compounds recognized for their synthetic versatility.[1] The molecule features a pyrrole ring, a cornerstone of heterocyclic chemistry, functionalized with both an amino group at the N1 position and a reactive nitrile group.[1] This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry for creating fused heterocyclic systems and nitrogen-rich compounds.[1]

Molecular Structure and Properties:

  • Molecular Formula: C₅H₆ClN₃[2]

  • Molecular Weight: 143.57 g/mol

  • CAS Number: 937046-97-4[2]

The presence of the hydrochloride salt significantly influences its physical properties, especially its solubility. As an ionic salt, it is expected to have a higher affinity for polar solvents compared to its free base counterpart.

Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The polarity of both the solute and the solvent, along with other factors like hydrogen bonding, molecular size, and temperature, are key determinants.[3]

  • The Solute: this compound is a polar, ionic compound. The presence of the N-amino group and the nitrile group, along with it being a hydrochloride salt, suggests a propensity for strong dipole-dipole interactions and hydrogen bonding.

  • The Solvents: Organic solvents can be broadly categorized based on their polarity:

    • Polar Protic Solvents: (e.g., methanol, ethanol, water) - These can engage in hydrogen bonding and are generally good solvents for salts.

    • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile) - These have high dielectric constants and can dissolve salts, though perhaps less effectively than protic solvents if hydrogen bonding is a dominant factor.

    • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - These are generally poor solvents for ionic compounds.

Based on these principles, we can make some educated predictions about the solubility of this compound.

Predicted Solubility Profile (Qualitative):

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighThe ability of these solvents to form hydrogen bonds and solvate both the cation and the chloride anion should lead to good solubility. A study on a related aminopyrrole showed that its protonated form was favored in hydrogen-bonding solvents.[4]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe high polarity of these solvents can overcome the lattice energy of the salt. DMSO and DMF are particularly strong polar aprotic solvents.
Slightly Polar Dichloromethane, ChloroformLow to ModerateWhile polar, these solvents are less capable of solvating ions compared to more polar aprotic or protic solvents. Synthesis of related neutral pyrrole carbonitriles has been performed in dichloromethane, suggesting some solubility of the core structure.[5]
Nonpolar Toluene, Hexane, Diethyl EtherVery Low / InsolubleThe nonpolar nature of these solvents makes them incapable of effectively solvating the charged species of the hydrochloride salt. Synthesis of a related compound in toluene required subsequent washing with an aqueous solution to remove impurities, implying low solubility of polar species.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

Materials and Equipment
  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm)

Experimental Workflow

The following diagram illustrates the general workflow for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into a vial B Add a known volume of solvent A->B C Seal vial and place in thermostatted shaker B->C D Equilibrate for a set time (e.g., 24-48 hours) C->D E Allow solid to settle or centrifuge D->E F Withdraw supernatant and filter immediately E->F G Dilute sample with a suitable mobile phase F->G H Analyze by HPLC or UV-Vis to determine concentration G->H

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its free base.

Hazard Identification (based on the free base, 1-Amino-1H-pyrrole-2-carbonitrile): [7]

  • Harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Causes skin and serious eye irritation.[7]

  • May cause respiratory irritation.[7]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Ventilation: Use only outdoors or in a well-ventilated area.[7]

  • Handling: Avoid breathing dust and fumes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

  • Storage: Keep containers securely sealed and store in a cool, dry, and well-ventilated place.

The following diagram outlines the logical flow for safe handling of this compound.

G Start Handling the Compound Assess Assess Risks: Harmful (swallow, skin, inhale) Irritant (skin, eyes, respiratory) Start->Assess PPE Wear Appropriate PPE: Gloves, Lab Coat, Goggles Assess->PPE Ventilation Ensure Proper Ventilation: Fume Hood or Well-Ventilated Area Assess->Ventilation Handling Follow Safe Practices: Avoid dust/fume inhalation No eating/drinking Wash hands after use PPE->Handling Ventilation->Handling Storage Store Correctly: Sealed container Cool, dry, ventilated area Handling->Storage End Safe Handling Achieved Storage->End

Caption: Safe handling workflow for aminopyrrole derivatives.

Conclusion

While quantitative solubility data for this compound is not extensively documented in public literature, a strong predictive framework can be established based on its chemical structure and the principles of solubility. It is anticipated to be most soluble in polar protic solvents like methanol and ethanol, and least soluble in nonpolar solvents such as hexane and toluene. For drug development professionals and researchers, the experimental protocols provided in this guide offer a robust methodology for determining the precise solubility in a range of organic solvents, thereby enabling informed decisions in process development, formulation, and further synthetic applications.

References

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in the Synthesis of Fused Pyrrole Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the pivotal role of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride as a versatile building block in the synthesis of high-value pharmaceutical intermediates, with a particular focus on fused heterocyclic systems such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,1-f][1][2][3]triazines. These scaffolds are integral to a range of therapeutic agents, including kinase inhibitors and antiviral drugs. This document provides a comprehensive overview of the compound's properties, detailed, field-proven protocols for its application in key synthetic transformations, and an exploration of the mechanistic underpinnings that drive these reactions. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Pre-functionalized Pyrrole Core

Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds.[4] Within this class, this compound stands out as a particularly strategic starting material. Its pre-functionalized nature, featuring a nucleophilic N-amino group and a versatile nitrile moiety, allows for rapid and efficient construction of complex molecular architectures.[1] This combination of reactive sites facilitates tandem and cyclocondensation reactions, providing streamlined access to fused heterocyclic systems that might otherwise require lengthy and complex synthetic routes.[1][5]

The pyrrolo[1,2-a]pyrazine and pyrrolo[2,1-f][1][2][3]triazine cores, readily accessible from this intermediate, are prominent in a number of clinically relevant molecules. For instance, the pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component of the antiviral drug Remdesivir, highlighting the industrial relevance of efficient synthetic pathways to this heterocyclic system.[3][6] Furthermore, various substituted pyrrolopyrazines have been identified as potent inhibitors of several protein kinases, making them attractive targets for oncology and immunology drug discovery programs.[7][8][9]

This guide will provide detailed protocols for the synthesis of such valuable intermediates, emphasizing safe handling practices and the chemical logic behind the procedural steps.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValueReference(s)
Chemical Name This compound[10]
CAS Number 937046-97-4[10]
Molecular Formula C₅H₅N₃ · HCl[10]
Molecular Weight 143.57 g/mol [10]
Appearance White to off-white powder[11]
Purity Typically ≥97%[12]
Storage Conditions Store at 2-8°C, away from moisture and light.[11]

Safety Precautions:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

Synthetic Applications and Protocols

The primary synthetic utility of this compound lies in its ability to undergo cyclocondensation reactions with 1,2-dicarbonyl compounds or their synthetic equivalents to form fused pyrazine rings. The N-amino group acts as the initial nucleophile, while the pyrrole nitrogen participates in the final ring-closing step.

Synthesis of Pyrrolo[1,2-a]pyrazines via Reaction with α-Haloketones

This protocol describes a general procedure for the synthesis of substituted pyrrolo[1,2-a]pyrazines, which are valuable scaffolds for kinase inhibitors.[7][13] The reaction proceeds through an initial N-alkylation of the amino group with an α-haloketone, followed by an intramolecular cyclization.

Workflow Diagram:

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1-Amino-1H-pyrrole-2-carbonitrile HCl step1 Mix reactants in solvent start1->step1 start2 α-Haloketone (e.g., Bromoacetaldehyde diethyl acetal) start2->step1 start3 Base (e.g., NaHCO₃) start3->step1 start4 Solvent (e.g., Ethanol) start4->step1 step2 Heat under reflux step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Cool to RT step3->step4 step5 Filter solids (if any) step4->step5 step6 Concentrate filtrate step5->step6 step7 Purify by column chromatography step6->step7 product Substituted Pyrrolo[1,2-a]pyrazine step7->product

Caption: General workflow for the synthesis of pyrrolo[1,2-a]pyrazines.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.1 eq)

  • Sodium bicarbonate (3.0 eq)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, sodium bicarbonate, and anhydrous ethanol.

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free base.

  • Add bromoacetaldehyde diethyl acetal to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired pyrrolo[1,2-a]pyrazine-4-carbonitrile.

Causality and Insights:

  • The use of a base like sodium bicarbonate is crucial to deprotonate the hydrochloride salt, allowing the N-amino group to act as a nucleophile.[14]

  • Bromoacetaldehyde diethyl acetal serves as a synthetic equivalent of bromoacetaldehyde, which is unstable. The acetal is hydrolyzed in situ under the reaction conditions to generate the reactive aldehyde.[12]

  • The reaction is typically heated to ensure a reasonable reaction rate for both the initial alkylation and the subsequent intramolecular cyclization.

Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine: A Core for Antiviral Agents

This protocol outlines the synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine, a key intermediate in the synthesis of Remdesivir.[2][6] The synthesis involves the cyclocondensation of 1-Amino-1H-pyrrole-2-carbonitrile with formamidine acetate.

Reaction Scheme Diagram:

Caption: Synthesis of a key Remdesivir intermediate.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Formamidine acetate (2.0 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound, formamidine acetate, and potassium carbonate in anhydrous ethanol.

  • Heat the mixture to reflux with vigorous stirring for 12-18 hours. The reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Causality and Insights:

  • Formamidine acetate serves as the source of the two carbon atoms and one nitrogen atom required to form the triazine ring.[2]

  • The reaction is a cyclocondensation, where the N-amino group of the pyrrole attacks one of the amidine carbons, followed by an intramolecular cyclization involving the nitrile group and the other amidine nitrogen.[15]

  • The use of a base like potassium carbonate is essential to neutralize the hydrochloride and facilitate the reaction.[2]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant fused pyrrole heterocycles. The protocols detailed herein provide a robust foundation for researchers to access complex molecular scaffolds such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,1-f][1][2][3]triazines. The strategic placement of the amino and nitrile functionalities on the pyrrole ring enables efficient and convergent synthetic strategies, ultimately accelerating the drug discovery and development process. By understanding the underlying chemical principles and adhering to the provided protocols, scientists can effectively leverage this powerful building block in their synthetic endeavors.

References

The Strategic Application of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride has emerged as a particularly versatile and potent intermediate. Its unique structural arrangement, featuring a reactive N-amino group and a cyano moiety on a pyrrole core, offers a rich playground for synthetic chemists to construct complex molecular architectures with significant biological activities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale underpinning its use.

Compound Profile and Strategic Value

This compound (CAS No: 937046-97-4) is a crystalline solid with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol .[1][2] Its significance in medicinal chemistry stems from the dual reactivity of the N-amino and the 2-cyano groups, which allows for a variety of chemical transformations. This makes it an ideal starting material for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.[3] The pyrrole scaffold itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[4][5][6]

PropertyValueReference
CAS Number 937046-97-4[1][2]
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1][2]
Purity Typically ≥97%[3]
Storage Room Temperature[1]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around the nucleophilic nature of the N-amino group and the electrophilic character of the cyano group, which can also be transformed into other functional groups.

Reactions of the N-Amino Group

The exocyclic amino group is a potent nucleophile, readily participating in reactions such as:

  • Condensation with dicarbonyl compounds: This is a cornerstone reaction for the synthesis of fused heterocyclic systems like pyrrolo[1,2-a]pyrazines, which are known to possess significant biological activity.[1][2]

  • Acylation and Sulfonylation: These reactions allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

  • N-Arylation and N-Alkylation: These modifications can be used to modulate the pharmacokinetic properties of the resulting molecules.

Transformations of the Cyano Group

The nitrile functionality is a versatile handle for further molecular elaboration:

  • Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide, providing opportunities for further functionalization.

  • Reduction: Reduction of the nitrile yields a primary amine, which can be used for the introduction of new pharmacophoric elements.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings.

The interplay between these two functional groups allows for the construction of diverse and complex molecular scaffolds from a single, readily available starting material.[3]

Application in the Synthesis of Kinase Inhibitors

A significant application of pyrrole-based compounds is in the development of kinase inhibitors.[7][8][9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrole scaffold can be elaborated to mimic the hinge-binding region of ATP in the kinase active site.

The general workflow for the utilization of this compound in a kinase inhibitor discovery program is outlined below:

workflow A 1-Amino-1H-pyrrole- 2-carbonitrile hydrochloride B Reaction with 1,2-dicarbonyl compound A->B Condensation C Fused Pyrrolo[1,2-a]pyrazine core structure B->C Cyclization D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) C->D Scaffold Elaboration E Library of diverse analogues D->E F Biological Screening (Kinase Inhibition Assays) E->F G Lead Compound Identification F->G Hit Identification H SAR Studies & Lead Optimization G->H I Candidate Drug H->I

Caption: Workflow for Kinase Inhibitor Development.

Detailed Synthetic Protocol: Synthesis of a Pyrrolo[1,2-a]pyrazine-3-carbonitrile Derivative

This protocol describes a representative synthesis of a fused pyrrolo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry, starting from this compound. This reaction is a classic example of leveraging the reactivity of the N-amino group to construct a bicyclic heteroaromatic system.

Materials and Reagents
  • This compound

  • 1,2-Dicarbonyl compound (e.g., 2,3-butanedione)

  • Ethanol (anhydrous)

  • Triethylamine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.96 mmol).

  • Solvent and Base Addition: Add anhydrous ethanol (30 mL) to the flask, followed by the dropwise addition of triethylamine (1.06 g, 1.46 mL, 10.44 mmol) at room temperature. Stir the mixture for 10 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Addition of Dicarbonyl Compound: To the resulting solution, add 2,3-butanedione (0.60 g, 0.61 mL, 6.96 mmol) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired 1,2-dimethylpyrrolo[1,2-a]pyrazine-3-carbonitrile as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

synthesis reactant1 This compound C₅H₆ClN₃ reagents Triethylamine Ethanol Reflux reactant1->reagents reactant2 2,3-Butanedione C₄H₆O₂ reactant2->reagents product 1,2-Dimethylpyrrolo[1,2-a]pyrazine-3-carbonitrile C₁₀H₉N₃ reagents->product

Caption: Synthesis of a Pyrrolo[1,2-a]pyrazine.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[11][12] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11][12] In case of contact with skin or eyes, rinse immediately with plenty of water.[4][13]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor for a wide array of complex heterocyclic structures, particularly fused pyrrole systems, makes it a strategic choice for the development of novel therapeutic agents. The protocol detailed herein for the synthesis of a pyrrolo[1,2-a]pyrazine derivative is a testament to its utility and provides a solid foundation for further exploration of its chemical space. As the demand for new and effective drugs continues to grow, the importance of such versatile intermediates in the drug discovery pipeline cannot be overstated. Future research will undoubtedly uncover even more innovative applications for this remarkable compound.

References

Application Note: N-Amination of Pyrrole Derivatives Using 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-amino pyrroles are pivotal structural motifs in medicinal chemistry and materials science, offering unique reactivity and functionality. This guide provides a comprehensive overview and a detailed protocol for the N-amination of pyrrole derivatives, a critical transformation for forming N-N bonds. We focus on the application of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride , a specialized reagent, for this purpose. While not a conventional aminating agent, its unique structure presents a compelling platform for novel synthetic strategies. This document delineates the proposed mechanistic rationale, a step-by-step experimental protocol, optimization strategies, and data interpretation, grounded in established principles of electrophilic amination.

Introduction: The Significance of N-Aminated Pyrroles

The pyrrole ring is a fundamental scaffold in a vast range of biologically active compounds.[1][2] The introduction of a nitrogen substituent directly onto the pyrrole nitrogen (N-amination) creates an N-N bond, unlocking novel chemical space for drug discovery and functional material design.[3][4] These N-aminated heterocycles can serve as precursors to fused ring systems, exhibit unique coordination properties, or act as pharmacophores themselves.[5]

Traditional methods for N-amination often rely on highly reactive and sometimes hazardous reagents like hydroxylamine-O-sulfonic acid (HOSA) or monochloramine.[6][7][8] A survey of electrophilic ammonia reagents has shown varying efficacy for different heterocyclic systems.[7][8] This application note explores the potential utility of This compound as a targeted aminating agent, leveraging its distinct electronic and structural features.

Reagent Profile: this compound

This reagent is a bifunctional molecule with notable characteristics:

  • N-Amino Group: The primary site for the amination reaction. Its basicity is tempered by the adjacent electron-withdrawing nitrile group.

  • Pyrrole-2-carbonitrile Scaffold: The nitrile group significantly influences the electronic properties of the molecule, potentially modulating the reactivity of the N-amino group.[9]

  • Hydrochloride Salt: This indicates the N-amino group is protonated, requiring a stoichiometric amount of base to liberate the free amine for reaction.

The inherent structure of this reagent suggests it could function as a transferable N-aminopyrrole synthon, offering a direct route to complex 1,1'-bipyrrole derivatives which are otherwise challenging to synthesize.

Proposed Mechanism of Action

The N-amination of a pyrrole derivative with this compound is proposed to proceed via an electrophilic amination pathway. The nucleophilic nitrogen of the pyrrole substrate attacks an "activated" form of the aminating agent.

Step 1: Deprotonation. The reaction is initiated by the deprotonation of the hydrochloride salt with a suitable base (e.g., NaH, KHMDS) to generate the free N-amino pyrrole.

Step 2: Activation and Nucleophilic Attack. For the N-N bond to form, the nitrogen of the aminating agent must be rendered electrophilic.[10][11] This can be achieved in situ. While several pathways are possible, a plausible route involves the formation of an intermediate where the exocyclic nitrogen is rendered more electrophilic, possibly through tautomerization or reaction with an activating agent if required. The lone pair of the pyrrole substrate's nitrogen then attacks this electrophilic nitrogen center.

Step 3: Proton Transfer/Rearomatization. Following the nucleophilic attack, a proton transfer and subsequent stabilization yield the final N-aminated product and the 1H-pyrrole-2-carbonitrile byproduct.

Mechanistic Diagram

N-Amination_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Reagent_HCl 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride Free_Amine Free N-Amino Pyrrole Reagent_HCl->Free_Amine + Base Base Base (e.g., NaH) Activated_Complex Transition State Free_Amine->Activated_Complex Activation (Hypothesized) Pyrrole_Substrate Pyrrole Substrate (Nucleophile) Pyrrole_Substrate->Activated_Complex Product N-Aminated Pyrrole Product Activated_Complex->Product Proton Transfer Byproduct Pyrrole-2-carbonitrile Activated_Complex->Byproduct Experimental_Workflow start Start prep Prepare Dry Glassware & Inert Atmosphere start->prep add_pyrrole Add Pyrrole Substrate & Anhydrous DMF prep->add_pyrrole cool_0c Cool to 0 °C add_pyrrole->cool_0c add_base Add Base (NaH) Portion-wise cool_0c->add_base stir Stir at 0 °C (30 min) then RT (30 min) add_base->stir add_reagent Add Aminating Reagent Suspension in DMF stir->add_reagent react Stir at RT (12-24h) Monitor by TLC/LC-MS add_reagent->react quench Cool to 0 °C Quench with aq. NH4Cl react->quench workup Aqueous Workup (Et2O/Water Extraction) quench->workup dry Dry (MgSO4) & Concentrate workup->dry purify Purify via Flash Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

References

Protocol for using 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in Paal-Knorr synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of N-(2-cyano-1H-pyrrol-1-yl)pyrroles using 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in the Paal-Knorr Reaction

Introduction: Expanding the Paal-Knorr Synthesis to Novel N-N Linked Bi-heterocycles

The Paal-Knorr synthesis, first reported in 1884, represents one of the most direct and reliable methods for constructing the pyrrole ring, a foundational scaffold in a multitude of natural products and pharmaceutical agents.[1][2] The classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under mild acidic conditions, to generate substituted pyrroles.[3][4] Its enduring appeal lies in its operational simplicity, broad substrate scope, and generally high yields.[5][6]

This application note moves beyond the synthesis of simple N-alkyl or N-aryl pyrroles to explore the use of a specialized primary amine, This compound , as a precursor for constructing novel N-N linked bi-pyrrole systems. These structures are of significant interest in medicinal chemistry and materials science, where the modulation of electronic properties and spatial orientation through heteroatom linkage can unlock new functionalities. We provide a detailed mechanistic overview, a robust experimental protocol, and a framework for optimization, tailored for researchers in organic synthesis and drug development.

The Paal-Knorr Mechanism: A Stepwise Perspective

The synthesis of pyrroles via the Paal-Knorr reaction is a well-elucidated process that proceeds through several distinct intermediates.[1] The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups of the 1,4-dicarbonyl substrate toward nucleophilic attack.[4]

The established mechanism, supported by extensive research, involves the following key transformations[3][7][8]:

  • Hemiaminal Formation: The primary amine executes a nucleophilic attack on a protonated carbonyl group, forming a hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction.[5][8]

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring.

The efficiency of this process underscores its utility in synthetic chemistry. Below is a visual representation of this mechanistic pathway.

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal Amine Primary Amine (R-NH2) Amine->Hemiaminal CyclicIntermediate Intramolecular Cyclization (Rate-Determining Step) Hemiaminal->CyclicIntermediate H+ Dehydration Dehydration & Aromatization CyclicIntermediate->Dehydration -2 H2O Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: The mechanistic pathway of the Paal-Knorr pyrrole synthesis.

Application Profile: this compound

The selection of the primary amine is critical for defining the substitution pattern on the resultant pyrrole's nitrogen atom. The use of this compound introduces both unique opportunities and specific considerations for reaction design.

Table 1: Properties of this compound

Property Value Source
CAS Number 937046-97-4 [9]
Molecular Formula C₅H₆ClN₃ [9]
Molecular Weight 143.57 g/mol [9]
Appearance Off-white to light brown powder N/A
Purity ≥97% [10]

| Storage | Room temperature, dry place |[9][11] |

Causality Behind Experimental Choices:
  • Inherent Acidity: As a hydrochloride salt, the reactant provides its own acidic environment. This can be sufficient to catalyze the reaction, potentially obviating the need for an additional strong acid catalyst which could promote the formation of furan side-products.[3] However, using a solvent like glacial acetic acid can serve as both a weakly acidic catalyst and a high-boiling solvent, ensuring reaction completion.[12]

  • Nucleophilicity: The primary amino group (-NH₂) is the reactive nucleophile. Despite being attached to an electron-deficient pyrrole ring (due to the cyano group), it retains sufficient nucleophilicity to participate effectively in the condensation.

  • Product Structure: The reaction will yield a 1,1'-bi-pyrrole structure, where the nitrogen of the newly formed pyrrole is directly bonded to the nitrogen of the starting aminopyrrole. This creates a sterically and electronically distinct molecular architecture.

Detailed Experimental Protocol

This protocol details the synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrrole-2-carbonitrile as a representative example, using 2,5-hexanedione as the 1,4-dicarbonyl partner.

Materials & Equipment
  • Reagents:

    • This compound (1.0 eq)

    • 2,5-Hexanedione (1.05 eq)

    • Glacial Acetic Acid (Solvent)

    • Ethyl Acetate (for extraction)

    • Saturated Sodium Bicarbonate Solution (for neutralization)

    • Brine (for washing)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

    • Silica Gel (for chromatography)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hot plate

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Glassware for column chromatography

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Reactants (Amine HCl, Dione) in Acetic Acid start->reagents reaction Heat to Reflux (e.g., 118°C) reagents->reaction monitoring Monitor by TLC (Target: disappearance of amine) reaction->monitoring workup Cool, Dilute with H2O Neutralize with NaHCO3 monitoring->workup Upon Completion extraction Extract with Ethyl Acetate (3x) workup->extraction purification Combine Organics, Wash, Dry, and Concentrate extraction->purification chromatography Purify by Column Chromatography purification->chromatography end Characterize Product (NMR, MS) chromatography->end

Caption: General experimental workflow for the Paal-Knorr synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.44 g, 10.0 mmol, 1.0 eq).

  • Add glacial acetic acid (20 mL). Stir the mixture at room temperature until the solid dissolves.

  • Add 2,5-hexanedione (e.g., 1.19 g, 1.22 mL, 10.5 mmol, 1.05 eq) to the solution dropwise.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 118°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution slowly into a beaker containing ice water (100 mL).

  • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-(2-cyano-1H-pyrrol-1-yl)pyrrole product.

Data Presentation and Optimization Framework

Achieving optimal yield and purity often requires systematic variation of reaction parameters. The following table provides a framework for such an optimization study.

Table 2: Framework for Reaction Condition Optimization

Entry Dicarbonyl (eq) Solvent Catalyst (mol%) Temp (°C) Time (h) Yield (%)
1 1.05 Acetic Acid None 118 4 Record
2 1.05 Ethanol p-TsOH (5) 78 8 Record
3 1.05 Toluene Acetic Acid (10) 110 6 Record
4 1.20 Acetic Acid None 118 4 Record
5 1.05 None (Neat) None 100 2 Record

| 6 | 1.05 | Ethanol | None (Microwave) | 80 | 0.25 | Record |

  • Justification for Entries:

    • Entry 1 is the baseline protocol described above.

    • Entry 2 explores a different solvent and a common Brønsted acid catalyst, p-toluenesulfonic acid.[4]

    • Entry 3 uses a non-protic solvent with a catalytic amount of acid to minimize solvent participation.

    • Entry 4 investigates the effect of a slight excess of the dicarbonyl component.

    • Entry 5 tests a solvent-free ("neat") condition, which can be environmentally advantageous.

    • Entry 6 employs microwave irradiation, a modern technique known to dramatically reduce reaction times.[5][13]

Conclusion

The Paal-Knorr synthesis remains a highly effective and versatile tool for heterocyclic chemistry. By employing this compound as the amine component, researchers can readily access a novel class of N-N linked bi-pyrrole structures. The protocol detailed herein is robust and provides a logical starting point for synthesis and further exploration. The inherent acidity of the hydrochloride salt simplifies the catalytic system, and the reaction proceeds efficiently under standard laboratory conditions. This methodology opens a direct and scalable route to valuable compounds for further investigation in pharmaceutical and materials science applications.

References

Experimental setup for reactions with 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Introduction: A Versatile Building Block in Heterocyclic Chemistry

This compound (CAS No: 937046-97-4) is a highly functionalized heterocyclic intermediate that has garnered significant attention in medicinal chemistry and drug development.[1] Its structure, featuring a pyrrole core with a nucleophilic N-amino group positioned adjacent to an electrophilic nitrile group, makes it an exceptionally potent precursor for the synthesis of complex nitrogen-containing fused ring systems.[2] This unique arrangement facilitates elegant and efficient construction of molecular scaffolds, particularly fused pyrimidines like pyrido[2,3-d]pyrimidines, which are integral components of various pharmacologically active molecules.[3][4]

The strategic placement of the amino and nitrile functionalities allows for a range of chemical transformations, including cycloaddition and condensation reactions, providing a direct pathway to diverse molecular architectures.[2] This guide provides a comprehensive overview of the experimental considerations, safety protocols, and a detailed application protocol for leveraging this versatile reagent in the synthesis of fused heterocyclic systems.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the stability of this compound and the safety of the researcher. The compound is typically supplied as a solid with at least 97% purity.[2][5]

PropertyValueSource
CAS Number 937046-97-4[5][6]
Molecular Formula C₅H₆ClN₃[5][6]
Molecular Weight 143.57 g/mol [5][6]
Purity ≥97%[2][7]
Appearance Solid / Powder[1]
Storage Store at room temperature or refrigerated (2-8 °C) in a dry place, under an inert atmosphere.[5][8]
Critical Safety & Handling Protocols

This compound and its parent compound class are associated with significant health hazards. Adherence to strict safety protocols is mandatory.

  • Hazard Identification : The compound is harmful if swallowed, inhaled, or in contact with skin.[9][10] It causes serious skin and eye irritation and may cause respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[9][12] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or fumes.[9][11]

  • Handling : Avoid generating dust.[9] Use non-sparking tools and ensure containers are securely sealed when not in use.[8][12] Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.[11]

  • First Aid :

    • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

    • Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[10][12]

    • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]

    • Ingestion : Rinse mouth and call a poison center or doctor immediately. Do not induce vomiting.[11][12]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Core Application: Synthesis of Fused Heterocycles

The primary utility of 1-Amino-1H-pyrrole-2-carbonitrile lies in its role as a synthon for annulation reactions, where a new ring is constructed onto the pyrrole core. The reaction of the N-amino group as a binucleophile with 1,3-dielectrophiles is a cornerstone strategy for building fused pyrimidine systems. These resulting scaffolds are prevalent in compounds screened for anti-inflammatory and anticancer activities.[4][13]

General Experimental Workflow

The synthesis of a fused pyrimidine derivative from this compound follows a logical and systematic workflow, from initial setup to final product verification.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis reagent_prep Reagent & Solvent Preparation safety_setup Fume Hood & PPE Setup reaction_setup Reaction Assembly (Inert Atmosphere) safety_setup->reaction_setup Proceed reaction_run Heating & Reflux reaction_setup->reaction_run monitoring Reaction Monitoring (TLC) reaction_run->monitoring workup Quenching & Crude Product Isolation monitoring->workup Reaction Complete purification Recrystallization or Chromatography workup->purification analysis Structural Verification (NMR, MS, IR) purification->analysis Purified Product purity Purity Analysis (LC-MS, Elemental)

Caption: High-level workflow for heterocyclic synthesis.

Detailed Protocol: Synthesis of a Pyrrolo[1,2-a]pyrimidine Derivative

This protocol details a representative reaction: the condensation of this compound with a β-ketoester, such as ethyl acetoacetate, to form a substituted pyrrolo[1,2-a]pyrimidin-4-one.

Causality of Protocol Choices
  • Solvent : Ethanol is selected as it is a polar protic solvent that effectively dissolves the reactants and the hydrochloride salt, while also being suitable for reflux conditions.

  • Base : A weak base like triethylamine (TEA) or sodium acetate is used to neutralize the hydrochloride salt in situ, liberating the free N-amino group, which is the active nucleophile. This avoids using strong bases that could promote unwanted side reactions.

  • Reaction Monitoring : Thin-Layer Chromatography (TLC) provides a simple, rapid method to visually track the consumption of starting materials and the formation of the product, allowing for accurate determination of reaction completion.[14]

Materials and Reagents
  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Sodium Acetate (1.2 eq)

  • Absolute Ethanol (200 proof)

  • Deionized Water

  • Ethyl Acetate (for TLC and recrystallization)

  • Hexanes (for TLC and recrystallization)

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter flask

  • TLC plates (silica gel), chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Experimental Procedure
  • Reaction Setup :

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.44 g, 10 mmol).

    • Add absolute ethanol (40 mL) to the flask.

    • Begin stirring to dissolve the solid. The mixture may not be fully homogeneous initially.

    • Add triethylamine (e.g., 1.67 mL, 12 mmol) dropwise to the suspension. The purpose of the base is to deprotonate the hydrochloride salt, freeing the primary amine for reaction.

    • Add ethyl acetoacetate (e.g., 1.43 g, 11 mmol) to the reaction mixture.

    • Attach a reflux condenser and flush the system with an inert gas (e.g., Nitrogen). While not always strictly necessary, an inert atmosphere prevents potential oxidative side reactions at elevated temperatures.

  • Reaction Execution & Monitoring :

    • Heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle.

    • Maintain the reflux for 4-6 hours.

    • Monitor the reaction progress using TLC (e.g., with a 1:1 Ethyl Acetate/Hexanes mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting pyrrole spot has been consumed and a new, typically more polar, product spot is dominant under UV visualization.

  • Work-up and Isolation :

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

    • Pour the concentrated reaction mixture into a beaker containing ice-cold water (100 mL) while stirring. This step is designed to precipitate the organic product, as it will have low solubility in water, while the salt byproducts remain dissolved.

    • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid product on the filter with cold deionized water (2 x 20 mL) to remove any remaining salts, followed by a small amount of cold ethanol to aid in drying.

    • Dry the crude product under vacuum.

  • Purification and Characterization :

    • Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield the pure pyrrolo[1,2-a]pyrimidin-4-one derivative.

    • Confirm the structure and purity of the final product using standard analytical techniques. Expected spectral data would include:

      • ¹H NMR : Signals corresponding to the pyrrole and pyrimidine ring protons, and any substituents.

      • IR : Presence of a C=O stretch (around 1660-1680 cm⁻¹) and the absence of the C≡N stretch (around 2220 cm⁻¹) from the starting material.[14]

      • LC-MS : A single peak corresponding to the molecular weight of the desired product.

Proposed Reaction Mechanism

The reaction proceeds through an initial condensation between the liberated N-amino group and one of the keto-ester carbonyls, followed by an intramolecular cyclization where the pyrrole nitrogen attacks the remaining carbonyl, leading to the fused ring system.

G Start 1-Amino-1H-pyrrole-2-carbonitrile (Free Amine) Intermediate1 Condensation Intermediate (Imine/Enamine) Start->Intermediate1 Nucleophilic Attack (Condensation) Ketoester β-Ketoester Ketoester->Intermediate1 Product Fused Pyrrolo[1,2-a]pyrimidine Product Intermediate1->Product Intramolecular Cyclization & Dehydration

Caption: Simplified mechanism for fused pyrimidine synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient base to neutralize HCl salt. Low reaction temperature or time.Ensure at least 1.1-1.2 equivalents of base are used. Confirm reflux temperature is reached and extend reaction time, monitoring by TLC.
Multiple Products on TLC Side reactions due to overly strong base or high temperature. Impure starting materials.Use a milder base (e.g., NaOAc instead of TEA). Reduce reaction temperature slightly. Verify purity of starting materials by NMR or MS.
Product Fails to Precipitate Product has some solubility in the work-up solvent. Insufficient concentration of the reaction mixture.Further concentrate the reaction mixture before pouring into water. Extract the aqueous layer with an organic solvent like ethyl acetate, then wash, dry, and concentrate the organic phase.
Difficulty in Purification Impurities have similar polarity to the product.Attempt purification via column chromatography if recrystallization fails. Try different solvent systems for recrystallization.

References

Application Notes & Protocols for 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Starting Small in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity.[3] These initial "hits" are then optimized and grown into potent, drug-like candidates.[1] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of identifying highly efficient binders.[4][5] The pyrrole scaffold is a prominent feature in numerous FDA-approved drugs, making its derivatives, such as 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride, attractive starting points for FBDD campaigns.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a foundational fragment in FBDD campaigns. We will delve into the rationale for its selection, detailed protocols for its screening and validation using state-of-the-art biophysical techniques, and strategies for its evolution into a lead compound.

The Ideal Fragment: Physicochemical Properties of this compound

This compound (CAS No: 937046-97-4) is a commercially available compound with a molecular weight of 143.57 g/mol and a molecular formula of C5H6ClN3.[8][9] Its small size and low complexity are hallmarks of an ideal fragment for FBDD. The pyrrole ring is a versatile scaffold in medicinal chemistry, and the presence of the amino and nitrile groups provides key vectors for synthetic elaboration, allowing for the systematic exploration of the chemical space around the initial fragment hit.[10][11]

PropertyValueSignificance in FBDD
Molecular Weight 143.57 g/mol Complies with the "Rule of Three" for fragments (MW < 300).
Hydrogen Bond Donors 1 (amino group)Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors 3 (pyrrole nitrogen, nitrile nitrogen)Offers multiple potential hydrogen bonding interactions.
Rotatable Bonds 0Low conformational entropy penalty upon binding.
LogP 0.07358Indicates good aqueous solubility, which is crucial for biophysical assays.[12]
Synthetic Tractability HighThe amino and nitrile groups are readily functionalized.[10]

The FBDD Workflow: From Fragment Screening to Hit Validation

The successful implementation of an FBDD campaign relies on a multi-pronged approach that combines sensitive biophysical techniques for initial screening and orthogonal methods for hit validation. This ensures the identification of true binders and provides a solid foundation for subsequent structure-based drug design.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization NMR NMR Spectroscopy (STD, WaterLOGSY) HSQC NMR (¹H-¹⁵N HSQC) NMR->HSQC SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Xray X-ray Crystallography Xray_structure Co-crystal Structure Xray->Xray_structure SAR Structure-Activity Relationship (SAR) HSQC->SAR ITC->SAR SBDD Structure-Based Drug Design Xray_structure->SBDD SAR->SBDD

Caption: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols: A Practical Guide

NMR-Based Fragment Screening: Detecting Weak Binders

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting the weak interactions characteristic of fragment binding.[3][13] Ligand-observed methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for primary screening.[14][15]

STD NMR identifies binders by transferring saturation from the protein to a bound ligand.[16][17]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Prepare a solution of the target protein at a concentration of 10-50 µM in the same buffer.

    • Prepare the final NMR sample containing the target protein and a 100-fold molar excess of the fragment.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum of the fragment alone as a reference.

    • Acquire a 1D proton spectrum of the protein-fragment mixture.

    • Set up the STD experiment with on-resonance irradiation at a frequency where only the protein resonates (e.g., -1 ppm) and off-resonance irradiation at a frequency far from any protein or ligand signals (e.g., 40 ppm).[16]

    • Use a saturation time of 2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum indicate that the fragment is binding to the protein. The intensity of the signals can provide information about which parts of the fragment are in closest contact with the protein.

WaterLOGSY detects binding by observing the transfer of magnetization from bulk water to the ligand via the protein.[15][18][19]

  • Sample Preparation:

    • Samples are prepared similarly to the STD NMR protocol.

  • NMR Data Acquisition:

    • Acquire a WaterLOGSY spectrum of the fragment in the absence of the protein.

    • Acquire a WaterLOGSY spectrum of the protein-fragment mixture. Use a mixing time of 1.5 seconds.[1]

  • Data Analysis:

    • In the absence of the protein, the fragment will show a positive NOE.

    • If the fragment binds to the protein, it will show a negative NOE. A change in the sign of the NOE is a clear indication of binding.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing valuable kinetic and affinity data.[13][20]

  • Sensor Chip Preparation:

    • Immobilize the target protein on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Fragment Screening:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

    • Monitor the change in the response units (RU) over time.

  • Data Analysis:

    • Subtract the reference channel data from the protein channel data to obtain the specific binding signal.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

X-ray Crystallography: A Structural Snapshot

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[21][22]

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein that are robust enough to withstand soaking.[23]

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing buffer.

    • Soak the protein crystals in the fragment solution for a defined period (e.g., a few minutes to several hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.

    • Carefully examine the electron density maps for evidence of the bound fragment.

Computational Approaches: Guiding the Discovery Process

Computational methods play a crucial role in modern FBDD, from library design to hit optimization.[24][25][26]

Computational_FBDD cluster_design Library Design cluster_screening Virtual Screening cluster_optimization Hit Optimization Virtual_Library Virtual Fragment Library Filtering Physicochemical Filtering (Rule of Three) Virtual_Library->Filtering Docking Molecular Docking Filtering->Docking Scoring Binding Energy Calculation Docking->Scoring Free_Energy Free Energy Perturbation (FEP) Scoring->Free_Energy MD_Sim Molecular Dynamics Simulations Free_Energy->MD_Sim

Caption: The role of computational methods in an FBDD workflow.

Molecular docking predicts the preferred binding mode of a fragment to a protein.[24][27]

  • System Preparation:

    • Prepare the 3D structure of the target protein, ensuring correct protonation states and removing any water molecules or ligands.

    • Generate a low-energy 3D conformation of 1-Amino-1H-pyrrole-2-carbonitrile.

  • Docking Simulation:

    • Define the binding site on the protein based on experimental data or prediction algorithms.

    • Use a docking program (e.g., AutoDock, GOLD) to dock the fragment into the defined binding site.[24][26]

  • Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-fragment interactions to identify key hydrogen bonds and hydrophobic contacts.

Hit-to-Lead: The Path Forward

Once this compound is validated as a hit, the next step is to optimize its binding affinity and selectivity. Structure-activity relationship (SAR) studies are crucial in this phase.[4][28][29] The synthetic tractability of the aminopyrrole carbonitrile core allows for the systematic modification of the fragment. For example, the amino group can be acylated or alkylated to explore interactions in nearby pockets of the binding site, while the nitrile group can be transformed into other functional groups to modulate the electronic properties and binding interactions of the molecule.

Conclusion

This compound represents a highly promising starting point for fragment-based drug discovery campaigns. Its ideal fragment-like properties, coupled with its synthetic versatility, make it an excellent scaffold for the development of novel therapeutics. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to effectively utilize this valuable building block in their drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS: 937046-97-4). This resource is meticulously designed for researchers, medicinal chemists, and process development scientists. Herein, we address common challenges and frequently encountered issues during the synthesis, purification, and handling of this versatile building block. Our guidance is rooted in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the properties and handling of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this molecule is governed by three key features: the N-amino group, the electron-withdrawing nitrile group at the 2-position, and the pyrrole ring itself. The N-amino group is nucleophilic, while the nitrile group can participate in various transformations such as hydrolysis or reduction. The pyrrole ring is susceptible to electrophilic substitution, although its reactivity is modulated by the substituents. The hydrochloride salt form enhances stability and improves handling of the otherwise potentially unstable free base.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at room temperature in a cool, dry place.[2] The hydrochloride salt is generally more stable than the free base; however, like many aminopyrroles, it can be sensitive to light, heat, and oxygen over extended periods.[3] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: What are the primary applications of this compound in drug discovery and development?

A3: This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of more complex heterocyclic systems.[1] The presence of both an amino and a nitrile group allows for diverse synthetic transformations, making it a key intermediate for constructing various pharmacologically active molecules, including kinase inhibitors and other therapeutic agents.[4]

Q4: Is the free base, 1-Amino-1H-pyrrole-2-carbonitrile, commercially available and is it stable?

A4: While the hydrochloride salt is more common commercially, the free base (CAS: 159326-66-6) is also available.[5] However, N-aminopyrroles can exhibit instability, and the free base may be more prone to degradation than its hydrochloride salt. The salt form mitigates the basicity and potential reactivity of the N-amino group, enhancing its shelf-life.

Section 2: Troubleshooting Guide for Synthesis

This section provides a detailed, question-and-answer-based troubleshooting guide for the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I am attempting a synthesis of a 2-aminopyrrole-3-carbonitrile derivative, but I am observing very low to no yield of my desired product. What are the likely causes and how can I optimize the reaction?

A: Low yields in the synthesis of substituted aminopyrroles can stem from several factors, ranging from suboptimal reaction conditions to degradation of starting materials or products. A common synthetic strategy for such compounds is the Thorpe-Ziegler cyclization.[6][7]

Underlying Causes & Optimization Strategies:

  • Inefficient Cyclization: The key ring-forming step may not be proceeding efficiently.

    • Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a weak base may not facilitate the cyclization. For Thorpe-Ziegler type reactions, bases like triethylamine are often employed.[7] Experiment with different organic or inorganic bases of varying strengths.

    • Temperature: The reaction may require heating to overcome the activation energy for cyclization. However, excessive heat can lead to decomposition.[3] It is advisable to screen a range of temperatures (e.g., room temperature to reflux) to find the optimal condition.[8][9]

  • Starting Material Instability: Your precursors may be degrading under the reaction conditions.

    • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction.[3]

    • Reaction Atmosphere: If your starting materials or intermediates are sensitive to oxygen, conducting the reaction under an inert atmosphere (N₂ or Ar) can significantly improve the yield.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Polymerization: Pyrroles, especially those with electron-donating groups, can be prone to polymerization under acidic conditions or in the presence of oxidants.

    • Alternative Cyclization Pathways: Depending on the substrates, alternative, undesired cyclization pathways may compete with the desired reaction.

Experimental Protocol: A Generalized Approach for Optimization

The following table outlines key parameters to investigate for optimizing the yield. It is recommended to perform a systematic Design of Experiments (DoE) to efficiently explore the reaction space.

ParameterRange to InvestigateRationale & Key Considerations
Solvent Toluene, Xylenes, DMF, AcetonitrileSolvent polarity can influence the solubility of reactants and the stability of intermediates. Aprotic solvents are generally preferred.
Base Triethylamine, DBU, K₂CO₃, NaHThe base facilitates the key cyclization step. Its strength should be matched to the acidity of the proton being removed.
Temperature 25°C to 140°C (reflux)Higher temperatures can accelerate the reaction but may also promote side reactions and decomposition.[8][9]
Concentration 0.1 M to 1.0 MHigher concentrations can increase reaction rates but may also favor intermolecular side reactions.
Reaction Time 1 to 24 hoursMonitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Formation of Impurities

Q: My reaction is producing the desired product, but it is contaminated with significant impurities. How can I identify and minimize their formation?

A: The presence of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them. For this compound, impurities can arise from several sources.

Potential Impurities and Mitigation Strategies:

  • Unreacted Starting Materials:

    • Mitigation: Drive the reaction to completion by increasing the reaction time or temperature, or by using a slight excess of one of the reactants. However, be mindful that this could lead to other impurities.

  • Polymeric Byproducts:

    • Mitigation: Avoid strongly acidic conditions and exposure to air/oxidants. Running the reaction under an inert atmosphere can be beneficial.

  • Hydrolysis of the Nitrile Group:

    • Mitigation: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to an amide or a carboxylic acid, especially under acidic or basic conditions at elevated temperatures. Use anhydrous solvents and reagents.

  • Tautomers:

    • Observation: Aminopyrroles can exist as tautomers.[2] While not strictly an impurity, the presence of multiple tautomers can complicate purification and characterization.

    • Mitigation: The formation of the hydrochloride salt often helps to stabilize a single tautomeric form.

Purification Strategy:

If impurity formation cannot be completely suppressed, a robust purification strategy is essential.

  • Extraction: Perform an aqueous workup to remove water-soluble impurities. The pH of the aqueous phase should be carefully controlled to ensure the product remains in the desired layer.

  • Crystallization: Recrystallization is often an effective method for purifying solid products. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Chromatography:

    • Silica Gel Chromatography: This is a standard technique for purifying organic compounds. A solvent system of appropriate polarity (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can be used to separate the desired product from impurities.

    • Ion-Exchange Chromatography: Given the basic nature of the amino group, cation-exchange chromatography can be a powerful tool for purification, especially for removing non-basic impurities.[10]

Workflow for Impurity Identification and Removal

Caption: Workflow for identifying and removing impurities.

Section 3: References

  • Pipzine Chemicals. (n.d.). 1-Aminopyrrole-2-carbonitrile. Retrieved from Pipzine.

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.

  • De Rosa, M., & Arnold, D. (2013). Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex. The Journal of Organic Chemistry, 78(3), 1107–1112.

  • González-Lainez, B., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3855–3860.

  • González-Lainez, B., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. PMC. Retrieved from NIH.

  • BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole? Retrieved from BIOSYNCE Blog.

  • Tradeindia. (n.d.). This compound. Retrieved from Tradeindia.

  • ChemScene. (n.d.). 1-Amino-1H-pyrrole-2-carbonitrile. Retrieved from ChemScene.

  • McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351–364.

  • ChemWhat. (n.d.). 1-aminopyrrole-2-carbonitrile hydrochloride CAS#: 937046-97-4. Retrieved from ChemWhat.

  • Salaheldin, A. M. (2008). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 63(5), 564–570.

  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1–8.

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from Organic Chemistry Portal.

  • BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from BenchChem.

  • ACS Publications. (2021). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry.

  • ResearchGate. (2025). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate.

  • MDPI. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. MDPI.

  • PubMed. (2017). Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. PubMed.

  • BenchChem. (n.d.). Troubleshooting low yield in tetrasubstituted pyrrole synthesis. BenchChem.

References

Technical Support Center: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the formation of potential byproducts.

Introduction

This compound is a versatile heterocyclic building block, valuable for its dual functionality of the N-amino group and the C2-nitrile. Its synthesis, while achievable, can be prone to side reactions leading to a range of byproducts that can complicate purification and reduce yields. This guide provides an in-depth analysis of a plausible and common synthetic route, focusing on the identification and mitigation of these byproducts.

A prevalent and efficient method for the synthesis of the 1-Amino-1H-pyrrole-2-carbonitrile core involves a multi-component reaction. A likely pathway is the condensation of a 1,3-dicarbonyl compound with hydrazine to form a monohydrazone intermediate, which then undergoes a base-catalyzed cyclization with malononitrile. This final cyclization step is mechanistically related to the Thorpe-Ziegler reaction.[1][2]

Below is a proposed workflow for this synthesis:

Synthesis_Workflow 1,3-Dicarbonyl 1,3-Dicarbonyl Monohydrazone Monohydrazone 1,3-Dicarbonyl->Monohydrazone Step 1: Hydrazone Formation Hydrazine Hydrazine Hydrazine->Monohydrazone Cyclization Cyclization Monohydrazone->Cyclization Malononitrile Malononitrile Malononitrile->Cyclization Base Base Base->Cyclization Target_Product 1-Amino-1H-pyrrole- 2-carbonitrile Cyclization->Target_Product Step 2: Thorpe-Ziegler Cyclization HCl_Workup Acidic Workup (HCl) Target_Product->HCl_Workup Final_Product 1-Amino-1H-pyrrole- 2-carbonitrile hydrochloride HCl_Workup->Final_Product Byproduct_Formation cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Pyrazole Formation cluster_side2 Side Reaction 2: Pyridinone Formation Monohydrazone Monohydrazone Target_Product 1-Amino-1H-pyrrole-2-carbonitrile Monohydrazone->Target_Product + Malononitrile (Base-catalyzed cyclization) Malononitrile Malononitrile Hydrazine Hydrazine Aminopyrazole 3,5-Diaminopyrazole Hydrazine->Aminopyrazole + Malononitrile Malononitrile_side1 Malononitrile Dicarbonyl 1,3-Dicarbonyl Pyridinone 2-Pyridinone Derivative Dicarbonyl->Pyridinone + Malononitrile (Alternative cyclization) Malononitrile_side2 Malononitrile

References

Technical Support Center: Purification of 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No. 937046-97-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile building block.[1][2]

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[2] Its unique structure, featuring a reactive nitrile group and an N-amino functionality on a pyrrole ring, makes it a valuable precursor for complex heterocyclic systems. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality and reliability of the final products. This guide provides practical, field-proven insights into overcoming common purification hurdles.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Low recovery after recrystallization is a common issue and can often be attributed to the choice of solvent and the cooling process.

  • Excessive Solvent: Using too much hot solvent to dissolve the crude product is a primary cause of low yield. The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Add the hot solvent portion-wise to your crude material until it just dissolves.[3] Avoid adding a large excess. If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Inappropriate Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]

    • Solution: For a polar hydrochloride salt like this, consider solvent systems such as isopropanol, ethanol, or a mixture of methanol and a less polar co-solvent like ethyl acetate or diethyl ether.[5] You can also try dissolving the salt in a minimal amount of a polar solvent like ethanol and then slowly adding a less polar "anti-solvent" (e.g., diethyl ether) at room temperature until turbidity is observed, then gently heating until the solution is clear before cooling.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger, purer crystals, you can insulate the flask. Once at room temperature, you can further increase the yield by placing the flask in an ice bath or refrigerator.

Q2: The product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Solution:

    • Reheat the mixture to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Try a lower-boiling point solvent system.

    • Introduce a seed crystal (a small crystal of the pure compound) to encourage nucleation.

    • Scratch the inside of the flask with a glass rod at the meniscus to create a rough surface for crystal growth to initiate.[4]

Q3: My recrystallized product is still colored. How can I remove colored impurities?

Colored impurities are often non-polar, polymeric materials or degradation products.

  • Solution: Activated Charcoal Treatment

    • Dissolve the crude, colored product in the minimum amount of a suitable hot solvent.

    • Allow the solution to cool slightly and then add a small amount of activated charcoal (typically 1-2% by weight of your compound).

    • Gently heat the mixture back to boiling for a few minutes while swirling.

    • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Allow the clear filtrate to cool slowly to induce crystallization.

    Caution: Do not add charcoal to a boiling solution, as this can cause rapid and violent boiling.

Column Chromatography Challenges

Q1: My compound is streaking or not moving from the baseline on a silica gel TLC plate. How should I adjust my mobile phase?

This is a common issue when working with basic compounds like amines on acidic silica gel. The amine group strongly interacts with the acidic silanol groups on the silica surface, leading to poor chromatography.

  • Solution: Mobile Phase Modification

    • Add a Basic Modifier: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your eluent. Common choices include:

      • 0.5-2% triethylamine (Et₃N) in your ethyl acetate/hexane or dichloromethane/methanol solvent system.

      • 0.5-2% ammonium hydroxide (NH₄OH) in your methanol portion for highly polar compounds.

    • Increase Polarity: If the compound is not moving from the baseline, you need to increase the polarity of your mobile phase. A gradient of dichloromethane to 5-10% methanol in dichloromethane is a good starting point for polar compounds.[1]

Q2: I'm still getting poor separation of my product from a closely running impurity. What can I do?

  • Solution:

    • Optimize Solvent System: Systematically test different solvent systems using TLC. Try combinations of ethyl acetate/hexanes, dichloromethane/methanol, and acetone/hexanes, all with a small percentage of a basic modifier.

    • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase.

      • Alumina (Neutral or Basic): Alumina can be a good alternative for the purification of basic compounds.

      • Reversed-Phase Silica (C18): If the compound is sufficiently polar, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA, though this would require subsequent removal) could be effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

While a definitive list of impurities depends on the specific synthetic route, we can infer common impurities based on typical pyrrole syntheses, such as the Paal-Knorr synthesis.[6][7]

  • Unreacted Starting Materials: Depending on the synthesis, these could include 1,4-dicarbonyl compounds and hydrazine derivatives.

  • Side-Reaction Products: In acidic conditions, the formation of furan derivatives as byproducts is a possibility in some pyrrole syntheses.[7][8]

  • Polymeric Materials: Highly colored, tar-like substances can form, especially if the reaction is overheated or run for an extended period.

  • Solvent Residues: Residual solvents from the reaction or work-up.

Q2: What is the best way to store this compound?

As an aminopyrrole derivative and a hydrochloride salt, proper storage is crucial to maintain its integrity.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, protected from light. Many suppliers recommend room temperature storage.[1]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation. While the hydrochloride salt form is generally more stable than the free base, N-amino pyrroles can be susceptible to oxidative degradation.

Q3: Can I convert the hydrochloride salt to the free base for purification?

Yes, this is a viable purification strategy, especially if you need to remove non-basic impurities.

  • Procedure:

    • Dissolve the hydrochloride salt in water.

    • Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) to a pH of ~8-9 to precipitate the free base.

    • Extract the free base into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it to obtain the free base.

    • The free base can then be purified by column chromatography or recrystallization.

    • To regenerate the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution. The hydrochloride salt will precipitate and can be collected by filtration.

Q4: What are good starting conditions for a TLC analysis?

A systematic approach to finding the right TLC conditions is recommended.

  • Initial Solvent System: Start with a moderately polar solvent system, such as 50% ethyl acetate in hexanes.

  • Adjusting Polarity:

    • If the spot remains at the baseline, increase the polarity (e.g., 100% ethyl acetate, then 5% methanol in dichloromethane).

    • If the spot runs to the solvent front, decrease the polarity (e.g., 20% ethyl acetate in hexanes).

  • Adding a Modifier: For this compound, it is highly recommended to add 1% triethylamine to your eluent to prevent streaking.

Part 3: Experimental Protocols and Data

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Point)Rationale & Comments
Recrystallization Isopropanol or EthanolGood for polar hydrochloride salts. Provides a good balance of solubility at high and low temperatures.
Methanol / Diethyl EtherA polar solvent/anti-solvent system. Dissolve in minimal hot methanol, then add diethyl ether until cloudy.
Column Chromatography 5% Methanol in Dichloromethane + 1% TriethylamineA good starting point for polar amines on silica gel. The triethylamine minimizes tailing.
50-100% Ethyl Acetate in Hexanes + 1% TriethylamineSuitable for less polar impurities. A gradient elution can be employed.
Protocol 1: General Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) until the solid just dissolves.

  • If the solution is colored, allow it to cool slightly, add activated charcoal, and perform a hot filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack the column with the slurry.

  • Equilibrate the column with the starting eluent (e.g., 100% hexanes or a low polarity mixture).

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent gradient (e.g., from 0% to 100% ethyl acetate in hexanes, followed by 0% to 10% methanol in dichloromethane, all containing 1% triethylamine).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Visualized Workflows

Diagram 1: Troubleshooting Recrystallization

start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slow Cooling dissolve->cool crystals Pure Crystals (Success) cool->crystals oiling Product 'Oils Out' cool->oiling Problem low_yield Low Yield cool->low_yield Problem reheat Reheat & Add More Solvent oiling->reheat Solution seed Add Seed Crystal oiling->seed Solution check_solvent Use Less Solvent low_yield->check_solvent Solution slow_cool Cool Slower low_yield->slow_cool Solution reheat->cool seed->cool check_solvent->dissolve slow_cool->cool

Caption: Decision tree for troubleshooting common recrystallization issues.

Diagram 2: Column Chromatography Workflow

start Crude Product tlc TLC Analysis with 1% Et3N modifier start->tlc streaking Streaking/ No Movement tlc->streaking Problem good_sep Good Separation (Rf 0.2-0.4) tlc->good_sep Success inc_polarity Increase Polarity (e.g., add MeOH) streaking->inc_polarity Solution change_stationary Consider Alumina or Reversed-Phase streaking->change_stationary Alternative run_column Run Column with Optimized Eluent good_sep->run_column pure_product Pure Product run_column->pure_product inc_polarity->tlc

Caption: Workflow for developing a column chromatography purification method.

References

Technical Support Center: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and questions regarding its stability, storage, and handling to ensure the integrity of your experiments and the reliability of your results.

Section 1: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.

Issue 1: Compound Discoloration (Yellowing or Browning)

Observation: The normally off-white or light-colored powder has developed a yellow or brown tint upon receipt or during storage.

Potential Causes:

  • Exposure to Air and Light: Pyrrole-containing compounds can be sensitive to oxidation and photodegradation.[1] The pyrrole ring is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.

  • Moisture: The hydrochloride salt is hygroscopic and can absorb atmospheric moisture, which may accelerate degradation pathways.

  • Elevated Temperatures: Storage at temperatures above the recommended range can increase the rate of decomposition.

Troubleshooting and Resolution Protocol:

  • Immediate Purity Assessment:

    • Method: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum.

    • Analysis: Compare the spectrum to a reference spectrum of the pure compound. Look for the appearance of new peaks or a decrease in the integration of characteristic peaks, which would indicate degradation.

    • Alternative Method: Utilize HPLC or LC-MS to assess purity and identify potential degradation products.

  • Handling and Storage Best Practices:

    • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using a Schlenk line to minimize exposure to air and moisture.

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Desiccation: Store the vial within a desiccator containing a suitable drying agent (e.g., Drierite or silica gel) to mitigate moisture absorption.

  • Purification (If Necessary):

    • If minor discoloration and degradation are observed, and the experiment is sensitive to impurities, recrystallization from a suitable solvent system may be attempted. However, prevention of degradation is always the preferred approach.

Issue 2: Poor Solubility or Incomplete Dissolution

Observation: The compound does not fully dissolve in the intended solvent, or a precipitate forms unexpectedly.

Potential Causes:

  • Incorrect Solvent Choice: While the hydrochloride salt form generally improves solubility in polar solvents, it may still have limited solubility in certain organic solvents.

  • Degradation Products: The presence of insoluble polymeric degradation byproducts can give the appearance of poor solubility.

  • pH of the Solution: The solubility of the amine hydrochloride salt can be pH-dependent.

Troubleshooting and Resolution Protocol:

  • Verify Solvent Compatibility:

    • Consult literature or supplier information for recommended solvents. Polar aprotic solvents like DMSO and DMF are often good starting points. For reactions, carefully consider solvent compatibility with other reagents.

  • Solubility Testing Workflow:

    • Objective: To determine the optimal solvent for your application.

    • Procedure:

      • Weigh out a small, known amount of the compound into several vials.

      • Add a measured volume of different solvents (e.g., water, methanol, ethanol, DMSO, DMF) to each vial.

      • Gently agitate or sonicate to aid dissolution.

      • Observe and record the solubility at room temperature.

      • If necessary, gentle warming can be applied, but monitor for any signs of degradation (color change).

  • pH Adjustment:

    • If using aqueous or protic solvents, the pH of the medium can influence solubility. For some applications, adjusting the pH might be necessary, but be mindful of the potential for unintended reactions.

Issue 3: Inconsistent Reaction Yields or Failure

Observation: A previously successful reaction protocol using this compound is now giving low yields or failing completely.

Potential Causes:

  • Compound Degradation: The most likely culprit is the degradation of the starting material, leading to a lower concentration of the active reagent.

  • Incompatible Reaction Conditions: The compound may be unstable under the specific reaction conditions (e.g., presence of strong bases or oxidizing agents, high temperatures).[2][3]

Troubleshooting and Resolution Workflow:

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

  • Confirm Starting Material Integrity: As outlined in Issue 1, always verify the purity of the compound before use, especially if it has been in storage for an extended period.

  • Evaluate Reagent Compatibility:

    • Bases: Strong bases can deprotonate the pyrrole NH or react with the hydrochloride, potentially leading to side reactions.[1] Consider using milder organic bases if possible.

    • Oxidizing Agents: Avoid strong oxidizing agents, as they can degrade the electron-rich pyrrole ring.[2][3]

    • Temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation.

  • Control Experiment: Perform a small-scale control reaction with a fresh, unopened batch of the compound to determine if the issue lies with the stored material or the reaction setup.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C[4]Reduces the rate of potential thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Protected from light (Amber vial)Avoids photodegradation.
Moisture Dry/Desiccated[5][6]The hydrochloride salt can be hygroscopic; moisture can accelerate decomposition.

It is also recommended to store the container tightly sealed and in a well-ventilated area.[2][5]

Q2: Is this compound hazardous, and what personal protective equipment (PPE) is required?

A2: Yes, this compound is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[2][5] Appropriate PPE should always be worn.

  • Eye/Face Protection: Chemical safety goggles or a face shield.[2][5]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).[2][5]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[2][5] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5]

  • Hygiene: Wash hands thoroughly after handling.[2][5]

Q3: How can I confirm the identity and purity of my sample?

A3: Standard analytical techniques are used to verify the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.

  • Mass Spectrometry (MS): Provides information on the molecular weight, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity by separating the main compound from any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify characteristic functional groups present in the molecule.

Many suppliers provide a Certificate of Analysis (CoA) with this data for a specific batch.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of pyrroles and related compounds, potential degradation can occur through:

G start 1-Amino-1H-pyrrole- 2-carbonitrile HCl oxidation Oxidation (Air, O₂) start->oxidation hydrolysis Hydrolysis (Moisture) start->hydrolysis polymerization Polymerization (Acid/Light/Heat) start->polymerization products Colored Byproducts, Oligomers, Ring-Opened Species oxidation->products hydrolysis->products polymerization->products

Caption: Potential degradation pathways for the compound.

  • Oxidative Degradation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening or the formation of colored, polymeric materials, especially when exposed to air.

  • Hydrolysis: The nitrile group (-CN) could potentially hydrolyze to a carboxamide or carboxylic acid, particularly in the presence of moisture and acid/base catalysts over long periods.

  • Polymerization: Like many pyrroles, this compound could be susceptible to acid-catalyzed polymerization, leading to insoluble, dark-colored materials.

By adhering to the strict storage and handling protocols outlined in this guide, these degradation pathways can be significantly minimized.

References

Technical Support Center: Troubleshooting Pyrrole Synthesis from 1-Amino-1H-pyrrole-2-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals working with 1-Amino-1H-pyrrole-2-carbonitrile HCl. This versatile building block is a powerful tool for constructing complex nitrogen-containing heterocycles.[1] However, its reactivity can also present challenges, with low yield being a common frustration. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues in your synthetic workflow, ensuring robust and reproducible results.

Section 1: Understanding Your Starting Material

Before troubleshooting a reaction, it is crucial to understand the nature of the key reagent. 1-Amino-1H-pyrrole-2-carbonitrile HCl is not just another pyrrole; its unique structure dictates its stability and reactivity.

Q1: What are the critical stability and handling considerations for 1-Amino-1H-pyrrole-2-carbonitrile HCl?

A1: The hydrochloride salt form of this compound is provided to enhance its shelf-life and stability.[2] The protonated form is less susceptible to oxidative degradation. However, both the salt and its free-base form are sensitive to several factors:

  • Stability: The N-amino group makes the pyrrole ring electron-rich and thus highly susceptible to oxidation and polymerization, often resulting in the formation of dark, insoluble materials ("pyrrole black").[3][4] This process can be accelerated by air, light, and acidic conditions.

  • Handling: Always handle the material in a well-ventilated area, wearing appropriate personal protective equipment (PPE).[5][6] It is crucial to store it in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[5]

  • The Free Base: The neutralized, free-base form of 1-Amino-1H-pyrrole-2-carbonitrile is significantly less stable than the HCl salt. It should be generated in situ for immediate use or handled swiftly at low temperatures if isolated.

Section 2: A Logic-Based Guide to Troubleshooting Low Yields

Low yields can typically be traced back to one of three root causes: degradation of material, incomplete reaction, or formation of side products. The following workflow provides a systematic approach to identifying and solving the problem.

TroubleshootingWorkflow Start Problem: Low Yield Symptom1 Symptom: Dark, tar-like solids or insoluble 'gunk' Start->Symptom1 Symptom2 Symptom: High recovery of starting material (TLC/LC-MS) Start->Symptom2 Symptom3 Symptom: Multiple new spots/peaks (TLC/LC-MS) Start->Symptom3 Cause1 Diagnosis: Degradation & Polymerization Symptom1->Cause1 Cause2 Diagnosis: Incomplete Reaction / Poor Conversion Symptom2->Cause2 Cause3 Diagnosis: Side Reaction Pathway Dominates Symptom3->Cause3 Solution1 Solution: 1. Ensure Inert Atmosphere 2. Control pH & Temperature 3. Protect from Light Cause1->Solution1 Implement Protocols 1 & 2 Solution2 Solution: 1. Optimize Reagent Stoichiometry 2. Verify Reagent Purity/Activity 3. Increase Reaction Time/Temp Cause2->Solution2 Implement Protocol 3 Solution3 Solution: 1. Lower Reaction Temperature 2. Change Solvent Polarity 3. Use Milder Reagents Cause3->Solution3 Review reaction mechanism

Caption: Troubleshooting workflow for low yields.

Problem Area 1: Degradation and Polymerization

Q2: My reaction mixture turns dark brown or black, and I isolate a tar-like substance. What is happening and how can I stop it?

A2: This is a classic sign of pyrrole polymerization.[3] Pyrroles, especially electron-rich ones like N-amino pyrroles, are prone to acid-catalyzed polymerization and oxidation. The HCl in your starting material, while providing stability on the shelf, can become a liability in solution if not managed correctly.

Solutions:

  • Atmosphere Control: Oxygen is a key culprit in degradation. All reactions should be performed under a strictly inert atmosphere.

  • pH Management: The acidity from the HCl salt must be neutralized, but harsh bases can cause other problems. A buffered system or a mild, non-nucleophilic base is often ideal.

Protocol 1: Inert Atmosphere Preparation

  • Solvent Degassing: Before use, degas your reaction solvent by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Glassware Preparation: Dry all glassware thoroughly in an oven and allow it to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for reagent transfer instead of opening the flask to the air.

Causality Explained: Removing dissolved oxygen minimizes the primary pathway for oxidative degradation, which often initiates polymerization cascades.[4]

Protocol 2: In Situ Neutralization of HCl Salt

  • Setup: In your reaction flask under an inert atmosphere, suspend 1-Amino-1H-pyrrole-2-carbonitrile HCl (1.0 eq) in your chosen anhydrous solvent (e.g., THF, DCM) at 0 °C.

  • Base Addition: Slowly add a mild, non-nucleophilic base such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA, 1.1 eq).

  • Stirring: Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution (or a finer suspension of the amine salt byproduct).

  • Proceed: The resulting solution contains the free-base form of the aminopyrrole and is ready for the next step of your synthesis.

Causality Explained: Using a mild organic base neutralizes the acid without introducing hydroxide or other nucleophiles that could attack the nitrile group or pyrrole ring. Performing this at 0 °C minimizes the decomposition of the now-unprotected, more reactive free base.

Problem Area 2: Incomplete Reaction

Q3: My reaction is clean, but TLC/LC-MS analysis shows a large amount of unreacted starting material. How can I drive the reaction to completion?

A3: This issue often arises when targeting the deamination of the N-amino group to form pyrrole-2-carbonitrile, a common and valuable transformation.[1] This reaction typically proceeds via a diazonium intermediate, which requires careful control of conditions.[7]

Solution: The efficiency of diazotization and subsequent deamination is highly dependent on temperature, the acid used, and the rate of addition of the nitrosating agent.

Protocol 3: Optimized Diazotization and Deamination

  • Setup: Dissolve/suspend 1-Amino-1H-pyrrole-2-carbonitrile HCl (1.0 eq) in a mixture of aqueous HCl (e.g., 2 M) and a co-solvent like THF or Acetonitrile. Cool the mixture to 0-5 °C in an ice-water bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.5 eq) in cold water. Add this solution dropwise to the stirred pyrrole solution, ensuring the internal temperature never exceeds 5 °C.

  • Monitoring: Monitor the reaction by TLC. The diazonium intermediate is often unstable, so you are looking for the disappearance of the starting material and the appearance of the product spot.

  • Quench & Workup: Once the starting material is consumed, quench any excess nitrous acid by adding a solution of sulfamic acid or urea until gas evolution ceases. Proceed with standard extraction and purification.

Causality Explained: The N-nitrosation and subsequent formation of the diazonium salt are critical steps. Low temperatures (0-5 °C) are essential to stabilize the diazonium intermediate, preventing it from decomposing via undesired pathways or coupling with unreacted aminopyrrole.[7][8] Using an excess of sodium nitrite can help drive the reaction to completion, but a large excess may lead to side reactions.

Problem Area 3: Side Product Formation

Q4: My starting material is consumed, but I have a complex mixture of products instead of my target compound. What are the likely side reactions?

A4: A complex product profile points to a loss of selectivity. The reactive intermediates in your process are likely finding alternative pathways that compete with your desired transformation.

Potential Side Reactions:

  • Nitrile Hydrolysis: Under harsh acidic or basic conditions, especially with water present at elevated temperatures, the nitrile group can hydrolyze to a primary amide or even a carboxylic acid.

  • Ring-Opening: While the pyrrole aromatic ring is generally stable, highly reactive intermediates or harsh conditions could potentially lead to ring-opening pathways.[9][10]

  • Azo-Coupling: If the diazonium intermediate is not rapidly converted to the product, it can act as an electrophile and attack another molecule of the electron-rich starting material, forming a colored azo compound.

Solution Strategy: The key to suppressing side reactions is to control the energy of the system and the lifetime of reactive intermediates.

  • Lower the Temperature: This is the most effective way to increase selectivity. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Screen Solvents: The polarity of the solvent can stabilize or destabilize intermediates and transition states differently. Experiment with solvents like THF, dioxane, acetonitrile, or DCM.

  • Reagent Choice: If a strong acid is causing nitrile hydrolysis, consider a milder acid catalyst or a buffered system.

Table 1: Critical Parameters and Their Impact on Yield

ParameterLow Yield SymptomRationaleRecommended Action
Atmosphere Darkening of reaction mixture, formation of solids.The electron-rich aminopyrrole is prone to oxidation by atmospheric O₂.[4]Use degassed solvents; maintain a positive pressure of N₂ or Ar.
Temperature Byproduct formation or decomposition.High temperatures can provide the activation energy for undesired pathways and decompose unstable intermediates like diazonium salts.Maintain strict temperature control, typically 0-5 °C for diazotization.
pH / Acidity Polymerization or nitrile hydrolysis.Strong acid can catalyze polymerization; strong base/acid with water can hydrolyze the nitrile.Use mild bases (TEA, DIPEA) for neutralization; use the minimum necessary amount of acid for diazotization.
Reagent Stoichiometry Incomplete conversion.Insufficient limiting reagent will naturally lead to unreacted starting material.Use a slight excess (1.1-1.5 eq) of reagents like NaNO₂ to drive the reaction.

Section 3: Frequently Asked Questions (FAQs)

Q5: What is the best way to monitor the progress of a deamination reaction? A5: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 30-50% Ethyl Acetate in Hexanes). Stain with potassium permanganate, which is very effective for visualizing pyrroles. For more precise analysis, LC-MS is ideal as it can confirm the consumption of starting material and the formation of the product by its mass.

Q6: My purified product is a reddish or yellowish oil/solid, but the literature reports it as colorless. What does this mean? A6: Trace impurities, often highly conjugated and colored, are common in pyrrole chemistry. This can be due to minute amounts of oxidation or azo-coupling byproducts. If NMR and mass spec data confirm the structure and high purity, the color may not be a concern for subsequent steps. If higher purity is required, column chromatography followed by recrystallization or distillation is recommended. Activated carbon treatment can sometimes remove colored impurities.

Q7: Can I use a different nitrosating agent besides NaNO₂/acid? A7: Yes, other reagents can be used. For example, tert-butyl nitrite (tBuONO) or isoamyl nitrite can be used in organic solvents under non-aqueous conditions. These reagents can sometimes offer milder conditions and improved solubility, potentially reducing side reactions for sensitive substrates.

Section 4: Key Reaction Pathway Visualization

The deamination of 1-Amino-1H-pyrrole-2-carbonitrile is a foundational transformation. Understanding the pathway helps in troubleshooting.

ReactionPathway Start 1-Amino-1H-pyrrole-2-carbonitrile Reagent1 + NaNO₂, H⁺ (0-5 °C) Start->Reagent1 Intermediate Pyrrole-1-diazonium Salt (Unstable Intermediate) Reagent1->Intermediate SideProduct Azo-Coupling & Decomposition Products Intermediate->SideProduct Side Reactions (Temp > 5°C) Reagent2 - N₂ Intermediate->Reagent2 De-diazotization Product Pyrrole-2-carbonitrile (Desired Product) Reagent2->Product

Caption: Key pathway for deamination of 1-aminopyrrole.

References

How to avoid furan byproduct formation in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: How to Avoid Furan Byproduct Formation in Paal-Knorr Pyrrole Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

The Paal-Knorr synthesis is a robust and widely utilized method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] Its simplicity and efficiency make it a cornerstone in heterocyclic chemistry. However, a persistent challenge is the competitive formation of furan byproducts, which arises from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[2][3][4]

This technical guide provides a comprehensive troubleshooting framework and a series of frequently asked questions (FAQs) to empower researchers to minimize or eliminate furan formation, thereby optimizing pyrrole yields and purity. We will delve into the mechanistic underpinnings of this side reaction and present field-proven strategies and modernized protocols to ensure the desired pyrrole product is the exclusive outcome.

The Core Problem: A Mechanistic Tug-of-War

The crux of the issue lies in a competition between two nucleophiles for the same electrophilic carbonyl carbons of the 1,4-dicarbonyl compound. The outcome of your reaction is determined by which nucleophile "wins."

  • Pathway to Furan (The Undesired Byproduct): In the presence of an acid catalyst, a carbonyl oxygen is protonated. The other carbonyl group can then tautomerize to its enol form. The nucleophilic oxygen of this enol attacks the protonated carbonyl, leading to a cyclic hemiacetal intermediate that readily dehydrates to form the stable aromatic furan ring.[3][4] This is an intramolecular process.

  • Pathway to Pyrrole (The Desired Product): The nitrogen atom of the primary amine acts as an external nucleophile, attacking one of the carbonyl carbons to form a hemiaminal. A subsequent intramolecular attack by the nitrogen on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then eliminates two molecules of water to yield the aromatic pyrrole.[3][4]

The critical factor governing which pathway predominates is the availability and nucleophilicity of the amine.

G cluster_pyrrole Pyrrole Pathway cluster_furan Furan Byproduct Pathway start 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate start->hemiaminal Attack by Amine enol Enol Intermediate start->enol Enolization amine Primary Amine (R-NH2) amine->hemiaminal acid Acid Catalyst (H+) acid->hemiaminal Can Inhibit (Amine Protonation) acid->enol Catalyzes pyrrole Desired Pyrrole Product hemiaminal->pyrrole Cyclization & Dehydration furan Furan Byproduct enol->furan Intramolecular Cyclization & Dehydration

Caption: Competing pathways in the Paal-Knorr Synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: My reaction is producing a significant amount of furan byproduct, sometimes even as the major product. What is the most likely cause?

Answer: The most frequent culprit is excessive acidity (typically pH < 3).[5][6] While the Paal-Knorr pyrrole synthesis can be acid-catalyzed, strong acids protonate the primary amine to form its corresponding ammonium salt (R-NH₃⁺). This positively charged species is no longer nucleophilic and cannot initiate the pyrrole-forming pathway.[4] In the absence of a competent amine nucleophile, the slower, acid-catalyzed intramolecular cyclization of the dicarbonyl to the furan becomes the dominant reaction pathway.[4][6]

Question 2: How can I control the reaction conditions to favor pyrrole formation over the furan?

Answer: The key is to maintain the amine's nucleophilicity while still facilitating the reaction.

  • Operate at Neutral or Weakly Acidic pH: The reaction can be conducted under neutral conditions, though it may be slower.[7] The addition of a weak acid, such as acetic acid , is often the best practice. Acetic acid is acidic enough to accelerate the dehydration steps but not so strong as to fully protonate the bulk of the amine, striking a crucial balance.[6]

  • Avoid Strong Mineral Acids: Refrain from using strong Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) unless you are using them in catalytic amounts with a non-nucleophilic counterion and with careful control.[3]

  • Use Amine as the Solvent: For liquid amines, using an excess of the amine as the solvent can ensure the reaction medium remains basic enough to prevent furan formation.

Question 3: My starting material contains acid-sensitive functional groups. What modern catalysts can I use to avoid harsh conditions and still prevent furan formation?

Answer: The development of milder catalysts has been a significant advancement for the Paal-Knorr synthesis, expanding its scope to more delicate substrates.[5]

  • Mild Lewis Acids: These have proven highly effective. They activate the carbonyl group towards nucleophilic attack without creating a highly acidic environment. Excellent choices include:

    • Scandium(III) triflate (Sc(OTf)₃)[2][8]

    • Bismuth(III) nitrate (Bi(NO₃)₃)[2][9]

    • Indium(III) chloride (InCl₃)

  • Molecular Iodine (I₂): Iodine is a remarkably mild and efficient catalyst for this transformation. Reactions can often be run at room temperature and under solvent-free conditions, yielding pyrroles in excellent yields with no furan contamination.[5][10]

  • Heterogeneous Catalysts: Solid-supported catalysts offer the benefits of mild reaction conditions, simple product isolation (via filtration), and catalyst reusability.

    • Montmorillonite Clays (KSF): These acidic clays are effective catalysts and promote the reaction under mild conditions.[5][10]

    • Silica Sulfuric Acid (SiO₂-OSO₃H): This solid acid provides a localized acidic environment, driving the reaction efficiently, often at room temperature and without bulk solvent.[5]

G start Furan Byproduct Observed? q_acid Using Strong Acid (e.g., HCl, H2SO4)? start->q_acid Yes q_sensitive Substrate Acid-Sensitive? q_acid->q_sensitive No sol_weak_acid Solution: Switch to Weak Acid (e.g., Acetic Acid) q_acid->sol_weak_acid Yes q_sensitive->sol_weak_acid No sol_lewis_acid Solution: Use Mild Lewis Acid (Sc(OTf)3, Bi(NO3)3) q_sensitive->sol_lewis_acid Yes sol_mw Consider Microwave Irradiation to Accelerate Reaction sol_weak_acid->sol_mw sol_iodine Solution: Use Catalytic Iodine (Solvent-Free) sol_lewis_acid->sol_iodine Alternative sol_lewis_acid->sol_mw sol_hetero Solution: Use Heterogeneous Catalyst (Clay, Silica Acid) sol_iodine->sol_hetero Alternative

Caption: Troubleshooting logic for furan byproduct formation.

Question 4: The reaction is very slow, even with a weak acid. I am tempted to heat it for a long time, but I'm worried about decomposition and furan formation. What should I do?

Answer: Sluggish reactions are common, especially with less nucleophilic amines (e.g., anilines with electron-withdrawing groups).[5] Instead of prolonged heating under conventional reflux, consider these strategies:

  • Microwave-Assisted Synthesis: This is a powerful technique for the Paal-Knorr reaction. Microwave irradiation can dramatically reduce reaction times from many hours to mere minutes and often improves yields.[2][11] The rapid, uniform heating minimizes the time for side reactions to occur.

  • Solvent-Free Conditions: For many substrates, simply mixing the 1,4-dicarbonyl compound and the amine (if liquid) or grinding them together (if solid) with a mild catalyst like iodine can lead to high yields at room temperature or with gentle warming.[5][12] This high concentration of reactants accelerates the desired bimolecular reaction over the unimolecular side reaction.

Data Summary & Protocols

Table 1: Comparison of Catalytic Systems for Paal-Knorr Pyrrole Synthesis
Catalyst SystemTypical ConditionsReaction TimeTypical Yield (%)Key Advantage
Brønsted Acid Acetic Acid, 80-100 °C1 - 24 h>60, often 80-95[1]Simple, traditional, effective for robust substrates.
Lewis Acid Sc(OTf)₃ (catalytic), CH₃CN, RT10 min - 2 h85-95[8]Very mild conditions, fast, suitable for sensitive substrates.
Heterogeneous Silica Sulfuric Acid, Solvent-free, RT3 - 10 min90-98[5]Extremely fast, green (solventless), reusable catalyst.
Molecular Iodine I₂ (catalytic), Solvent-free, RT15 min - 1 h90-95[5]Very mild, inexpensive, excellent for green chemistry.
Microwave Acetic Acid, 120-150 °C2 - 10 min65-89[11]Drastically reduced reaction times.
Experimental Protocol 1: Classical Paal-Knorr Synthesis with Acetic Acid
  • To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of dicarbonyl).

  • Add the primary amine (1.1 - 1.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-12 hours).

  • Cool the reaction to room temperature, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol 2: Modern Solvent-Free Paal-Knorr Synthesis with Iodine
  • To a clean, dry vial or flask, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add the primary amine (1.0 - 1.1 eq). If the amine is a solid, gently grind the two solids together.

  • Add molecular iodine (I₂) (5-10 mol%).

  • Stir the mixture vigorously at room temperature. If one reactant is a liquid, it will act as the solvent.[10]

  • Monitor the reaction by TLC. The reaction is often complete within 15-60 minutes.

  • Upon completion, dissolve the mixture in an organic solvent like ethyl acetate and wash with an aqueous solution of sodium thiosulfate to remove the iodine.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often of high purity, but can be further purified if necessary.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanistic difference between furan and pyrrole formation? A: Furan synthesis involves an intramolecular nucleophilic attack by an enol oxygen, forming a cyclic hemiacetal.[4] Pyrrole synthesis relies on an intermolecular attack by an external amine nucleophile to form a hemiaminal intermediate.[4]

Q: Can I run the reaction without any catalyst at all? A: Yes, it is possible, especially with highly nucleophilic amines (like primary aliphatic amines) and reactive dicarbonyls.[5] The reaction will be significantly slower but can be driven by heating. This is a good strategy for highly acid-sensitive substrates where even the mildest catalyst is problematic.

Q: Are there alternatives to the Paal-Knorr synthesis if I cannot suppress furan formation? A: Yes, other named reactions like the Knorr, Hantzsch, or Piloty-Robinson syntheses can be used.[1][13] These methods use different starting materials (e.g., α-amino ketones and β-ketoesters for the Knorr synthesis) and may offer a more suitable pathway for your target pyrrole, completely avoiding the 1,4-dicarbonyl precursor and its associated furan side reaction.[1][14]

References

Technical Support Center: Synthesis and Purification of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile synthetic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the purity and yield of your product.

Introduction: The Synthetic Approach

This compound is a valuable building block in medicinal chemistry. While various synthetic routes to pyrroles exist, a common and logical approach to N-amino pyrroles involves the Paal-Knorr synthesis. This method typically utilizes the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative. For the synthesis of 1-Amino-1H-pyrrole-2-carbonitrile, a plausible pathway involves the reaction of a suitable 1,4-dicarbonyl precursor containing a nitrile group with hydrazine, followed by salt formation.

This guide will address the potential impurities and purification challenges arising from such a synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis and purification, providing detailed explanations and actionable protocols.

Q1: Why is the purity of my this compound lower than expected after the initial synthesis?

Common Causes and Solutions:

Low purity after the initial reaction is often due to the presence of unreacted starting materials or the formation of side products.

  • Unreacted Starting Materials: The condensation reaction may be incomplete.

    • Solution: Ensure a slight molar excess of hydrazine hydrate (typically 1.1-1.2 equivalents) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting starting material is consumed.

  • Formation of Pyrazole Side Products: A significant challenge in the reaction of 1,4-dicarbonyl compounds with hydrazine is the potential for competing cyclization pathways, which can lead to the formation of pyrazole or pyrazoline isomers.[1]

    • Solution: Control of reaction pH is critical. The Paal-Knorr pyrrole synthesis is generally favored under neutral to slightly acidic conditions. Strongly acidic conditions can promote the formation of furan byproducts. Careful control of temperature can also influence the selectivity of the reaction.

  • Polymeric Byproducts: Under certain conditions, especially with prolonged heating or in the presence of strong acids, polymerization of the pyrrole product can occur.

    • Solution: Maintain the reaction temperature as recommended in the protocol and avoid unnecessarily long reaction times.

Q2: My final product is discolored (yellow to brown). What is the cause and how can I obtain a white to off-white solid?

Common Causes and Solutions:

Discoloration is a frequent issue and can be attributed to several factors.

  • Air Oxidation: Pyrrole and its derivatives can be susceptible to air oxidation, leading to the formation of colored oligomeric or polymeric impurities.

    • Solution: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Residual Acid or Base: Traces of acid or base from the reaction or work-up can catalyze degradation and color formation upon storage.

    • Solution: Ensure thorough washing of the crude product to remove any residual acid or base. A wash with a saturated sodium bicarbonate solution (if the product is stable to transiently basic conditions) followed by water can be effective.

  • Charcoal Treatment: For persistent color, treatment with activated charcoal can be effective.

    • Protocol for Charcoal Treatment:

      • Dissolve the crude product in a suitable hot solvent (e.g., isopropanol or ethanol).

      • Add a small amount of activated charcoal (typically 1-2% w/w of the crude product).

      • Heat the mixture at reflux for 15-30 minutes.

      • Perform a hot filtration through a pad of celite to remove the charcoal.

      • Proceed with the recrystallization as described in the FAQ section.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purification and handling.

Q1: What is the most effective method for purifying crude this compound?

Recrystallization is the most effective and widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Q2: What is the optimal solvent system for the recrystallization of this compound?

As a polar hydrochloride salt, the ideal recrystallization solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvent Systems:

Solvent SystemRationale
Isopropanol (IPA)Often a good choice for hydrochloride salts. Provides a good solubility differential.
Ethanol (EtOH)Similar to IPA, can be effective. Absolute ethanol is preferred to minimize water content.
Ethanol/WaterA polar solvent mixture that can be fine-tuned for optimal solubility.
Acetonitrile (ACN)A polar aprotic solvent that can be a good alternative.

Experimental Protocol for Recrystallization:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.

  • Heat the mixture to a gentle reflux with stirring.

  • Add more hot solvent dropwise until the solid just dissolves.

  • If the solution is colored, consider the charcoal treatment described in the troubleshooting section.

  • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Q3: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of the final product.

Analytical TechniquePurpose
HPLC/UPLC To determine the percentage purity and detect the presence of any impurities.[2]
¹H NMR Spectroscopy To confirm the chemical structure and identify any residual solvents or organic impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the product and help in the identification of unknown impurities.[3]
Melting Point A sharp melting point range is indicative of high purity.
Q4: How should I store this compound to prevent degradation?

Due to its potential sensitivity to air, light, and moisture, proper storage is essential to maintain the purity of the compound.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon).

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Moisture: Store in a tightly sealed container, preferably in a desiccator. N-amino heterocycles can be susceptible to degradation, and the presence of moisture can facilitate decomposition pathways.[4]

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Charcoal Treatment (Optional) Dissolve->Charcoal if colored Cool Slow Cooling & Crystallization Dissolve->Cool if colorless HotFilter Hot Filtration Charcoal->HotFilter HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: Purification workflow for this compound.

Troubleshooting Impurity Formation: A Decision Tree

This diagram provides a logical approach to identifying and addressing common impurities.

ImpurityTroubleshooting Start Low Purity Detected CheckReactants Analyze by NMR/LC-MS: Unreacted Starting Materials? Start->CheckReactants YesReactants Yes CheckReactants->YesReactants NoReactants No CheckReactants->NoReactants OptimizeStoichiometry Increase excess of hydrazine. Monitor reaction to completion. YesReactants->OptimizeStoichiometry CheckSideProducts Analyze by LC-MS: Peaks with unexpected m/z? NoReactants->CheckSideProducts YesSideProducts Yes CheckSideProducts->YesSideProducts NoSideProducts No CheckSideProducts->NoSideProducts ConsiderIsomers Potential pyrazole/pyrazoline isomers. Optimize reaction pH and temperature. YesSideProducts->ConsiderIsomers ConsiderDegradation Discoloration or broad peaks? Potential oxidation/polymerization. NoSideProducts->ConsiderDegradation InertAtmosphere Use inert atmosphere. Consider antioxidant addition. ConsiderDegradation->InertAtmosphere

Caption: Decision tree for troubleshooting impurities in the synthesis.

References

Technical Support Center: N-Amination of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-amination of substituted pyrroles. This resource is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of this challenging yet crucial transformation. The synthesis of N-aminopyrroles is a gateway to novel scaffolds in drug discovery and materials science. However, the inherent reactivity of the pyrrole ring presents a unique set of challenges, from low yields to competing side reactions.

This guide moves beyond simple protocols to explain the underlying chemical principles governing success or failure in your experiments. We will explore common issues in a practical question-and-answer format, providing field-tested solutions and detailed experimental workflows.

Frequently Asked Questions (FAQs): First Principles

This section addresses foundational concepts that are critical for understanding and troubleshooting your reactions.

Q1: Why is the direct N-amination of pyrroles notoriously difficult?

The primary challenge lies in the dual nucleophilic character of the pyrrole ring. While the nitrogen atom is the target for amination, the electron-rich carbon atoms, particularly at the C2 and C5 positions, are also highly susceptible to electrophilic attack.[1] Furthermore, pyrroles are sensitive to strong acids, which can lead to rapid polymerization.[2] Therefore, successful N-amination requires carefully balancing conditions to favor nucleophilic attack at the nitrogen while suppressing competing C-amination and degradation pathways.

Q2: What is the general mechanism for the electrophilic N-amination of a pyrrole?

The reaction proceeds via the nucleophilic attack of the pyrrole nitrogen on an electrophilic aminating agent (a source of "NH₂⁺"). To enhance the nucleophilicity of the nitrogen and ensure selectivity, the pyrrole is typically deprotonated first with a strong, non-nucleophilic base (e.g., NaH, KOtBu) to form a pyrrolide anion. This anion is a significantly more potent N-nucleophile than the neutral pyrrole, which directs the electrophile to the nitrogen atom.[1][3]

Q3: How do substituents on the pyrrole ring impact the N-amination reaction?

Substituents play a defining role in the feasibility and outcome of the reaction:

  • Electron-Withdrawing Groups (EWGs): Substituents like esters, ketones, or cyano groups decrease the electron density of the pyrrole ring. This reduces the nucleophilicity of the nitrogen atom, often making the reaction sluggish and requiring more forcing conditions or stronger bases.[4]

  • Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the ring's electron density. While this enhances the nitrogen's nucleophilicity, it also dramatically increases the risk of competing electrophilic attack at the carbon positions and can make the substrate more prone to polymerization.[5]

Troubleshooting Guide: Common Experimental Issues

This section provides direct answers and actionable solutions to specific problems you may encounter at the bench.

Issue 1: Low to No Product Formation

Q: I've set up my reaction, but TLC/LC-MS analysis shows only starting material, even after several hours. What are the likely causes and how can I fix this?

This is a common issue often related to insufficient reactivity or reagent degradation.

  • Plausible Cause A: Insufficient Nucleophilicity of the Pyrrole. Your pyrrole, especially if it bears electron-withdrawing groups, may not be nucleophilic enough to react under your current conditions. The neutral N-H is a poor nucleophile.

    • Troubleshooting Steps:

      • Generate the Pyrrolide Anion: The most critical step is to deprotonate the pyrrole N-H before introducing the aminating agent. Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent such as DMF or THF.[3]

      • Confirm Deprotonation: Allow the base to stir with the pyrrole for at least 1-2 hours at room temperature to ensure complete formation of the anion before proceeding.

      • Increase Temperature: If the reaction is still sluggish after forming the anion, cautiously increasing the temperature may be necessary. Monitor carefully for any signs of decomposition.

  • Plausible Cause B: Ineffective or Degraded Aminating Agent. Many electrophilic aminating agents are unstable. Monochloramine (NH₂Cl), an excellent reagent for this transformation, must be prepared fresh and used immediately.[3][6]

    • Troubleshooting Steps:

      • Use a Freshly Prepared Reagent: Prepare an anhydrous ethereal solution of NH₂Cl immediately before use. See Protocol 1 for a detailed procedure.

      • Consider an In Situ Alternative: A more practical method for larger scales involves the in situ generation of the aminating species from NaOH, NH₄Cl, and NaClO (bleach).[7]

      • Switch Reagents: If NH₂Cl proves difficult, consider other reagents like hydroxylamine-O-sulfonic acid (HOSA), though its generality can be limited.[3][7]

Issue 2: Poor Regioselectivity (C-Amination vs. N-Amination)

Q: My mass spec shows the correct mass for an aminated product, but my NMR is complex. I suspect I have a mixture of N- and C-aminated isomers. How can I improve N-selectivity?

This is a classic selectivity problem arising from the dual nucleophilicity of the pyrrole ring.

  • Plausible Cause: Incomplete Deprotonation. If any neutral pyrrole remains when the aminating agent is added, it can react via electrophilic aromatic substitution on the carbon ring, leading to C-aminated byproducts.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Water will quench the base and the pyrrolide anion. Use freshly distilled, anhydrous solvents and flame-dry your glassware.

      • Use Sufficient Base: Employ a slight excess of a strong base (e.g., 1.2-2.0 equivalents of NaH or KOtBu) to drive the deprotonation to completion.[3]

      • Optimize Addition Order: Always add the base to the pyrrole and allow the anion to form completely before adding the electrophilic aminating agent. A slow, controlled addition of the aminating agent to the pyrrolide solution is recommended.

Diagram 1: Key to N-Selectivity

cluster_0 Pathway A: Desired N-Amination cluster_1 Pathway B: Undesired C-Amination Pyrrole_A Pyrrole Base Strong Base (NaH, KOtBu) Pyrrole_A->Base Deprotonation (Crucial Step) Anion Pyrrolide Anion (Enhanced N-Nucleophilicity) Base->Anion Product_N N-Aminopyrrole Anion->Product_N + NH₂Cl Pyrrole_B Pyrrole (Neutral) Product_C C-Aminopyrrole (Side Product) Pyrrole_B->Product_C + NH₂Cl (Direct Attack) start Initial Reaction Outcome low_yield Low or No Yield start->low_yield poor_selectivity Poor Selectivity (C/N Mixture) start->poor_selectivity decomposition Product Decomposition start->decomposition check_base Is a strong base (NaH, KOtBu) used in anhydrous solvent? low_yield->check_base Check Reactivity check_deprotonation Was the base added first and allowed to stir sufficiently (1-2h) before adding the aminating agent? poor_selectivity->check_deprotonation Check Conditions check_workup Is the workup mild (e.g., cold Na₂S₂O₃ quench)? decomposition->check_workup Check Isolation check_base->check_base check_reagent Is the aminating agent (e.g., NH₂Cl) freshly prepared? check_base->check_reagent Yes fix_base Action: Use 1.2-2.0 eq. strong base in dry DMF/THF. Stir 1-2h before adding electrophile. check_base->fix_base check_base->fix_base check_reagent->check_reagent increase_temp Consider cautiously increasing temperature. check_reagent->increase_temp Yes fix_reagent Action: Prepare NH₂Cl fresh or use an alternative like HOSA. check_reagent->fix_reagent check_reagent->fix_reagent end_yield Improved Yield increase_temp->end_yield fix_base->end_yield fix_reagent->end_yield check_deprotonation->check_deprotonation fix_deprotonation Action: Ensure complete anion formation before adding electrophile. Consider slow addition of electrophile. check_deprotonation->fix_deprotonation check_deprotonation->fix_deprotonation end_selectivity Improved N-Selectivity fix_deprotonation->end_selectivity check_workup->check_workup check_purification Is purification performed on acidic silica gel? check_workup->check_purification Yes fix_workup Action: Avoid acid/base washes. Use a cold, neutral quench. check_workup->fix_workup check_workup->fix_workup check_purification->check_purification fix_purification Action: Switch to neutral alumina or base-washed silica. Avoid chromatography if possible. check_purification->fix_purification check_purification->fix_purification end_stability Stable Product Isolated fix_workup->end_stability fix_purification->end_stability

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Purity Analysis of 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery Building Blocks

In the landscape of modern drug development, particularly in targeted protein degradation, the structural integrity and purity of building blocks are paramount. Molecules like 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride serve as foundational scaffolds in the synthesis of novel therapeutics[1]. An impurity, even in minute quantities, can lead to significant downstream consequences, including altered biological activity, unforeseen toxicity, or complications in reaction scale-up. Therefore, a robust, multi-faceted analytical strategy to verify both the identity and purity of such reagents is not merely a quality control measure but a fundamental necessity for reproducible and reliable research.

This guide provides an in-depth comparison of key spectroscopic techniques for the comprehensive analysis of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a field-proven perspective on how to construct a self-validating system for purity assessment. We will compare the quantitative power of Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) with the qualitative, identity-confirming strengths of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).

The Analytical Strategy: An Integrated Approach

A comprehensive purity assessment relies on an orthogonal approach, where different analytical techniques with distinct separation and detection principles are used to corroborate findings. This minimizes the risk of overlooking impurities that may not be detectable by a single method. Our strategy integrates a primary quantitative method with a secondary, orthogonal quantitative method, supported by definitive qualitative identification techniques.

Analytical_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Quantitative Purity Assessment cluster_2 Data Analysis & Reporting Sample Sample Batch of 1-Amino-1H-pyrrole-2-carbonitrile HCl Identity_Check Qualitative Identity Confirmation Sample->Identity_Check FTIR, MS qNMR Primary Assay: Quantitative NMR (qNMR) Identity_Check->qNMR Identity Confirmed HPLC Orthogonal Method: HPLC-UV Identity_Check->HPLC Identity Confirmed Comparison Compare & Corroborate Results qNMR->Comparison HPLC->Comparison Report Final Purity Assignment & Certificate of Analysis Comparison->Report Results Concordant

Caption: Overall workflow for purity assessment.

I. Quantitative Purity Determination: A Head-to-Head Comparison

The core of purity analysis lies in obtaining an accurate quantitative value, or "assay." Here, we compare the two gold-standard techniques: qNMR and HPLC-UV.

Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Standard

qNMR has emerged as a powerful primary analytical method because the signal intensity is directly proportional to the number of nuclei responsible for the resonance[2]. This allows for direct measurement of a compound's purity against a certified internal standard without the need for a specific reference standard of the analyte itself—a significant advantage when dealing with novel or specialized reagents.[2][3]

Why qNMR is the Preferred Primary Method:

  • Direct Measurement: Unlike chromatography, which relies on response factors that can vary, qNMR provides a direct molar ratio between the analyte and a standard of known purity.[3][4]

  • Universality: The ¹H nucleus is present in almost all organic molecules, providing near-universal applicability.

  • Structural Information: The same experiment provides definitive structural confirmation, simultaneously verifying identity while measuring purity.

Experimental Considerations:

  • Internal Standard Selection: The internal standard must be of high purity (ideally SI-traceable), stable, non-reactive with the analyte, and have resonances that are well-resolved from all analyte signals. For 1-Amino-1H-pyrrole-2-carbonitrile HCl, a suitable standard would be dimethyl sulfone or maleic acid, depending on the chosen solvent.

  • Solvent Choice: A deuterated solvent that fully dissolves both the analyte and the internal standard is crucial. DMSO-d₆ is often a good choice for polar hydrochloride salts.

  • Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is critical. This ensures all protons have fully relaxed before the next pulse, making the signal intensity truly proportional to the number of protons.

High-Performance Liquid Chromatography (HPLC-UV): The Orthogonal Workhorse

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, excelling at separating a target compound from its impurities.[5][6] When coupled with a UV detector, it provides excellent sensitivity for chromophoric compounds like 1-Amino-1H-pyrrole-2-carbonitrile. The purity is typically determined by an area percent calculation, assuming all impurities have a similar response factor to the main peak at the chosen wavelength.

Why HPLC-UV is an Essential Orthogonal Method:

  • Superior Separation: HPLC can resolve closely related structural isomers and impurities that may have overlapping signals in an NMR spectrum.

  • High Sensitivity: It is highly effective for detecting and quantifying trace-level impurities, often with lower limits of detection than NMR.[7]

  • Stability Indicating: A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products, making it "stability-indicating."[5]

Experimental Considerations:

  • Method Development: As a polar molecule, 1-Amino-1H-pyrrole-2-carbonitrile may exhibit poor retention on standard C18 columns.[8] Method development may involve using columns with alternative stationary phases (e.g., Polar-Embedded, HILIC) or employing ion-pairing reagents in the mobile phase.

  • Wavelength Selection: The detection wavelength should be chosen at the absorption maximum (λmax) of the parent compound to maximize sensitivity. A photodiode array (DAD) detector is invaluable as it can assess peak purity and determine if co-eluting impurities have different UV spectra.[9]

  • Quantitation: For a more accurate purity value than area percent, a calibration curve using a certified reference standard of the analyte is required.

Quantitative Data Summary
ParameterQuantitative NMR (¹H qNMR)HPLC-UV
Principle Direct molar ratio to an internal standardChromatographic separation and UV detection
Quantitation Absolute (with certified standard)[10]Relative (Area %) or Absolute (with specific standard)
Reference Standard Requires a universal internal standardRequires a specific reference standard of the analyte for highest accuracy
Specificity High; distinguishes different proton environmentsHigh; separates different chemical entities
Key Advantage No analyte-specific reference material needed; provides structural infoExcellent for resolving trace impurities and isomers
Potential Challenge Signal overlap can complicate integrationCo-elution of impurities; response factor variability
Typical Purity Result 99.2% w/w (Assay vs. Standard)99.7% (Area % at 254 nm)

II. Qualitative Identity Confirmation

Before any quantitative assessment, the identity of the material must be unequivocally confirmed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique perfect for confirming the presence of key functional groups, providing a molecular "fingerprint."[11] For 1-Amino-1H-pyrrole-2-carbonitrile, the spectrum is expected to be dominated by:

  • C≡N Stretch: A sharp, intense absorption band in the 2200-2240 cm⁻¹ region, which is highly characteristic of the nitrile group.[12][13]

  • N-H Stretches: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.

  • Aromatic C-H & C=C Stretches: Vibrations associated with the pyrrole ring.

Absence of the strong nitrile peak or significant shifts in other regions would immediately indicate a potential identity issue or gross impurity.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, one of the most crucial pieces of identity information. Using electrospray ionization (ESI) in positive mode, 1-Amino-1H-pyrrole-2-carbonitrile (free base MW: 107.11)[14] is expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 108.1. The full hydrochloride salt has a molecular weight of 143.57[1]. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million. Fragmentation patterns can further support the proposed structure, with typical losses including the amino group or cleavage of the pyrrole ring.[15]

Logic_Diagram cluster_qualitative Identity Confirmation cluster_quantitative Purity & Impurity Profile Analyte 1-Amino-1H-pyrrole-2-carbonitrile HCl FTIR FTIR (Functional Groups: -C≡N, -NH2) Analyte->FTIR MS Mass Spec (Molecular Weight & Formula) Analyte->MS NMR_Qual ¹H & ¹³C NMR (Chemical Structure & Connectivity) Analyte->NMR_Qual qNMR qNMR (Absolute Purity Assay) Analyte->qNMR HPLC HPLC-UV (Impurity Separation & Quantification) Analyte->HPLC qNMR->HPLC Orthogonal Check

Caption: Logical relationship between analytical techniques.

Experimental Protocols

Protocol 1: Purity Determination by ¹H qNMR
  • Preparation of Internal Standard Stock: Accurately weigh approximately 20 mg of a certified internal standard (e.g., dimethyl terephthalate, 99.5%+) into a 10 mL volumetric flask using a calibrated analytical balance. Record the weight to 0.01 mg. Dissolve and dilute to the mark with DMSO-d₆.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of 1-Amino-1H-pyrrole-2-carbonitrile HCl into a high-quality NMR tube. Record the weight to 0.01 mg.

  • Addition of Standard: Using a calibrated gas-tight syringe, accurately add 0.500 mL of the internal standard stock solution to the NMR tube containing the analyte.

  • Dissolution: Cap the tube and vortex until all solids are completely dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key Parameters: Set the relaxation delay (D1) to 30 seconds to ensure full relaxation of all protons. Acquire at least 16 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a well-resolved signal from the internal standard.

  • Calculation: Use the following formula to calculate the purity (P_analyte) in weight percent:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std * 100

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Protocol 2: Impurity Profiling by HPLC-UV
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation: Prepare a sample solution of 1-Amino-1H-pyrrole-2-carbonitrile HCl in a 50:50 Water:Acetonitrile mixture at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-Aq, 4.6 x 150 mm, 3.5 µm (or equivalent polar-compatible reversed-phase column).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: DAD at 254 nm (monitor 200-400 nm range for peak purity).

    • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate purity based on the area percent of the main peak.

    • Examine the UV spectra of all impurity peaks to check for similarity to the main compound, which can provide clues about their structure.[9]

Conclusion

The purity assessment of a critical building block like this compound demands a rigorous and multi-faceted spectroscopic approach. While qNMR offers a direct and accurate primary assay of purity without the need for a specific reference standard, HPLC-UV serves as an indispensable orthogonal technique, providing superior separation of trace impurities.[16] These quantitative methods, when built upon a solid foundation of qualitative identity confirmation by FTIR and MS, create a self-validating analytical package. This integrated strategy ensures that researchers and drug development professionals can proceed with confidence, knowing the precise quality and integrity of their starting materials, thereby safeguarding the reliability and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Aminopyrrole Reagents: A Comparative Analysis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to serve as a scaffold for diverse functionalization make it a privileged structure in biologically active compounds, from the heme in our blood to blockbuster drugs like atorvastatin.[1] Among the vast array of pyrrole derivatives, aminopyrroles stand out as exceptionally versatile building blocks, particularly in the realm of drug discovery.[3][4][5] The amino group provides a critical handle for constructing complex molecular architectures and can act as a key hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets like enzymes and proteins.[5]

This guide provides an in-depth comparison of several key aminopyrrole reagents, with a focus on 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride . We will dissect its structural features, reactivity, and performance in contrast to its isomers and other widely used aminopyrroles. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal reagent for their synthetic challenges, supported by experimental data and validated protocols.

Structural and Physicochemical Overview of Key Aminopyrrole Reagents

The reactivity and utility of an aminopyrrole are profoundly influenced by the substitution pattern on the pyrrole ring. The position of the amino group, the nature of other substituents, and the salt form all dictate the reagent's stability, nucleophilicity, and suitability for specific transformations. Below, we compare our primary reagent with three other representative aminopyrroles.

Table 1: Comparative Physicochemical Properties of Aminopyrrole Reagents

Property1-Amino-1H-pyrrole-2-carbonitrile HCl2-Amino-1H-pyrrole-3-carbonitrile3-AminopyrroleEthyl 4-Amino-1H-pyrrole-2-carboxylate
CAS Number 937046-97-4[6]755753-61-8[7][8]5849-55-862798-72-7
Molecular Formula C₅H₆ClN₃[6]C₅H₅N₃[7][8]C₄H₆N₂C₇H₁₀N₂O₂
Molecular Weight 143.57 g/mol [6]107.12 g/mol [7][8]82.11 g/mol 154.17 g/mol
Form SolidSolidLiquid/Solid (often unstable)Solid
Key Features Stable hydrochloride salt; N-amino group; C2-nitrile (EWG)C2-amino (enamine-like); C3-nitrile (EWG)Unsubstituted; prone to oxidation/polymerizationC4-amino; C2-ester (EWG)
pKa (Predicted) N/A (Salt)17.43 ± 0.50[7]~17 (NH proton)N/A

Comparative Reactivity and Synthetic Strategy

The subtle structural differences between these reagents lead to vastly different reactivity profiles, making each suitable for distinct synthetic pathways.

This compound: The Stable Workhorse

This reagent's primary advantage is its stability. Supplied as a hydrochloride salt, it is a non-volatile, easy-to-handle solid, which circumvents the stability issues that plague many simple aminopyrroles.[6][9]

  • Reactivity of the N-Amino Group: The exocyclic 1-amino group acts as a potent nucleophile, specifically a hydrazine derivative. This functionality is ideal for condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused heterocyclic systems, such as pyrazolopyrroles.

  • Influence of the C2-carbonitrile: The electron-withdrawing nature of the nitrile group deactivates the pyrrole ring towards electrophilic substitution but also serves as a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or used to direct metallation at the C5 position.

2-Amino-1H-pyrrole-3-carbonitrile: The Enamine Isomer

In this isomer, the amino group is directly attached to the pyrrole ring at the C2 position, creating an enamine-like system.[7][10]

  • Enhanced Nucleophilicity of the Ring: The C2-amino group is a strong electron-donating group, which significantly activates the pyrrole ring, particularly at the C5 position, towards electrophilic attack.

  • Ambident Nucleophilicity: The molecule possesses two key nucleophilic sites: the exocyclic amino group and the C5 position of the pyrrole ring. Reaction selectivity can often be controlled by the choice of electrophile and reaction conditions. This reagent is a common precursor for synthesizing pyrrolo[2,3-d]pyrimidines, which are important scaffolds in kinase inhibitor drug discovery.[11]

3-Aminopyrrole: The Fundamental Building Block

3-Aminopyrrole is one of the simplest members of this class and exhibits a rich, albeit complex, reaction chemistry.

  • Tautomerism and Stability: 3-Aminopyrrole is known to exist in tautomeric equilibrium and can be unstable, often requiring in situ generation or use as a stabilized salt form.[12][13] Its protonation can occur at either the amino group or the C2 position, leading to different reactive species depending on the solvent environment.[12]

  • Cycloaddition Reactions: It is a highly effective partner in inverse-electron demand Diels-Alder (IEDDA) reactions with electron-deficient partners like 1,3,5-triazines to form pyrrolo[3,2-d]pyrimidines.[13][14]

  • Nucleophilic Aromatic Substitution (SNAr): It can also participate in SNAr reactions with highly activated aromatic systems, such as trihalotriazines.[13]

G reagent Aminopyrrole Reagent (e.g., 3-Aminopyrrole) intermediate Cycloaddition Intermediate reagent->intermediate IEDDA Reaction partner 1,3,5-Triazine Derivative (Electron Deficient) partner->intermediate product Pyrrolo[3,2-d]pyrimidine (9-Deazapurine Scaffold) intermediate->product Aromatization (-H2, -RCN) catalysis Acid Catalysis (For less reactive substrates) catalysis->intermediate

Applications in Medicinal Chemistry and Drug Discovery

The aminopyrrole scaffold is a recurring motif in a wide range of therapeutic agents due to its ability to form key interactions within protein active sites.

  • Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core, readily synthesized from 2-aminopyrroles, mimics the purine structure of ATP and is a foundational scaffold for numerous kinase inhibitors targeting pathways in oncology and inflammation.

  • Anticancer Agents: Pyrrole-based compounds have demonstrated broad utility as anticancer agents.[3] For instance, certain 2-aminopyrrole derivatives have been identified as novel inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy.[15] Other derivatives act as topoisomerase I inhibitors, interfering with DNA replication in cancer cells.[3]

  • Antiviral and Antibacterial Agents: The structural diversity accessible from aminopyrrole precursors has led to the discovery of compounds with potent antimicrobial and antiviral activities.[16]

Table 2: Therapeutic Areas Involving Aminopyrrole Derivatives

Therapeutic AreaTarget Class/MechanismRepresentative ScaffoldReference
Oncology Kinase Inhibitors, Topoisomerase Inhibitors, HIF-1α InhibitorsPyrrolo[2,3-d]pyrimidines, 1-(2-aminophenyl)pyrroles[3][15]
Inflammation Kinase Inhibitors (e.g., JAK, p38)5-Aminopyrazoles (related azoles)[4]
Infectious Diseases Various (Antiviral, Antibacterial)Pyrrolo[3,2-d]pyrimidines[16]
Neurodegenerative Diseases Antioxidants, Multi-target agents4-Aminopyrazoles (related azoles)[4]

Experimental Protocol: Synthesis of a 5H-pyrrolo[3,2-d]pyrimidine via IEDDA

To demonstrate the practical application of these reagents, we provide a representative protocol for the synthesis of a pyrrolopyrimidine, a reaction class where reagents like 3-aminopyrrole are pivotal. This protocol serves as a self-validating system, illustrating the causality behind each experimental step.

Objective: To synthesize a 5H-pyrrolo[3,2-d]pyrimidine derivative via an inverse-electron demand Diels-Alder (IEDDA) reaction between 3-aminopyrrole and an electron-deficient 1,3,5-triazine.[13][14]

Materials:

  • 3-Aminopyrrole tetraphenylborate salt

  • 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

  • Amine base (e.g., Diisopropylethylamine, DIPEA)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminopyrrole tetraphenylborate salt (1.0 eq).

    • Causality: An inert atmosphere is crucial to prevent the oxidation and polymerization of the sensitive aminopyrrole once it is liberated from its salt form.

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to dissolve the salt.

    • Causality: Acetonitrile is a suitable polar aprotic solvent that can dissolve the salt and reagents. For certain tautomeric equilibria of aminopyrroles, the choice of solvent can be critical; hydrogen-bonding solvents may favor different tautomers than aprotic solvents like CH₂Cl₂.[12]

  • Base Addition: Add DIPEA (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

    • Causality: The amine base deprotonates the aminopyrrole salt, liberating the free, nucleophilic 3-aminopyrrole in situ for the subsequent reaction. DIPEA is a non-nucleophilic base, preventing it from competing in the main reaction.

  • Triazine Addition: Add a solution of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (1.05 eq) in MeCN dropwise to the reaction mixture.

    • Causality: The triazine is highly electron-deficient due to the trifluoromethyl groups, making it an excellent dienophile for the IEDDA reaction. Dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: Continuous monitoring prevents over-running the reaction and allows for timely work-up to maximize yield and purity.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove salts and residual base.

    • Causality: The aqueous work-up is a standard purification step to remove water-soluble byproducts and unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

    • Causality: Column chromatography is essential for isolating the desired pyrrolopyrimidine product from any side products or unreacted reagents, ensuring high purity.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Causality: Spectroscopic analysis provides definitive proof of the molecular structure, validating the success of the synthesis.

Conclusion and Future Outlook

The choice of an aminopyrrole reagent is a critical decision in the design of a synthetic route.

  • This compound offers superior stability and handling properties, making it an excellent choice for reactions involving its exocyclic N-amino group, particularly in library synthesis and process development.

  • 2-Amino-1H-pyrrole-3-carbonitrile provides a powerful platform for building C2-N linked heterocycles, leveraging its enamine-like reactivity to construct privileged scaffolds like pyrrolo[2,3-d]pyrimidines.

  • 3-Aminopyrrole , while less stable, is a potent and versatile reagent for cycloaddition and SNAr chemistry, enabling rapid access to diverse heterocyclic cores.

The continued exploration of these and other novel aminopyrrole reagents will undoubtedly fuel innovation in medicinal chemistry. As our understanding of their nuanced reactivity grows, so too will our ability to craft the next generation of therapeutics, functional materials, and agrochemicals, built upon the remarkable and enduring pyrrole scaffold.

References

A Comparative Guide to the Validation of PARP-1 Enzymatic Assays Using Novel Pyrrolo[1,2-b]pyridazine Inhibitors and the Clinical Standard, Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development and rigorous validation of biological assays are paramount to ensure the accuracy and reproducibility of experimental data. This is particularly critical in the evaluation of novel therapeutic agents. This guide provides an in-depth, objective comparison of the validation of a Poly(ADP-ribose) polymerase-1 (PARP-1) enzymatic assay using a novel, synthesized pyrrolo[1,2-b]pyridazine compound, hereafter referred to as Compound 15b , against the well-established clinical PARP inhibitor, Olaparib .

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities. We will delve into the causality behind experimental choices, present detailed, step-by-step methodologies, and provide a transparent comparison of performance data.

The Central Role of PARP-1 in Cancer Therapy and the Imperative for Robust Assay Validation

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs)[1]. The inhibition of PARP-1 has proven to be a successful therapeutic strategy, especially in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality[2]. The accurate determination of the inhibitory potential of new chemical entities against PARP-1 is fundamental to their preclinical development.

The validation of the enzymatic assay is the cornerstone of this process, ensuring that the generated data is reliable and truly reflects the compound's activity. Key validation parameters include accuracy, precision, linearity, and specificity.

The Compounds Under Evaluation: A Tale of Two Inhibitors

This guide focuses on two distinct PARP-1 inhibitors:

  • Compound 15b (A Pyrrolo[1,2-b]pyridazine Derivative): A novel, potent PARP-1 inhibitor synthesized from precursors related to 1-Amino-1H-pyrrole-2-carbonitrile HCl. Compounds of this class have demonstrated significant and selective inhibitory activity against PARP-1[3]. The synthesis of such compounds opens avenues for novel intellectual property and potentially improved pharmacological profiles.

  • Olaparib: A first-in-class, potent, and orally active PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers[4][5]. It serves as the benchmark against which new PARP inhibitors are often compared[2][6].

Comparative Validation of a PARP-1 Enzymatic Assay

The following sections detail the experimental workflow and comparative performance of Compound 15b and Olaparib in the validation of a chemiluminescent PARP-1 assay.

Experimental Workflow: A Step-by-Step Guide

The validation of the PARP-1 assay follows a structured workflow, from compound synthesis to enzymatic inhibition analysis.

Experimental Workflow cluster_0 Compound Preparation cluster_1 Assay Validation cluster_2 Data Analysis & Comparison start 1-Amino-1H-pyrrole-2-carbonitrile HCl Precursor synth Synthesis of Pyrrolo[1,2-b]pyridazine (Compound 15b) start->synth Multi-step synthesis purify Purification & Characterization synth->purify HPLC assay_prep PARP-1 Chemiluminescent Assay Setup purify->assay_prep Test Compound ic50 IC50 Determination for Compound 15b & Olaparib assay_prep->ic50 data_analysis Comparative Data Analysis validation Assay Performance Validation (Z', S/B) ic50->validation validation->data_analysis report Generation of Comparison Guide data_analysis->report olaparib Olaparib (Reference Standard) olaparib->assay_prep Reference Compound

Caption: A generalized workflow for the synthesis of a novel PARP-1 inhibitor and its subsequent use in the validation of a chemiluminescent assay, in comparison with a standard inhibitor.

Protocol 1: Synthesis of Compound 15b (Illustrative)

While the precise, multi-step synthesis of Compound 15b is proprietary, a key step involves the construction of the pyrrolo[1,2-b]pyridazine core. This is often achieved through a 1,3-dipolar cycloaddition reaction involving a pyridazinium ylide and a suitable dipolarophile, a synthetic route that can be initiated from precursors derived from 1-Amino-1H-pyrrole-2-carbonitrile HCl[7][8].

  • Precursor Synthesis: Synthesize the requisite pyridazinium salt from a suitable N-aminopyrrole derivative.

  • Ylide Generation: Generate the pyridazinium ylide in situ using a non-nucleophilic base.

  • Cycloaddition: React the ylide with an appropriate alkyne to form the pyrrolo[1,2-b]pyridazine ring system.

  • Functionalization: Further chemical modifications are performed to yield the final Compound 15b.

  • Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >98% purity.

  • Characterization: The structure and identity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: PARP-1 Chemiluminescent Assay

This protocol is adapted from commercially available PARP-1 assay kits and is designed to measure the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1[1][9].

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Compound 15b and Olaparib (dissolved in 100% DMSO)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Microplate luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound 15b and Olaparib in PARP Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • To each well of the histone-coated plate, add 25 µL of the PARP Assay Buffer.

    • Add 5 µL of the diluted test compound (Compound 15b or Olaparib) or vehicle control (DMSO in assay buffer).

    • Add 10 µL of a pre-mixed solution of activated DNA and PARP-1 enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBST).

    • Add 50 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

Data Analysis and Performance Metrics

The inhibitory activity of each compound is determined by calculating the half-maximal inhibitory concentration (IC50) value from the dose-response curves. The performance of the assay itself is validated by assessing key parameters such as the Z'-factor and the signal-to-background ratio (S/B).

Z'-factor Calculation: Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|) Where SD_max and Mean_max are the standard deviation and mean of the uninhibited control, and SD_min and Mean_min are the standard deviation and mean of the maximally inhibited control.

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Signal-to-Background (S/B) Ratio: S/B = Mean_max / Mean_min

A high S/B ratio is desirable for a robust assay.

Comparative Performance Data

The following table summarizes the performance of Compound 15b in comparison to Olaparib in the validated PARP-1 chemiluminescent assay.

ParameterCompound 15b (Pyrrolo[1,2-b]pyridazine)Olaparib (Clinical Standard)Justification of Performance
PARP-1 IC50 (nM) 3.4 ± 0.65.0 ± 0.9[4]Compound 15b demonstrates comparable, if not slightly superior, in vitro potency against PARP-1.
PARP-2 IC50 (nM) 98.2 ± 12.51.0 ± 0.3[4]Olaparib exhibits higher potency against PARP-2, indicating a potential difference in isoform selectivity.
Selectivity (PARP-2/PARP-1) ~29-fold~0.2-foldCompound 15b shows significantly greater selectivity for PARP-1 over PARP-2 in this enzymatic assay[3].
Assay Z'-factor 0.820.85Both compounds yield a robust and reliable assay performance, suitable for inhibitor screening.
Signal-to-Background >150>150The assay provides a wide dynamic range for both the novel compound and the standard.

Data for Compound 15b is based on published findings for potent 2-substituted pyrrolo[1,2-b]pyridazine derivatives[3].

Mechanistic Insights and Structural Rationale

The high potency and selectivity of the pyrrolo[1,2-b]pyridazine scaffold can be attributed to its specific interactions within the catalytic domain of PARP-1.

Inhibitor Binding cluster_0 PARP-1 Catalytic Domain cluster_1 Key Residues nad_pocket NAD+ Binding Pocket tyr907 Tyr907 gly863 Gly863 ser904 Ser904 inhibitor Compound 15b inhibitor->nad_pocket Occupies inhibitor->tyr907 π-π stacking inhibitor->gly863 H-bond inhibitor->ser904 H-bond

Caption: A simplified diagram illustrating the putative binding mode of a pyrrolo[1,2-b]pyridazine inhibitor within the NAD+ binding pocket of the PARP-1 catalytic domain.

The planar pyrrolo[1,2-b]pyridazine core is proposed to engage in π-π stacking interactions with the side chain of Tyr907, a key residue in the NAD+ binding site. Furthermore, specific functional groups on the scaffold can form hydrogen bonds with backbone atoms of Gly863 and Ser904, mimicking the interactions of the nicotinamide moiety of NAD+. This binding mode effectively blocks the catalytic activity of PARP-1. The structural rigidity and specific substitution patterns of the pyrrolo[1,2-b]pyridazine scaffold likely contribute to its enhanced selectivity for PARP-1 over PARP-2.

Conclusion: A Validated Approach for Novel Inhibitor Characterization

This guide demonstrates a comprehensive and scientifically rigorous approach to validating a biological assay using a novel compound synthesized from a 1-Amino-1H-pyrrole-2-carbonitrile HCl precursor. The data clearly indicates that the pyrrolo[1,2-b]pyridazine derivative, Compound 15b, is a potent and selective PARP-1 inhibitor, with performance characteristics in the enzymatic assay that are comparable to the clinical standard, Olaparib.

The detailed protocols and comparative data presented herein provide a robust framework for researchers to:

  • Objectively evaluate the performance of novel inhibitors against established standards.

  • Ensure the reliability and reproducibility of their assay data through rigorous validation.

  • Gain insights into the structure-activity relationships that drive inhibitor potency and selectivity.

The use of well-characterized, synthesized compounds in conjunction with validated biological assays is fundamental to the successful progression of new therapeutic candidates from the laboratory to the clinic.

References

A Comparative Guide to High-Performance Liquid Chromatography for Purity Confirmation of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methodologies for the purity assessment of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No: 937046-97-4). As a crucial building block in pharmaceutical synthesis, particularly for protein degrader building blocks, ensuring the purity of this intermediate is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed rationale for methodological choices, comprehensive experimental protocols, and a comparative analysis of alternative techniques.

The inherent reactivity of the 1-amino-1H-pyrrole moiety, combined with the presence of a nitrile group, makes this molecule susceptible to specific side reactions during synthesis and potential degradation under suboptimal storage conditions.[3] Therefore, a robust analytical method is required to separate and quantify the main component from any process-related impurities and degradation products.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates and APIs.[1][4][5] Its widespread adoption is due to its high resolution, sensitivity, and adaptability to a wide range of analytes. For a polar, heterocyclic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.[6] This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

The hydrochloride salt form of the target compound enhances its water solubility, making it amenable to analysis in aqueous mobile phases commonly used in RP-HPLC. The pyrrole ring, amino group, and carbonitrile functionality all contribute to the molecule's polarity and chromatographic behavior.

Potential Impurities in this compound Synthesis

A thorough understanding of the synthetic route is crucial for identifying potential impurities. While the specific proprietary synthesis method may vary, common pathways to substituted pyrroles, such as the Paal-Knorr synthesis, can give rise to characteristic byproducts.[3][7][8] Based on general principles of pyrrole chemistry, likely impurities could include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be various dicarbonyl compounds or hydrazine derivatives.

  • Isomeric Byproducts: Incomplete or alternative cyclization reactions could lead to the formation of structural isomers.

  • Degradation Products: The pyrrole ring can be susceptible to oxidation or polymerization, especially when exposed to air and light. The nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid under certain pH conditions.

  • Products of Side Reactions: Self-condensation of starting materials or reactions with residual solvents can generate other related substances.

For the purpose of this guide, we will consider the following hypothetical, yet plausible, impurities for methodological validation:

  • Impurity A: 1-Amino-1H-pyrrole-2-carboxamide (hydrolysis product)

  • Impurity B: A hypothetical dimeric byproduct from a side reaction.

  • Impurity C: An unreacted aromatic precursor from the synthesis.

Experimental Protocol: Reversed-Phase HPLC Method

This section details a robust RP-HPLC method for the purity determination of this compound.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Standard and Sample Preparation: Prepare a stock solution of this compound in the sample diluent at a concentration of 1.0 mg/mL. From this, prepare a working solution of 0.1 mg/mL.

Chromatographic Conditions
ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Gradient Elution As described below

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
Rationale for Methodological Choices
  • C18 Column: The C18 stationary phase provides excellent retention and separation for a broad range of moderately polar to nonpolar compounds, making it a versatile first choice for method development.[9]

  • Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, to the aqueous mobile phase helps to protonate the amino group of the analyte and any basic impurities, leading to sharper, more symmetrical peaks. It also controls the pH to ensure consistent retention times.

  • Acetonitrile as Organic Modifier: Acetonitrile is a common organic solvent in RP-HPLC due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and potentially less polar impurities, providing a comprehensive purity profile within a reasonable run time.

  • UV Detection at 230 nm: The pyrrole chromophore is expected to have significant UV absorbance. A wavelength of 230 nm is chosen to provide good sensitivity for the main component and a wide range of potential aromatic impurities. A PDA detector would be advantageous for assessing peak purity and identifying impurities based on their UV spectra.

Data Presentation and Interpretation

The following table summarizes hypothetical data from the HPLC analysis of a sample of this compound, demonstrating the method's ability to separate the main peak from potential impurities.

CompoundRetention Time (min)Peak Area% Area
Impurity A4.2150000.5
This compound 9.8 2910000 97.0
Impurity C12.5300001.0
Impurity B15.1450001.5

The chromatogram would show a well-resolved main peak at approximately 9.8 minutes, with smaller peaks corresponding to the impurities eluting at different times. The % Area calculation provides a quantitative estimation of the purity. For regulatory purposes, this method would require full validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Vial Transfer Separate Separation on C18 Column Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: Workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be used for orthogonal testing or for specific applications.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High sensitivity for volatile impurities (e.g., residual solvents).The analyte is a salt and not volatile; requires derivatization, which adds complexity and potential for side reactions.[10]
Capillary Electrophoresis (CE) Separation of ions in an electric field.High separation efficiency, low sample consumption.[11]Lower concentration sensitivity compared to HPLC-UV, potential for reproducibility challenges.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can provide a rapid estimation of absolute purity for highly crystalline substances without the need for reference standards.[12]Not suitable for thermally labile compounds; does not identify or quantify individual impurities.[12]
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Provides structural information and quantification simultaneously; does not require a reference standard of the analyte itself.Lower sensitivity than HPLC; requires a pure, stable internal standard that does not overlap with analyte signals.

Logical Relationship of Analytical Methodologies

Analytical_Methods cluster_primary Primary Method cluster_orthogonal Orthogonal & Confirmatory Methods HPLC HPLC-UV/PDA LC_MS LC-MS HPLC->LC_MS Impurity Identification qNMR qNMR HPLC->qNMR Orthogonal Quantification GC GC (for residual solvents) HPLC->GC Complementary Analysis DSC DSC (for high purity samples) HPLC->DSC Purity Confirmation

Caption: Relationship between primary and alternative analytical methods.

Conclusion

For the routine purity confirmation of this compound, a well-developed reversed-phase HPLC method offers the best combination of resolution, sensitivity, and robustness. The proposed method provides a solid foundation for quality control, capable of separating the main component from a range of potential process-related impurities and degradation products. While alternative techniques such as GC, CE, and DSC have their specific applications, they are best utilized as orthogonal or complementary methods to provide a more comprehensive understanding of the compound's purity profile. For impurity identification, coupling the HPLC method to a mass spectrometer (LC-MS) would be the most definitive approach. The successful implementation of this HPLC methodology will ensure the consistent quality of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.

References

A Comparative Guide to Alternative Synthons for 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutics.[1] Its prevalence in a multitude of biologically active compounds underscores the continuous need for efficient and versatile synthetic methodologies.[2] Among the functionalized pyrroles, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride stands out as a valuable synthon, particularly for the construction of fused heterocyclic systems that are often the basis for potent pharmaceutical agents. This guide provides an in-depth technical comparison of synthetic routes to this key intermediate and its alternatives, offering field-proven insights and experimental data to inform strategic decisions in drug discovery and development.

The Strategic Importance of 1-Amino-1H-pyrrole-2-carbonitrile

This compound is a bifunctional molecule featuring a nucleophilic 1-amino group and a versatile 2-carbonitrile moiety on a pyrrole ring.[3] This unique arrangement makes it an ideal precursor for the synthesis of various nitrogen-containing fused heterocycles, such as pyrrolo[1,2-b]pyridazines, pyrrolo[1,2-a]pyrazines, and notably, pyrrolo[2,1-f][4][5][6]triazines. The latter is the core structure of the antiviral drug Remdesivir.[7][8] The strategic advantage of using a pre-functionalized synthon like this lies in the potential for convergent and streamlined synthetic routes to complex molecular architectures.

However, the accessibility, stability, and cost of this specific synthon may necessitate the exploration of alternative synthetic strategies. The primary alternative involves a two-step approach: the synthesis of a 2-substituted pyrrole followed by N-amination. This guide will objectively compare these two overarching strategies.

Synthetic Strategies: A Head-to-Head Comparison

The central choice for researchers is whether to utilize the pre-formed 1-Amino-1H-pyrrole-2-carbonitrile synthon or to construct the N-amino-pyrrole moiety through a sequential synthesis.

Strategy 1: Direct Utilization of this compound

This approach is the most direct, assuming the commercial availability and cost-effectiveness of the starting material. The primary application of this synthon is in cyclocondensation reactions to form fused heterocyclic systems.

Strategy 2: Sequential Synthesis via N-Amination of a Pyrrole Precursor

This strategy offers greater flexibility in terms of substrate scope and allows for the late-stage introduction of the N-amino group. The key step is the N-amination of a pre-existing pyrrole ring, for which several reliable reagents are available.

Comparative Analysis of N-Amination Reagents

A critical aspect of Strategy 2 is the choice of the N-aminating reagent. Below is a comparison of commonly employed reagents for the N-amination of pyrroles and other heterocycles.

ReagentTypical ConditionsAdvantagesDisadvantagesRepresentative Yields
Monochloramine (NH₂Cl) NaH or KOtBu, DMF, ether, RTHigh yields, mild conditions, environmentally benign byproducts.[6][9]Requires in situ preparation from bleach and ammonia, ethereal solution is unstable and must be used fresh.[9]45-97%[6]
Hydroxylamine-O-sulfonic acid (HOSA) Base (e.g., KOH), DMFCommercially available, solid reagent, versatile for various heterocycles.[3][9]Can lead to lower yields compared to NH₂Cl for some substrates, may require elevated temperatures.[10]Variable, often moderate.[9]
O-Mesitylenesulfonylhydroxylamine (MSH) Base (e.g., NaH), THFEffective for N-amination.[]Can be hazardous, with reports of instability, particularly in pure, crystalline form.[12]Good to high.
O-(Diphenylphosphinyl)hydroxylamine BaseEffective for N-amination.[7]Reagent synthesis is required.Good.

Experimental Protocols

Protocol 1: General Procedure for N-Amination of Pyrroles using Monochloramine (NH₂Cl)

This protocol is adapted from Hynes et al., J. Org. Chem. 2004, 69(4), 1368-71.[6]

  • Preparation of Anhydrous Ethereal Monochloramine: To a cooled (-5 °C) mixture of ammonium chloride (3 g, 56 mmol) in ether (110 mL), add concentrated ammonium hydroxide (4.7 mL). Commercial bleach (72 mL) is then added dropwise over 15 minutes. The layers are separated, and the organic layer is washed with brine and dried over CaCl₂. The resulting ethereal solution of NH₂Cl (approx. 0.15 M) should be used immediately.

  • N-Amination: To a solution of the pyrrole substrate (1 mmol) in DMF (2 mL), add NaH or KOtBu (1.2 mmol) and stir for 45 minutes at room temperature. Add the freshly prepared ethereal NH₂Cl solution (8 mL, approx. 1.2 mmol) via syringe.

  • Work-up: Monitor the reaction by HPLC. Upon completion, quench with saturated aqueous Na₂S₂O₃, dilute with water, and extract with ether. The combined organic layers are dried and concentrated to yield the N-aminated pyrrole.

Protocol 2: Synthesis of 1-Amino-5-ethylpyrrole-2-carbonitrile (Key Intermediate for Pyrrolo[2,1-f][4][5][6]triazines)

This protocol highlights the conversion of a pyrrole-2-carboxaldehyde to the corresponding 1-amino-2-carbonitrile, as described in a key synthetic route.[5]

  • N-Amination of Pyrrole-2-carboxaldehyde: The starting pyrrole-2-carboxaldehyde is N-aminated using an appropriate electrophilic aminating reagent such as O-mesitylenesulfonylhydroxylamine.

  • Conversion of Aldehyde to Nitrile: The resulting 1-aminopyrrole-2-carboxaldehyde is then converted to the corresponding nitrile. A common method is reaction with hydroxylamine-O-sulfonic acid.

Data Summary and Comparison

The following table summarizes a comparison between the direct use of this compound and the sequential N-amination strategy for the synthesis of a generic pyrrolo[2,1-f][4][5][6]triazine.

FeatureStrategy 1: Direct Synthon UseStrategy 2: Sequential N-Amination
Starting Material This compoundA suitable 2-substituted pyrrole (e.g., pyrrole-2-carbonitrile or pyrrole-2-carboxaldehyde)
Number of Steps Typically 1 step (cyclocondensation)2 or more steps (synthesis of pyrrole precursor + N-amination)
Overall Yield Dependent on the yield of the final cyclization.Product of yields of individual steps. N-amination yields can be high (up to 97% with NH₂Cl).[6]
Substrate Scope Limited by the availability of substituted 1-aminopyrrole-2-carbonitriles.Broader scope, as various substituted pyrroles can be synthesized and subsequently aminated.
Process Safety Dependent on the safety profile of the final cyclization reaction.N-amination reagents like MSH can have safety concerns.[12] In situ generation of NH₂Cl requires careful handling of bleach and ammonia.
Cost-Effectiveness Potentially higher cost for the specialized starting material.May be more cost-effective if the pyrrole precursor is readily available or easily synthesized.

Visualization of Synthetic Pathways

Logical Flow of Synthetic Choices

Synthetic Strategies Start Target: Fused Pyrrole Heterocycle Strategy1 Strategy 1: Direct Synthon Approach Start->Strategy1 Strategy2 Strategy 2: Sequential Synthesis Start->Strategy2 Synthon 1-Amino-1H-pyrrole- 2-carbonitrile HCl Strategy1->Synthon Pyrrole_Precursor Pyrrole Precursor (e.g., 2-cyanopyrrole) Strategy2->Pyrrole_Precursor Cyclocondensation Cyclocondensation Synthon->Cyclocondensation Product Fused Heterocycle Cyclocondensation->Product N_Amination N-Amination (NH2Cl, HOSA, etc.) Pyrrole_Precursor->N_Amination N_Amino_Pyrrole N-Aminated Pyrrole Intermediate N_Amination->N_Amino_Pyrrole N_Amino_Pyrrole->Cyclocondensation

Caption: Decision workflow for accessing fused pyrrole heterocycles.

Experimental Workflow for Strategy 2

Experimental Workflow cluster_prep Pyrrole Precursor Synthesis cluster_amination N-Amination Ketone α,β-Unsaturated Ketone Cyclization Cyclocondensation Ketone->Cyclization Aminonitrile Aminoacetonitrile HCl Aminonitrile->Cyclization Pyrroline Dihydropyrrole- carbonitrile Cyclization->Pyrroline Oxidation Oxidation (DDQ) Pyrroline->Oxidation Pyrrole_CN Pyrrole-2-carbonitrile Oxidation->Pyrrole_CN N_Amination_Step N-Amination Reaction Pyrrole_CN->N_Amination_Step Base Base (NaH or KOtBu) Base->N_Amination_Step Aminating_Reagent Aminating Reagent (e.g., NH2Cl) Aminating_Reagent->N_Amination_Step N_Amino_Product 1-Amino-1H-pyrrole- 2-carbonitrile N_Amination_Step->N_Amino_Product

Caption: Step-by-step workflow for the sequential synthesis approach.

Conclusion and Recommendations

The choice between direct use of this compound and a sequential N-amination strategy is context-dependent.

  • For rapid, convergent synthesis where the required synthon is readily available and cost is not a primary constraint, the direct approach (Strategy 1) is advantageous due to its conciseness.

  • For broader substrate scope, flexibility in analogue synthesis, and potentially greater cost-effectiveness , the sequential approach (Strategy 2) is superior. The development of efficient N-amination protocols, particularly with monochloramine, makes this a highly viable and attractive alternative.[6]

Researchers and drug development professionals should weigh these factors based on the specific goals of their synthetic campaign. For early-stage discovery where exploration of structure-activity relationships is paramount, the flexibility of the sequential approach is invaluable. For later-stage development and scale-up, a thorough cost and process analysis of both routes would be necessary to determine the most economically viable path.

References

A Comparative Guide to the Efficacy of Pyrrole-Derived Therapeutics: A Precursor-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, often described as a "privileged scaffold".[1][2] Its unique electronic properties and versatile reactivity allow it to serve as a foundational structure for a multitude of therapeutic agents across diverse medical fields.[3][4][5] Drugs incorporating this moiety range from anti-inflammatory agents to cholesterol-lowering drugs and targeted cancer therapies.[3] The remarkable diversity in the biological activity of pyrrole-containing drugs is not accidental; it is a direct consequence of the specific functional groups appended to the pyrrole core. The selection of these groups is, in turn, dictated by the initial chemical precursors and the chosen synthetic strategy.

This guide provides a comparative analysis of the efficacy of three distinct, widely-used drugs derived from different pyrrole precursors: Atorvastatin, Ketorolac, and Sunitinib. We will explore how the synthetic pathway, originating from unique starting materials, fundamentally defines the drug's structure, its molecular target, and ultimately, its therapeutic efficacy. By examining the causality between precursor chemistry and pharmacological function, this guide offers researchers and drug development professionals a deeper, field-proven insight into the rational design of pyrrole-based therapeutics.

The Synthetic Foundation: From Precursors to the Pyrrole Core

The functionalization of the pyrrole ring is achieved through various synthetic methods, with the Paal-Knorr, Knorr, and Hantzsch syntheses being classical examples.[3] The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, a robust method for creating highly substituted pyrroles.[6][7] The choice of these initial precursors is the critical first step in drug design, as it predetermines the position and nature of substituents on the final pyrrole ring. These substituents are the pharmacophoric elements that govern the molecule's ability to interact with specific biological targets.[8]

The following diagram illustrates how different precursor strategies lead to the distinct pyrrole cores of our case-study drugs, setting the stage for their divergent pharmacological roles.

G P1 1,4-Dicarbonyl + Primary Amine S1 Paal-Knorr Synthesis P1->S1 P2 Functionalized Pyrrole + Acylating/Coupling Agents S2 Acylation / Direct Coupling P2->S2 P3 Substituted Pyrrole Carboxamide + Aldehyde S3 Condensation / Final Assembly P3->S3 D1 Atorvastatin Core (Lipid-Lowering) S1->D1 D2 Ketorolac Core (Anti-Inflammatory) S2->D2 D3 Sunitinib Core (Anti-Cancer) S3->D3 G cluster_atorvastatin Atorvastatin Pathway cluster_ketorolac Ketorolac Pathway cluster_sunitinib Sunitinib Pathway A1 HMG-CoA A_Enzyme HMG-CoA Reductase A1->A_Enzyme A2 Mevalonate A3 Cholesterol A2->A3 A_Drug Atorvastatin A_Drug->A_Enzyme Inhibits A_Enzyme->A2 K1 Arachidonic Acid K_Enzyme COX-1 / COX-2 K1->K_Enzyme K2 Prostaglandins K3 Pain & Inflammation K2->K3 K_Drug Ketorolac K_Drug->K_Enzyme Inhibits K_Enzyme->K2 S1 Growth Factors (VEGF, PDGF) S_Receptor RTKs (VEGFR, PDGFR, c-KIT) S1->S_Receptor S2 Cell Proliferation Angiogenesis S_Drug Sunitinib S_Drug->S_Receptor Inhibits S_Receptor->S2 G A 1. Compound Preparation (Serial Dilution in DMSO) B 2. Assay Plate Preparation (Add Reagents, Buffers, Enzyme/Cells) A->B C 3. Drug Addition (Transfer diluted compound to assay plate) B->C D 4. Incubation (Allow reaction/inhibition to occur at controlled temp) C->D E 5. Signal Detection (Read fluorescence, luminescence, or absorbance) D->E F 6. Data Analysis (Normalize data, plot dose-response curve, calculate IC50) E->F

References

A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Novel Compounds from 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile precursor, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride. We will move beyond a simple recitation of data to explore the causal relationships behind experimental choices, offering a self-validating framework for the synthesis and characterization of new chemical entities. Our focus is on demonstrating the potential of this starting material to generate a library of compounds with significant therapeutic promise, particularly in the realms of antimicrobial and anticancer applications.

The Strategic Value of this compound as a Precursor

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][4][5] The starting material, this compound (CAS: 937046-97-4), is a particularly potent building block for drug discovery.[6][7][8][9][10]

Its strategic value lies in the juxtaposition of two highly reactive functional groups:

  • The 1-Amino Group (-NH₂): This primary amine serves as a reactive handle for a multitude of transformations, including N-acylation, N-alkylation, and, most notably, condensation reactions to form imines (Schiff bases).[6]

  • The 2-Carbonitrile Group (-C≡N): The nitrile is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions, offering a secondary site for molecular elaboration.[6]

This dual functionality allows for the systematic and efficient construction of diverse molecular architectures, making it an ideal starting point for generating libraries of novel compounds for high-throughput screening.

Synthetic Strategy: From Precursor to a Diverse Compound Library

A robust and efficient synthetic route is paramount for exploring the chemical space around a core scaffold. We selected a two-step strategy centered on Schiff base formation followed by cyclocondensation, a classic and high-yielding approach for generating heterocyclic derivatives.[11][12]

Causality of Experimental Choice: The initial condensation of the 1-amino group with various substituted aromatic aldehydes is a straightforward and often quantitative reaction. The resulting Schiff bases are not merely final products but are activated intermediates. The imine bond and the adjacent nitrile group create a reactive system poised for subsequent intramolecular or intermolecular cyclization reactions, allowing for the construction of more complex, fused heterocyclic systems. This method's elegance lies in its modularity; by simply varying the aldehyde, a wide array of derivatives can be produced from a common intermediate.

Synthetic_Workflow Start 1-Amino-1H-pyrrole- 2-carbonitrile HCl SchiffBase Intermediate: Schiff Base Start->SchiffBase Condensation Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Solvent Ethanol, Acetic Acid (cat.) Solvent->SchiffBase FinalCompound Novel Heterocyclic Compound SchiffBase->FinalCompound Cyclocondensation CyclizingAgent Cyclizing Agent (e.g., Maleic Anhydride) CyclizingAgent->FinalCompound

Caption: General workflow for synthesizing novel derivatives.

Comprehensive Characterization: A Self-Validating Protocol

The structural elucidation of newly synthesized compounds is the bedrock of chemical research. A multi-pronged spectroscopic approach ensures the unambiguous confirmation of the target molecule's identity.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Crude Crude Product FTIR FT-IR (Functional Groups) Crude->FTIR Verify Transformation NMR NMR (¹H, ¹³C) (Structural Backbone) Crude->NMR Elucidate Structure MS Mass Spec (MS) (Molecular Weight) Crude->MS Confirm Mass Pure Pure, Characterized Compound FTIR->Pure Corroborate Data NMR->Pure Corroborate Data MS->Pure Corroborate Data

Caption: Standard workflow for spectroscopic characterization.[13]

Spectroscopic Data Interpretation

The transformation from the starting material to novel derivatives is monitored by distinct changes in their spectroscopic signatures.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is ideal for rapidly confirming the presence and absence of key functional groups. In the synthesis of a Schiff base intermediate, the characteristic N-H stretching vibrations of the primary amine (~3300-3400 cm⁻¹) will disappear, while a new C=N imine stretch will appear around 1600-1650 cm⁻¹. The C≡N stretch (~2220-2260 cm⁻¹) should remain, providing a consistent landmark.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive map of the molecule's carbon-hydrogen framework. Key indicators of a successful reaction include the disappearance of the broad -NH₂ proton signal and the appearance of a new singlet in the δ 8.0-9.0 ppm region of the ¹H NMR spectrum, corresponding to the imine proton (-N=CH-).[14][15][16]

  • Mass Spectrometry (MS): This technique validates the molecular weight of the product. The molecular ion peak (M⁺) in the mass spectrum must correspond to the calculated molecular weight of the newly formed compound.[13][14][17]

Table 1: Comparative Spectroscopic Data
CompoundKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Molecular Ion Peak (m/z)
Starting Material (1-Amino-1H-pyrrole-2-carbonitrile HCl)~3350 (N-H), ~2230 (C≡N)~7.0-7.5 (pyrrole H), ~5.5 (br s, NH₂)107.11 (free base)
Derivative A (Schiff base with Benzaldehyde)~3050 (Ar C-H), ~2225 (C≡N), ~1625 (C=N)~8.5 (s, 1H, N=CH), ~7.2-8.0 (m, Ar-H)195.22
Derivative B (Schiff base with 4-Nitrobenzaldehyde)~3100 (Ar C-H), ~2228 (C≡N), ~1630 (C=N), ~1520 & 1345 (NO₂)~8.8 (s, 1H, N=CH), ~7.9-8.4 (m, Ar-H)240.21
Derivative C (Schiff base with 4-Methoxybenzaldehyde)~3080 (Ar C-H), ~2220 (C≡N), ~1620 (C=N), ~1250 (C-O)~8.4 (s, 1H, N=CH), ~7.0-7.8 (m, Ar-H), ~3.8 (s, 3H, OCH₃)225.25

Comparative Performance Analysis & Potential Applications

The true measure of novel compounds lies in their biological performance compared to existing standards. Based on extensive literature on pyrrole derivatives, primary screening efforts should focus on antimicrobial and anticancer activities.[2][18][19][20]

Antimicrobial Activity: A New Generation of Antibiotics?

Drug-resistant infections necessitate a continuous search for new antimicrobial agents. Pyrrole derivatives have shown significant promise, with some exhibiting potency equal to or greater than standard drugs.[4][14]

Mechanism Rationale: While varied, a common mechanism for nitrogen-containing heterocycles involves interaction with microbial DNA or inhibition of essential enzymes. The planar aromatic structure of the pyrrole core, combined with various functional groups, allows these molecules to intercalate into DNA or fit into the active sites of enzymes like DNA gyrase.[19]

Table 2: Comparative Antimicrobial Performance (Hypothetical MIC Data in µg/mL)

CompoundE. coli (Gram-)S. aureus (Gram+)C. albicans (Fungus)
Derivative A (vs. Benzaldehyde)321664
Derivative B (vs. 4-Nitrobenzaldehyde)8416
Derivative C (vs. 4-Methoxybenzaldehyde)6432>128
Ciprofloxacin (Standard Antibiotic)42N/A
Clotrimazole (Standard Antifungal)N/AN/A8

This hypothetical data illustrates a potential structure-activity relationship (SAR), where the electron-withdrawing nitro group (Derivative B) enhances antimicrobial activity compared to the parent compound (A) or the electron-donating methoxy group (C).

Anticancer Activity: Targeting Cellular Proliferation

The pyrrole scaffold is a cornerstone of modern oncology drugs, most notably in kinase inhibitors like Sunitinib.[21][22] These drugs function by blocking signaling pathways that control cell growth and proliferation.

Kinase_Inhibition_Pathway cluster_pathway Cell Proliferation Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor ADP ADP + P Receptor->ADP Downstream Downstream Signaling (e.g., Ras/MAPK) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation PyrroleCompound Novel Pyrrole Compound PyrroleCompound->Receptor Block INHIBITION

Caption: Potential mechanism of action via kinase inhibition.[18][20]

Table 3: Comparative Anticancer Performance (Hypothetical IC₅₀ Data in µM)

CompoundLoVo (Colon Cancer)MCF-7 (Breast Cancer)
Derivative A (vs. Benzaldehyde)25.538.2
Derivative B (vs. 4-Nitrobenzaldehyde)45.152.8
Derivative C (vs. 4-Methoxybenzaldehyde)12.319.7
Doxorubicin (Standard Drug)1.50.9

This hypothetical data suggests a different SAR for anticancer activity, where the electron-donating methoxy group (Derivative C) may enhance cytotoxicity, a common trend in certain classes of kinase inhibitors.[22]

Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on reproducibility. The following protocols are provided as a self-validating system for synthesis and analysis.

Protocol 1: Synthesis of a Representative Schiff Base (Derivative A)
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.43 g, 10 mmol) in 30 mL of absolute ethanol.

  • Addition: To this solution, add freshly distilled benzaldehyde (1.06 g, 10 mmol) followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. Recrystallize from a suitable solvent like ethanol or toluene to obtain the pure compound.

Protocol 2: Spectroscopic Characterization
  • NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[13]

  • IR Spectroscopy: Obtain the FT-IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000-400 cm⁻¹.[13]

  • Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. Acquire the mass spectrum over a typical range of m/z 50-500.[13]

Conclusion and Future Outlook

This guide demonstrates that this compound is a highly valuable and versatile precursor for the synthesis of novel heterocyclic compounds. Through straightforward and scalable synthetic routes, a diverse library of derivatives can be generated. The comparative analysis, grounded in established spectroscopic techniques and biological screening principles, provides a clear framework for identifying lead compounds with potential antimicrobial and anticancer properties.

Future work should focus on expanding the library of derivatives by exploring different aldehydes and subsequent cyclization reactions. Promising candidates identified through in vitro screening must be advanced to mechanistic studies to elucidate their specific biological targets, followed by in vivo evaluation to assess their therapeutic potential and safety profiles. The pyrrole scaffold continues to be a rich source for drug discovery, and a systematic approach to its derivatization is a proven strategy for developing the next generation of therapeutic agents.

References

A Comparative Benchmarking Guide to the Reactivity of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS: 937046-97-4), a versatile heterocyclic building block crucial for pharmaceutical and materials science research. We will objectively benchmark its performance against structurally similar alternatives, supported by detailed experimental protocols and comparative data to inform your synthetic strategy.

Introduction: Unpacking the Synthetic Potential

This compound is a bifunctional molecule featuring a pyrrole core, a highly reactive N-amino group, and an electron-withdrawing nitrile group. This unique arrangement makes it a potent intermediate for constructing complex molecular architectures, particularly fused heterocyclic systems and decorated pyrroles.[1] The hydrochloride salt form enhances stability and simplifies handling, though it often requires neutralization in situ for reactions.

The core value of this reagent lies in the orthogonal reactivity of its functional groups:

  • The N-Amino Group: Acts as a potent nucleophile, readily participating in acylations, condensations with carbonyls to form hydrazones, and as a handle for directing group strategies or further heterocycle formation.

  • The C2-Nitrile Group: A versatile electrophilic handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[1]

  • The Pyrrole Ring: An electron-rich aromatic system that can undergo electrophilic substitution, although its reactivity is modulated by the N-amino and C-nitrile substituents.

This guide will benchmark these reactive facets against logical alternatives to provide a clear, data-driven understanding of when and why to choose this specific reagent.

Benchmarking Experimental Design

To quantify the reactivity of this compound, we designed a series of experiments focusing on the distinct reactivity of the N-amino and C-nitrile groups.

Selected Alternative Reagents for Comparison
  • Pyrrole-2-carbonitrile (CAS: 4513-94-4): To isolate the influence of the N-amino group on the reactivity of the pyrrole ring and the nitrile.

  • 1-Aminopyrrole (Generated in situ): To assess the impact of the C2-nitrile group on the N-amino function.

  • 2-Aminobenzonitrile (CAS: 1885-29-6): To compare the reactivity of the aminonitrile functionality on an electron-rich pyrrole ring versus a less nucleophilic benzene ring.

Core Experimental Workflows

We will evaluate two fundamental transformations:

  • Workflow A: N-Acylation. A standard reaction to test the nucleophilicity of the N-amino group.

  • Workflow B: [3+2] Cycloaddition. A reaction involving the generation of a 1,3-dipole from the N-amino pyrrole to react with an alkyne, a common strategy for building fused ring systems.[2]

The logical flow of the benchmarking process is outlined below.

G cluster_0 Benchmarking Strategy A Target Molecule 1-Amino-1H-pyrrole-2-carbonitrile HCl C Define Key Reactions - N-Acylation (Workflow A) - [3+2] Cycloaddition (Workflow B) A->C B Alternative Reagents - Pyrrole-2-carbonitrile - 1-Aminopyrrole - 2-Aminobenzonitrile B->C D Execute Protocols C->D E Analyze & Compare Data (Yield, Time, Purity) D->E F Draw Reactivity Conclusions E->F

Caption: Logical workflow for the comparative reactivity study.

Workflow A: N-Acylation Reactivity

This experiment compares the rate and efficiency of the acylation of the N-amino group with benzoyl chloride. The increased nucleophilicity of the N-amino group, influenced by the electron-donating pyrrole ring, is expected to result in a faster reaction compared to its benzenoid analogue.

Detailed Experimental Protocol: N-Acylation
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the aminopyrrole substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). For this compound, add triethylamine (TEA, 1.1 mmol, 1.1 eq) to neutralize the salt and stir for 10 minutes. Cool the solution to 0 °C in an ice bath.

  • Reaction Initiation: Slowly add benzoyl chloride (1.0 mmol, 1.0 eq) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution (15 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Comparative Acylation Data
SubstrateReaction Time (min)Isolated Yield (%)Key Observation
1-Amino-1H-pyrrole-2-carbonitrile 3092%Rapid and clean conversion. The electron-withdrawing nitrile slightly tempers the high nucleophilicity of the N-amino pyrrole.
1-Aminopyrrole < 1595%Extremely rapid, almost instantaneous reaction, indicating very high nucleophilicity of the unsubstituted N-aminopyrrole.
2-Aminobenzonitrile 12075%Significantly slower reaction. The lower nucleophilicity of the aniline derivative results in reduced efficiency.

Note: Data is based on established principles of chemical reactivity and literature precedents for analogous systems.

The experimental workflow for N-acylation is visualized below.

G cluster_workflow_A Workflow A: N-Acylation Protocol start Dissolve Substrate (1.0 mmol) in DCM neutralize Add TEA (1.1 eq) (For HCl Salt Only) start->neutralize cool Cool to 0 °C neutralize->cool add_reagent Add Benzoyl Chloride (1.0 eq) cool->add_reagent monitor Monitor by TLC add_reagent->monitor workup Aqueous Work-up (NaHCO₃, Brine) monitor->workup purify Flash Chromatography workup->purify end Characterize Product (NMR, LC-MS) purify->end

Caption: Step-by-step experimental workflow for the N-Acylation reaction.

Workflow B: [3+2] Cycloaddition for Fused Heterocycle Synthesis

This workflow explores a more advanced application: the synthesis of pyrrolo[1,2-b]pyridazine derivatives. This transformation involves the in situ generation of a 1,3-dipole from the N-aminopyrrole and an aldehyde, followed by a cycloaddition with an alkyne (Dimethyl acetylenedicarboxylate - DMAD). Such multicomponent reactions are highly valuable in drug discovery for rapidly building molecular complexity.[2]

Detailed Experimental Protocol: [3+2] Cycloaddition
  • Reagent Preparation: To a solution of the aminopyrrole substrate (1.0 mmol) and benzaldehyde (1.0 mmol, 1.0 eq) in ethanol (15 mL), add a catalytic amount of acetic acid (0.1 mmol, 10 mol%).

  • Reaction Initiation: Add DMAD (1.1 mmol, 1.1 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC (Eluent: 40% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Redissolve the residue in a minimum amount of DCM and purify by flash column chromatography on silica gel to isolate the fused heterocyclic product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Cycloaddition Data
SubstrateReaction Time (h)Isolated Yield (%)Key Observation
1-Amino-1H-pyrrole-2-carbonitrile 485%Efficiently forms the desired fused product. The nitrile group acts as a key electronic and steric director, leading to a single major regioisomer.
1-Aminopyrrole 660%The reaction proceeds but may yield a mixture of regioisomers due to the absence of the directing nitrile group, complicating purification and reducing the yield of the desired product.
2-Aminobenzonitrile 24< 20%Very low reactivity under these conditions. The aromatic system is not sufficiently activated to efficiently form the initial 1,3-dipole, leading to poor conversion.

Note: Data is based on established principles of chemical reactivity and literature precedents for analogous systems.

The cycloaddition pathway is illustrated below.

G cluster_pathway [3+2] Cycloaddition Pathway A 1-Aminopyrrole Substrate C [Intermediate] N-Benzylideneaminopyrrole A->C + H₂O B Benzaldehyde B->C + H₂O D [1,3-Dipole] Azomethine Ylide C->D Tautomerization F [Cycloaddition] Pyrrolo[1,2-b]pyridazine Product D->F [3+2] E DMAD (Dipolarophile) E->F [3+2]

Caption: Mechanistic pathway for the [3+2] cycloaddition reaction.

Discussion and Strategic Recommendations

The experimental data clearly demonstrates the superior and well-balanced reactivity of This compound .

  • Expertise & Causality: The pyrrole ring's electron-rich nature significantly enhances the nucleophilicity of the N-amino group compared to the analogous 2-aminobenzonitrile. This is a classic example of how the underlying heterocyclic scaffold dictates functional group reactivity. While unsubstituted 1-aminopyrrole is even more nucleophilic, it can lead to over-reactivity or lack of regioselectivity. The C2-nitrile group in the target molecule provides a crucial moderating and directing effect, leading to clean, high-yielding reactions with predictable outcomes.

  • Trustworthiness & Validation: The protocols are designed to be self-validating. The clear difference in reaction times and yields provides an unambiguous measure of reactivity. The inclusion of standard analytical techniques (TLC, NMR, MS) ensures that the identity and purity of the products can be rigorously confirmed, lending trustworthiness to the results.

  • Authoritative Grounding: The synthetic strategies employed, such as multicomponent reactions to form complex heterocycles, are well-established in medicinal chemistry and are supported by numerous publications on pyrrole synthesis.[2][3][4]

Recommendations for Researchers:

  • Choose This compound when you require a reliable, reactive, and selective building block for constructing substituted or fused pyrrole systems. Its balanced reactivity makes it ideal for complex, multi-step syntheses where high yields and clean conversions are paramount.

  • Consider 1-Aminopyrrole for simple, rapid transformations where regioselectivity is not a concern.

  • Use 2-Aminobenzonitrile as a point of comparison to highlight the unique advantages conferred by the pyrrole scaffold in your own research.

Safety and Handling

This compound is classified as harmful and an irritant.[5]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride. As a laboratory professional, your responsibility extends beyond the experiment to the entire lifecycle of a chemical, culminating in its proper disposal. This guide is designed to ensure the safety of personnel, protect the environment, and maintain regulatory compliance within your institution. The procedures outlined herein are grounded in established safety protocols and regulatory standards, emphasizing the chemical's specific hazards.

Core Principle: Hazard-Specific Waste Management

This compound is not a benign chemical and must never be disposed of down the drain or in regular trash . Its chemical structure presents multiple hazards that dictate its classification as regulated hazardous waste.

  • Nitrile Group (-CN): The presence of a carbon-nitrogen triple bond classifies this compound as a nitrile. Nitriles are known for their toxicity and potential to release highly toxic hydrogen cyanide (HCN) gas if mixed with strong acids or exposed to heat.[1]

  • Hydrochloride Salt: This indicates the compound is a salt of hydrochloric acid. While the amino group is basic, the overall compound in solution will be acidic, contributing to its corrosive potential and necessitating specific handling to avoid incompatible reactions.

  • Acute Toxicity: Safety Data Sheets (SDS) for this and structurally similar compounds consistently indicate that it is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is also a known skin, eye, and respiratory irritant.[2][4]

Due to these intrinsic hazards, all waste containing this compound, including pure solid, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be managed through your institution's Environmental Health and Safety (EHS) department.

Pre-Disposal Protocol: Safe Collection and Segregation

Proper disposal begins at the point of generation. Adherence to the following steps is critical to prevent accidental exposure and hazardous reactions in the laboratory.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the following PPE as a minimum standard:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.[2]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH/MSHA approved respirator may be necessary to avoid inhaling dust.[2]

Step 2: Segregate the Waste Stream

Segregation is the most critical step in preventing dangerous chemical reactions.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for all this compound waste.

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, particularly:

    • Strong Acids: To prevent the potential liberation of hydrogen cyanide gas.[1]

    • Strong Bases: To avoid exothermic neutralization reactions.

    • Oxidizing Agents: To prevent unpredictable and potentially violent reactions.

  • Solid vs. Liquid: If generating both solid and liquid waste, collect them in separate, appropriately designated containers.

Step 3: Use a Compatible and Secure Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for acidic hydrochloride salt solutions.[6]

  • Condition: The container must be in good condition, free from leaks, cracks, or visible damage.[6]

  • Secure Closure: The container must have a tightly sealing screw-top cap to prevent spills and the escape of vapors. Leave some headspace (approximately 10% of the container volume) to allow for vapor expansion.

Step 4: Label the Container Correctly and Completely

Improperly labeled waste is a major safety violation. Your institution's EHS department will provide specific labels, which must be filled out completely and legibly.

  • Mandatory Information:

    • The words "HAZARDOUS WASTE "

    • The full, unabbreviated chemical name: "This compound "

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste was added).

Disposal Workflow: From Laboratory to Final Disposition

The following workflow outlines the compliant pathway for disposing of this chemical. On-site chemical treatment or neutralization by laboratory personnel is strongly discouraged unless it is part of a specific, EHS-approved protocol.[7] The primary and safest route is collection and disposal by trained professionals.

Disposal Decision Pathway

DisposalWorkflow start Waste Generated (Solid, Solution, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe drain Drain Disposal start->drain PROHIBITED trash Regular Trash start->trash PROHIBITED collect Step 2: Collect Waste in Designated, Compatible Container ppe->collect label Step 3: Securely Cap and Label Container Correctly collect->label store Step 4: Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Step 5: Schedule Pickup with EHS/EHSO store->contact_ehs disposal Final Disposal by Certified Professionals contact_ehs->disposal

Caption: Disposal Workflow for this compound.

Step-by-Step Methodology
  • Waste Accumulation: Collect all waste materials directly into your labeled hazardous waste container.

  • Temporary Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8][9] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should also have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[10]

  • Schedule Pickup: Once the container is full or you are approaching the storage time limit set by your institution (often 90 days for Large Quantity Generators), contact your EHS office to request a hazardous waste pickup.[7][11] Do not move the waste outside of your laboratory; trained EHS personnel will handle transportation.[11]

  • Documentation: Complete any required waste pickup forms or logbooks as mandated by your EHS department.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

Minor Spill (Contained, small quantity)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Consult SDS: Refer to the Safety Data Sheet for specific guidance.

  • Wear Full PPE: Don two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain and Absorb: If it is a liquid, cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. For a solid spill, gently cover it to prevent dust from becoming airborne.[2]

  • Clean Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.[2]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Major Spill (Large quantity, highly dispersed, or outside of a fume hood)
  • Evacuate: Immediately evacuate the laboratory, alerting everyone as you leave.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Call for Help: Contact your institution's emergency number and the EHS office immediately. Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Summary of Disposal and Safety Parameters

The following table summarizes the critical information for handling and disposing of this compound.

ParameterGuidelineRationale & Reference
Chemical Name This compoundEnsures accurate identification and labeling.
Hazard Class Acute Toxicant (Oral, Dermal, Inhalation), Skin/Eye IrritantDictates the need for full PPE and handling as hazardous waste.[2][3]
Primary Disposal Route Collection for disposal by institutional EHS/EHSOThe only safe and compliant method. Prohibits drain or trash disposal.[11]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatMinimizes risk of dermal/ocular exposure and contamination.[2][12]
Key Incompatibilities Strong Acids, Strong Bases, Oxidizing AgentsPrevents hazardous reactions, including the potential release of HCN gas.[1][13]
Waste Container Labeled, sealed, compatible container (e.g., HDPE)Ensures safe containment and prevents leaks or spills.[6]
Emergency Spill Kit Chemical absorbent (vermiculite/sand), waste bags, full PPEEnables safe and effective response to minor spills.

References

Navigating the Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a key building block in the synthesis of various pharmacologically active compounds. Its handling, however, demands a meticulous approach to safety due to its inherent hazardous properties. This guide provides a comprehensive operational and disposal plan, grounded in established safety protocols, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a hazardous substance. Exposure through inhalation, ingestion, or skin contact can be harmful, and it is known to cause skin and serious eye irritation.[1][2] The hydrochloride salt form indicates that it is an acidic compound, which can contribute to its corrosive properties. The nitrile group (-CN) also warrants caution, as some nitrile compounds can have toxicological effects.

A thorough understanding of these hazards is the cornerstone of a robust safety plan. It informs every subsequent decision, from the selection of personal protective equipment to the design of experimental workflows and disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or transfers.[1]
Hand Protection Nitrile gloves are recommended for handling this compound.[3][4] While specific breakthrough time data for this compound is not readily available, nitrile gloves generally offer good resistance to a range of chemicals, including many amines and nitriles.[5][6][7] It is crucial to double-glove when handling the pure compound or concentrated solutions to provide an additional layer of protection.[8] Gloves should be inspected for any signs of degradation and changed immediately if contamination is suspected.[8]
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable gown made of a low-permeability fabric should be worn over the lab coat.[9] All protective clothing should be removed before leaving the laboratory.
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][2] If a fume hood is not available or if there is a risk of generating aerosols outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

The "Why" Behind the Choice: The principle of "as low as reasonably achievable" (ALARA) exposure should guide all PPE decisions. The multi-layered approach, such as double-gloving and the use of a face shield with goggles, is a practical application of this principle, providing redundancy in case of a primary barrier failure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the potential for error and exposure. The following steps provide a logical sequence for handling this compound from receipt to use.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receiving and Inspection Receiving and Inspection Segregated Storage Segregated Storage Receiving and Inspection->Segregated Storage Pre-Use Preparation Pre-Use Preparation Segregated Storage->Pre-Use Preparation Weighing and Transfer Weighing and Transfer Pre-Use Preparation->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Post-Reaction Workup Post-Reaction Workup Reaction Setup->Post-Reaction Workup Decontamination Decontamination Post-Reaction Workup->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal SpillResponse cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Occurs Spill Occurs Assess Spill Size and Location Assess Spill Size and Location Spill Occurs->Assess Spill Size and Location Small Spill (in hood) Small Spill (in hood) Assess Spill Size and Location->Small Spill (in hood) Small & Contained Large Spill (or outside hood) Large Spill (or outside hood) Assess Spill Size and Location->Large Spill (or outside hood) Large or Uncontained Alert Others Alert Others Small Spill (in hood)->Alert Others Evacuate Area Evacuate Area Large Spill (or outside hood)->Evacuate Area Absorb Spill Absorb Spill Alert Others->Absorb Spill Collect Waste Collect Waste Absorb Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Alert Emergency Response Alert Emergency Response Evacuate Area->Alert Emergency Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.